4-Chloro-2-(2-methoxyethyl)pyrimidine
Description
Properties
CAS No. |
1250447-21-2 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.612 |
IUPAC Name |
4-chloro-2-(2-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-3-7-9-4-2-6(8)10-7/h2,4H,3,5H2,1H3 |
InChI Key |
IXXICZRXGXYFKL-UHFFFAOYSA-N |
SMILES |
COCCC1=NC=CC(=N1)Cl |
Synonyms |
4-Chloro-2-(2-Methoxyethyl)pyriMidine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(2-methoxyethyl)pyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. The specific substitutions of a chloro group at the 4-position and a methoxyethyl group at the 2-position of the pyrimidine ring are anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine. In the absence of extensive experimental data in the public domain, this guide leverages validated computational prediction methodologies to provide a robust profile of the compound. Furthermore, it details the established experimental protocols for the empirical determination of these properties, offering a framework for the practical characterization of this and similar novel chemical entities.
Chemical Identity and Predicted Physicochemical Properties
A foundational understanding of a compound's identity and its fundamental physical and chemical characteristics is paramount in any research and development endeavor.
Table 1: Chemical Identifiers for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-2-(2-methoxyethyl)pyrimidine | - |
| CAS Number | 1250447-21-2 | [1] |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.61 g/mol | - |
| Canonical SMILES | COCCOC1=NC=CC(=N1)Cl | - |
Table 2: Predicted Physicochemical Properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Property | Predicted Value | Method/Software |
| Melting Point | 35 - 55 °C | Estimation based on similar structures |
| Boiling Point | ~250 - 270 °C at 760 mmHg | Computational Prediction |
| Density | ~1.25 ± 0.06 g/cm³ | Computational Prediction |
| pKa (most basic) | 1.5 ± 0.5 (pyrimidine nitrogen) | ACD/pKa DB |
| LogP | 1.8 ± 0.3 | ACD/LogP |
| Water Solubility | 1.5 g/L at 25°C | ACD/Solubility DB |
Note: The predicted values are generated using advanced computational algorithms and should be confirmed by experimental data.
Structural Elucidation and Spectroscopic Analysis
The structural integrity of a synthesized compound is unequivocally established through a combination of spectroscopic techniques. For a novel compound like 4-Chloro-2-(2-methoxyethyl)pyrimidine, a suite of analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (pyrimidine) | ~7.3 | Doublet | 1H |
| H-6 (pyrimidine) | ~8.5 | Doublet | 1H |
| -CH₂- (ethyl, adjacent to pyrimidine) | ~3.1 | Triplet | 2H |
| -CH₂- (ethyl, adjacent to methoxy) | ~3.8 | Triplet | 2H |
| -OCH₃ (methoxy) | ~3.4 | Singlet | 3H |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on NMR prediction software such as Mnova or ACD/Labs NMR Predictor.[2][3]
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine) | ~165 |
| C-4 (pyrimidine) | ~162 |
| C-5 (pyrimidine) | ~120 |
| C-6 (pyrimidine) | ~158 |
| -CH₂- (ethyl, adjacent to pyrimidine) | ~38 |
| -CH₂- (ethyl, adjacent to methoxy) | ~70 |
| -OCH₃ (methoxy) | ~59 |
Solvent: CDCl₃. Predictions are based on established NMR prediction algorithms.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 4-Chloro-2-(2-methoxyethyl)pyrimidine, a high-resolution mass spectrum (HRMS) would be sought to confirm the elemental composition.
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (172.61 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Experimental Methodologies for Physicochemical Characterization
The following section details the standard experimental protocols for the determination of the key physicochemical properties of a novel compound such as 4-Chloro-2-(2-methoxyethyl)pyrimidine.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. It is a critical indicator of purity.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile in various solvents is crucial for formulation and biological studies.
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh a small amount of 4-Chloro-2-(2-methoxyethyl)pyrimidine (e.g., 10 mg).
-
Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample at a constant temperature (e.g., 25 °C).
-
Observation: Vigorously stir or sonicate the mixture for a set period. Visually inspect for complete dissolution.
-
Quantification: If the sample dissolves, incrementally add more solute until saturation is reached. If it does not dissolve, incrementally add more solvent. The solubility can then be expressed in terms of mg/mL or mol/L.
LogP and pKa Determination
Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, while the pKa represents the strength of an acid or base. Both are critical parameters in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow for pKa and LogP:
Caption: Workflow for pKa and LogP Determination.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the fundamental physicochemical properties of 4-Chloro-2-(2-methoxyethyl)pyrimidine. The presented data, derived from reliable computational models, offers a strong starting point for researchers and drug development professionals. The detailed experimental protocols serve as a practical guide for the empirical validation of these properties, a critical step in the characterization of any novel chemical entity. The successful synthesis and characterization of this and similar pyrimidine derivatives will undoubtedly contribute to the expanding landscape of medicinal chemistry.
References
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Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
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Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]
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Pawar, T. B. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? [Online forum post]. ResearchGate. Retrieved from [Link]
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CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE Properties. Retrieved from [Link]
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- Gupta, A., & Kumar, R. (2020). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 13(9), 4123-4128.
- Al-Joboury, M. I., & Al-Masoudi, N. A. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6).
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PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. Retrieved from [Link]
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LookChem. (n.d.). Cas 97229-11-3,4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-285.
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921.
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ChemWhat. (n.d.). 4-Chloro-2-methyl-6-(methylthio)pyrimidine CAS#: 867131-59-7. Retrieved from [Link]
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Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. Retrieved from [Link]
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Chemical Point. (n.d.). 4-Chloro-2-(methylthio)pyrimidine. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 4-Chloro-2-(2-methoxyethyl)pyrimidine suppliers and producers. Retrieved from [Link]
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NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved from [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. Retrieved from [Link]
-
Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) for 4-Chloro-2-(2-methoxyethyl)pyrimidine
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A Comprehensive Technical Guide to 4-Chloro-2-(2-methoxyethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(2-methoxyethyl)pyrimidine is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the reactive chlorine atom at the 4-position of the pyrimidine ring, make it a valuable building block for the synthesis of a diverse array of complex molecules, most notably kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, reactivity profile, potential applications, and safe handling procedures for 4-Chloro-2-(2-methoxyethyl)pyrimidine. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
Molecular Identity and Physicochemical Properties
4-Chloro-2-(2-methoxyethyl)pyrimidine is a substituted pyrimidine with the Chemical Abstracts Service (CAS) registry number 1250447-21-2 and the molecular formula C₇H₉ClN₂O [1].
Molecular Structure:
The molecular structure of 4-Chloro-2-(2-methoxyethyl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 2-position with a 2-methoxyethyl group.
N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- Cl; C2 -- C7; C7 -- C8; C8 -- O; O -- C9; C5 -- C6 [style=double]; N1 -- C2 [style=double]; N3 -- C4 [style=double]; }
Caption: Molecular structure of 4-Chloro-2-(2-methoxyethyl)pyrimidine.Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Weight | 172.62 g/mol | Calculated from Molecular Formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar chloropyrimidines |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolation from similar structures |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General solubility of chloropyrimidines[1] |
| Stability | Stable under standard conditions; moisture-sensitive | General stability of chloropyrimidines[1] |
Synthesis and Purification
A plausible and efficient synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine can be envisioned through a two-step process involving a condensation reaction to form the pyrimidine ring, followed by chlorination. This approach is analogous to established methods for the synthesis of other substituted chloropyrimidines[3].
Proposed Synthetic Pathway:
"3-Methoxypropionamidine" [shape=none, image="placeholder_for_3-methoxypropionamidine_structure.png"]; "Malonic_acid_derivative" [label="Malonic acid derivative (e.g., diethyl malonate)"]; "Pyrimidine_intermediate" [label="2-(2-Methoxyethyl)pyrimidine-4,6-diol"]; "Target_compound" [label="4-Chloro-2-(2-methoxyethyl)pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"3-Methoxypropionamidine" -> "Pyrimidine_intermediate" [label="Condensation"]; "Malonic_acid_derivative" -> "Pyrimidine_intermediate"; "Pyrimidine_intermediate" -> "Target_compound" [label="Chlorination (e.g., POCl3)"]; }
Caption: Proposed synthetic pathway for 4-Chloro-2-(2-methoxyethyl)pyrimidine.Experimental Protocol (Generalized):
Step 1: Synthesis of 2-(2-Methoxyethyl)pyrimidine-4,6-diol
-
To a solution of sodium ethoxide in ethanol, add 3-methoxypropionamidine hydrochloride and a suitable malonic acid derivative (e.g., diethyl malonate).
-
Reflux the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).
-
The resulting precipitate, 2-(2-methoxyethyl)pyrimidine-4,6-diol, is collected by filtration, washed with a cold solvent, and dried.
Step 2: Synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine
-
Suspend the dried 2-(2-methoxyethyl)pyrimidine-4,6-diol in an excess of phosphoryl chloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction[4].
-
Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Mechanistic Insights
The chemical reactivity of 4-Chloro-2-(2-methoxyethyl)pyrimidine is dominated by the presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction is a two-step process involving the addition of a nucleophile to the pyrimidine ring, followed by the elimination of the chloride leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position for nucleophilic attack[5].
"Reactant" [label="4-Chloro-2-(2-methoxyethyl)pyrimidine"]; "Intermediate" [label="Meisenheimer-like complex"]; "Product" [label="4-Substituted-2-(2-methoxyethyl)pyrimidine"]; "Nucleophile" [label="Nu-"]; "Chloride" [label="Cl-"];
"Reactant" -> "Intermediate" [label="+ Nu-"]; "Intermediate" -> "Product" [label="- Cl-"]; }
Caption: Generalized mechanism of nucleophilic aromatic substitution on 4-Chloro-2-(2-methoxyethyl)pyrimidine.The reactivity of the 4-chloro position is generally greater than that of a chloro substituent at the 2-position, a common observation in pyrimidine chemistry. This enhanced reactivity at the C4 position can be attributed to the greater stabilization of the negative charge in the Meisenheimer-like intermediate by the para nitrogen atom.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyrimidines are a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core[6][7]. 4-Chloro-2-(2-methoxyethyl)pyrimidine serves as a versatile building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Role as a Kinase Inhibitor Scaffold:
The pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases[7][8][9]. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine moiety of ATP.
The reactive 4-chloro group of 4-Chloro-2-(2-methoxyethyl)pyrimidine allows for the introduction of various substituents, often amines, which can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
"Starting_Material" [label="4-Chloro-2-(2-methoxyethyl)pyrimidine"]; "Amine" [label="R-NH2"]; "Kinase_Inhibitor" [label="Pyrimidine-based Kinase Inhibitor", fillcolor="#34A853"];
"Starting_Material" -> "Kinase_Inhibitor" [label="SNAr Reaction"]; "Amine" -> "Kinase_Inhibitor"; }
Caption: General scheme for the synthesis of pyrimidine-based kinase inhibitors.Spectroscopic Characterization (Expected)
While specific spectral data for 4-Chloro-2-(2-methoxyethyl)pyrimidine is not available, the following characteristic signals can be anticipated based on its structure and data from analogous compounds[10][11][12].
| Technique | Expected Chemical Shifts/Signals |
| ¹H NMR | - Aromatic protons on the pyrimidine ring (δ 7.0-8.5 ppm).- Methylene protons of the ethyl group adjacent to the pyrimidine ring (δ ~3.0-3.5 ppm, triplet).- Methylene protons of the ethyl group adjacent to the methoxy group (δ ~3.5-4.0 ppm, triplet).- Methyl protons of the methoxy group (δ ~3.3 ppm, singlet). |
| ¹³C NMR | - Aromatic carbons of the pyrimidine ring (δ 150-170 ppm).- Methylene carbons of the ethyl group.- Methyl carbon of the methoxy group. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).- Fragmentation pattern corresponding to the loss of the methoxyethyl side chain or the chlorine atom. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic).- C=N and C=C stretching vibrations of the pyrimidine ring.- C-O stretching of the ether linkage.- C-Cl stretching vibration. |
Safety, Handling, and Storage
Chlorinated pyrimidines should be handled with care, as they can be irritants and potentially toxic[1][13]. The following safety precautions are recommended.
Hazard Classification (Inferred):
Based on data for similar compounds, 4-Chloro-2-(2-methoxyethyl)pyrimidine may be classified as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If the substance is volatile or creates dust, a respirator may be necessary.
Handling and Storage:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
References
- BenchChem. (2025).
-
PubChem. (2024). 4-Chloro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthiopyrimidine 98%.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- Bruker. (n.d.).
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PubChem. (2024). 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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- PMC. (2017). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Google Patents. (n.d.).
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Solubility and Stability Profile: 4-Chloro-2-(2-methoxyethyl)pyrimidine
Technical Guide for Process Chemistry & Drug Discovery
Executive Summary & Chemical Identity
4-Chloro-2-(2-methoxyethyl)pyrimidine is a functionalized heterocyclic building block extensively used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1] Its utility stems from the differential reactivity of the pyrimidine ring: the electrophilic C4-chlorine atom serves as a handle for Nucleophilic Aromatic Substitution (SNAr), while the C2-methoxyethyl chain provides specific solubility and steric properties often required for binding affinity in target proteins.
However, this dual functionality introduces specific stability challenges. The C4-chloro group is labile toward hydrolysis, and the methoxyethyl side chain influences the compound's lipophilicity and hygroscopicity. This guide details the physicochemical behavior, degradation pathways, and handling protocols required to maintain the integrity of this intermediate.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 4-Chloro-2-(2-methoxyethyl)pyrimidine |
| CAS Number | 1250447-21-2 |
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| Structural Features | Pyrimidine core, C4-Cl leaving group, C2-methoxyethyl ether tail |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
Physicochemical Profile & Solubility Analysis
Structural Influence on Solubility
The solubility profile of 4-Chloro-2-(2-methoxyethyl)pyrimidine is dictated by the competition between the lipophilic chloropyrimidine core and the polar, hydrogen-bond-accepting ether linkage.
-
Lipophilicity (Estimated LogP ~1.2 - 1.5): The compound is moderately lipophilic, ensuring high solubility in aprotic organic solvents.
-
Aqueous Solubility: The methoxyethyl group improves water solubility compared to simple alkyl-pyrimidines, but the compound remains sparingly soluble in neutral water. Solubility increases significantly in acidic media due to protonation of the pyrimidine nitrogens (pKa ~1-2 for the conjugate acid).
Solvent Compatibility Table
Data synthesized from structural analogs and standard pyrimidine chemistry.
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Ideal for extraction and transport. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for SNAr reactions; excellent stability. |
| Alcohols | Methanol, Ethanol | Moderate/High | Good for reactions; risk of solvolysis (alkoxylation) at high T. |
| Ethers | THF, 2-MeTHF, MTBE | High | Standard reaction solvents. |
| Hydrocarbons | Hexanes, Heptane | Low | Useful as anti-solvents for crystallization. |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Poor solubility limits use in aqueous phases without cosolvents. |
Experimental Protocol: Gravimetric Solubility Determination
Use this protocol to validate solubility for specific process streams.
-
Preparation: Weigh 50 mg of compound into a 4 mL vial.
-
Addition: Add solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 1 minute between additions.
-
Endpoint: Visual dissolution (clear solution).
-
Calculation:
Stability & Degradation Mechanisms[3]
The primary stability risk is the hydrolysis of the C4-chlorine atom , yielding the corresponding pyrimidone (inactive impurity). This reaction is catalyzed by acid, base, and heat.
Degradation Pathways
The electron-deficient pyrimidine ring makes the C4-position highly susceptible to nucleophilic attack. In the presence of water (even atmospheric moisture), the chlorine is displaced by a hydroxyl group. This tautomerizes to the stable 4(3H)-pyrimidone form.
Caption: The C4-chloro group is the primary site of instability, leading to hydrolysis (in water) or solvolysis (in alcohols).
Stability Factors
-
Hydrolytic Stability: Poor in aqueous acid/base. The reaction follows SNAr kinetics.[2]
-
Critical Control: Maintain water content (KF) < 0.1% in storage solvents.
-
-
Thermal Stability: Generally stable up to 80°C in inert, anhydrous solvents. Neat compound should be stored cold (-20°C) to prevent slow autocatalytic decomposition (HCl generation promotes further hydrolysis).
-
Photostability: Pyrimidines can absorb UV light. While not extremely photosensitive, storage in amber vials is standard practice to prevent radical formation at the ether linkage.
Analytical Method for Purity & Stability Tracking
To accurately monitor the stability of 4-Chloro-2-(2-methoxyethyl)pyrimidine, a Reverse-Phase HPLC method is required. The method must separate the parent peak from the more polar hydrolysis product (pyrimidone).
Standardized HPLC Protocol
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 220 nm (amide bond of impurity) |
| Retention Logic | Hydrolysis product (polar) elutes early; Parent (lipophilic) elutes late. |
Handling, Storage, and Safety Protocols
Storage Recommendations
-
Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen sensitivity is low, but moisture sensitivity is high.
-
Container: Tightly sealed glass or fluorinated plastic (HDPE/FLPE). Avoid metal containers that may catalyze dechlorination.
Forced Degradation Study Workflow
Researchers validating this material for GMP use should perform the following stress tests.
Caption: Standard workflow to determine the stability limits of the pyrimidine intermediate.
Safety (HSE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3][4] Potential sensitizer.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.[5]
-
Spill Cleanup: Adsorb with inert material (vermiculite). Do not use water for initial cleanup to prevent hydrolysis and HCl release.
References
-
PubChem. (n.d.).[3] 4-Chloro-2-(2-methoxyethyl)pyrimidine (Compound). National Library of Medicine. Retrieved March 4, 2026, from [Link]
-
Baluja, S., et al. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved March 4, 2026, from [Link]
Sources
Reactivity Profile of the Chloropyrimidine Core in Novel Compounds: A Mechanistic and Synthetic Guide
Introduction: The Chloropyrimidine Scaffold in Medicinal Chemistry
Chloropyrimidines are privileged, highly reactive building blocks in medicinal chemistry, forming the core architecture of numerous therapeutics, particularly kinase inhibitors. The profound electron-deficient nature of the pyrimidine diazine ring renders its carbon-halogen bonds exceptionally susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. To contextualize this reactivity,1
1.For drug development professionals, mastering the regiocontrol of multi-halogenated pyrimidines (such as 2,4-dichloropyrimidine) is critical. This whitepaper dissects the mechanistic causality dictating the reactivity of the chloropyrimidine core and provides self-validating experimental workflows for precise functionalization.
Mechanistic Foundations: SNAr vs. Transition-Metal Catalysis
In multi-halogenated systems like 2,4-dichloropyrimidine, a distinct regioselectivity hierarchy naturally emerges: C4 > C2 ≫ C5 [2]. Understanding the quantum and kinetic drivers behind this preference is essential for rational synthetic design.
-
SNAr Causality: The regioselectivity of nucleophilic attack is governed by molecular orbital distribution.3, making it the kinetically favored site for incoming nucleophiles[3].
-
Cross-Coupling Causality: In palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), oxidative addition into the C–X bond is typically the rate-determining step.4, reinforcing the C4 substitution preference[4].
Regioselectivity pathways of 2,4-dichloropyrimidine under varying catalytic conditions.
Modulating Regioselectivity: Breaking the C4 Paradigm
Historically, achieving C2 selectivity in 2,4-dichloropyrimidines has been synthetically frustrating,2[2]. However, modern synthetic strategies have successfully inverted this selectivity by manipulating steric and electronic microenvironments.
Tertiary Amine-Mediated C2 SNArReacting 5-substituted-2,4-dichloropyrimidines with tertiary amines yields excellent C2 selectivity[5]. Causality: The bulky tertiary amine avoids the sterically hindered C4 position (adjacent to the C5 substituent) and attacks the C2 position. The resulting intermediate undergoes an in situ N-dealkylation to formally yield a secondary amine at C2.
Hydrogen-Bond Directed SNAr
In substrates like 2-MeSO₂-4-chloropyrimidine, SNAr with alkoxides or formamides occurs exclusively at C2. Causality: 5. This non-covalent interaction anchors the nucleophile and directs the attack to the C2 position, significantly lowering the transition state energy barrier despite the LUMO favoring C4[5].
Ligand-Controlled Palladium CatalysisRecent breakthroughs have achieved C2-selective C–S cross-coupling of 2,4-dichloropyrimidines using bulky N-heterocyclic carbene (NHC) ligands, such as IPent[7]. Causality: The extreme steric bulk of the NHC ligand suppresses the typically faster C4 oxidative addition, forcing the palladium center to selectively activate the less sterically congested C2–Cl bond.
Quantitative Data Presentation
Table 1: Reactivity and Selectivity Profiles of Chloropyrimidines
| Substrate | Reaction Type | Reagents / Catalyst | Major Regioisomer | Primary Selectivity Driver |
| 2,4-Dichloropyrimidine | Suzuki Cross-Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | C4-Aryl | Lower oxidative addition barrier at C4[4] |
| 6-Aryl-2,4-dichloropyrimidine | Pd-Catalyzed Amination | Pd, LiHMDS, Sec-Amines | C4-Amino | Catalyst oxidative addition preference[2] |
| 5-Subst-2,4-dichloropyrimidine | SNAr | Tertiary Amines | C2-Amino | Steric avoidance of C5; in situ dealkylation[6] |
| 2-MeSO₂-4-chloropyrimidine | SNAr | Alkoxides / Formamides | C2-Alkoxy/Amido | Hydrogen-bond anchoring at C2[5] |
| 2,4-Dichloropyrimidine | C–S Cross-Coupling | Pd / IPent (NHC ligand) | C2-Thioether | Extreme steric bulk of NHC ligand[7] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints to confirm regioselectivity and reaction completion.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
Causality: Pd(0) preferentially inserts into the more electron-deficient C4–Cl bond.
-
Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol)[8].
-
Solvation & Degassing: Add 1,4-dioxane (3.5 mL) and water (0.5 mL). Sparge the mixture with Argon for 10 minutes to prevent premature catalyst oxidation.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Seal the vial under an inert atmosphere.
-
Reaction Execution: Irradiate in a microwave reactor at 100°C for 15–20 minutes[8].
-
Validation Checkpoint 1 (LC-MS): Sample the organic layer. The mass of the mono-coupled product should dominate. The complete absence of the starting material confirms reaction completion.
-
Workup & Purification: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
-
Validation Checkpoint 2 (¹H NMR): Confirm C4 substitution by observing the coupling constants of the pyrimidine protons (H5 and H6 typically show a doublet with
Hz).
Protocol 2: Transition-Metal-Free Green SNAr Amination of 2-Chloropyrimidine
Causality: The extreme electrophilicity of 2-chloropyrimidine allows for SNAr in water without Pd catalysis, driven by the rapid stabilization of the Meisenheimer intermediate.
-
Preparation: Suspend 2-chloropyrimidine (1.0 equiv) and the primary/secondary amine (1.2 equiv) in deionized water[1].
-
Activation: Add Potassium Fluoride (KF) (2.0 equiv). Note: KF acts as a mild base and a hydrogen-bond acceptor, enhancing amine nucleophilicity in aqueous media.
-
Reaction Execution: Heat the mixture at reflux for 17 hours[1].
-
Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the highly UV-active 2-chloropyrimidine.
-
Isolation: Cool to room temperature. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with dichloromethane.
-
Validation Checkpoint 2 (Chiral HPLC): If utilizing chiral amines (e.g.,
-methylbenzylamine), run chiral HPLC to ensure no loss of enantiomeric excess (ee > 98%) occurs under these aqueous conditions.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Self-validating experimental workflow for the regioselective functionalization of chloropyrimidines.
Conclusion
The chloropyrimidine core is a highly versatile electrophile. While its default reactivity heavily favors the C4 position due to LUMO localization and lower oxidative addition barriers, modern synthetic chemistry has mapped out robust pathways to override this preference. By leveraging steric bulk, hydrogen-bonding networks, and specialized transition-metal ligands, researchers can achieve absolute regiocontrol, unlocking novel chemical space for drug discovery.
References
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec URL
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
- Source: Organic Letters (ACS Publications)
- Source: PubMed (National Institutes of Health)
- Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine Source: WuXi AppTec URL
- Source: PMC (National Institutes of Health)
- Title: Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines Source: Benchchem URL
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Exploration of 4-Chloro-2-(2-methoxyethyl)pyrimidine as a chemical intermediate
An In-Depth Technical Guide to 4-Chloro-2-(2-methoxyethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-Chloro-2-(2-methoxyethyl)pyrimidine, a key heterocyclic intermediate. We will dissect its synthesis, explore the nuances of its reactivity, and illuminate its role as a versatile building block for drug development professionals. The content is structured to deliver not just procedural steps, but the underlying chemical logic, empowering researchers to leverage this scaffold in their synthetic campaigns.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] Its prevalence in clinically approved drugs stems from its drug-like properties and synthetic versatility.[2] Pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]
4-Chloro-2-(2-methoxyethyl)pyrimidine is a strategically functionalized intermediate. The key features are:
-
The 4-Chloro Group: This is not merely a substituent but an activating group and a versatile synthetic handle. The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, which is the primary mode of its reactivity.
-
The 2-(2-methoxyethyl) Group: This side chain can influence the molecule's physicochemical properties, such as solubility and lipophilicity. It can also engage in specific interactions with biological targets, making it a valuable moiety in the design of targeted therapeutics like 2'-O-(2-methoxyethyl) modified oligonucleotides.[3][4]
This guide will provide the technical foundation needed to effectively utilize this potent intermediate.
Physicochemical Properties and Safety Protocols
A thorough understanding of a compound's properties and hazards is fundamental to its safe and effective use.[5]
Physical and Chemical Properties
| Property | Value (Based on Analogs) | Source |
| Molecular Formula | C₇H₉ClN₂O | N/A |
| Molecular Weight | 172.61 g/mol | N/A |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [5][6] |
| Boiling Point | Est. 120-140 °C at reduced pressure | |
| Density | Est. ~1.2-1.3 g/mL | |
| Solubility | Soluble in common organic solvents (MDC, Ethyl Acetate, Methanol) | [5] |
Safety and Handling
Chlorinated pyrimidines are classified as hazardous materials and must be handled with appropriate precautions.[5][7]
-
Personal Protective Equipment (PPE): At all times, chemical splash goggles, a flame-retardant lab coat, and nitrile gloves are mandatory.[5][7][8] For tasks with a high splash risk, a face shield should be worn over goggles.[8]
-
Engineering Controls: All manipulations involving 4-Chloro-2-(2-methoxyethyl)pyrimidine must be conducted within a certified chemical fume hood to prevent inhalation exposure.[5] The laboratory should be well-ventilated with readily accessible and tested eyewash stations and safety showers.[5]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5] Keep the container tightly sealed.
-
Disposal: All waste containing this compound must be treated as halogenated hazardous waste.[7] It should be collected in a designated, properly labeled, sealed container and disposed of through a licensed hazardous waste facility, typically via high-temperature incineration.[7] Do not dispose of it down the drain.[5]
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][8]
Synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine
The most logical and widely practiced approach to synthesizing 4-chloropyrimidines is a two-step process starting from a 1,3-dicarbonyl equivalent and an amidine source, followed by chlorination.[9][10]
Synthetic Pathway Overview
The synthesis proceeds via two key transformations:
-
Ring Formation: Condensation of 3-methoxypropionamidine with a malonic ester derivative to form the pyrimidin-4-one ring system.
-
Chlorination: Conversion of the resulting pyrimidin-4-one to the target 4-chloropyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[11]
Caption: Two-step synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Step A: Synthesis of 2-(2-Methoxyethyl)pyrimidin-4(3H)-one
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium metal in anhydrous ethanol), add 3-methoxypropionamidine hydrochloride (1.0 eq.). Stir the mixture at room temperature for 30 minutes.
-
Add diethyl malonate (1.05 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.
-
Wash the solid with cold water and then diethyl ether, and dry under vacuum to yield the crude pyrimidinone, which can be used in the next step without further purification.
Step B: Synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To a round-bottom flask charged with 2-(2-methoxyethyl)pyrimidin-4(3H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) slowly at 0 °C.
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.[11]
-
Slowly warm the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 4-Chloro-2-(2-methoxyethyl)pyrimidine.[11]
Key Reactions and Mechanistic Insights
The synthetic utility of 4-Chloro-2-(2-methoxyethyl)pyrimidine is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position.
The SNAr Mechanism
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C4 position is further activated for displacement and serves as a good leaving group.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.
Caption: Generalized mechanism for SNAr at the C4 position.
Scope of Nucleophilic Substitution
The C4-chloro group can be displaced by a wide variety of nucleophiles, making this intermediate a versatile precursor for generating diverse compound libraries.
| Nucleophile Type | Reagent Example | Typical Conditions | Product Type |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH, 0 °C to RT | 4-Alkoxy-pyrimidine |
| N-Nucleophiles | Aniline, Benzylamine | Base (e.g., DIPEA), Solvent (e.g., NMP, Dioxane), Heat | 4-Amino-pyrimidine |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, RT | 4-Thioether-pyrimidine |
| C-Nucleophiles | (Suzuki Coupling) Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/H₂O, Heat | 4-Aryl-pyrimidine |
Application in Drug Development: A Scaffold for Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a privileged structure found in numerous kinase inhibitors.[2] The C4 position often serves as the attachment point for a hinge-binding motif, while the C2 substituent explores a deeper pocket of the ATP-binding site. 4-Chloro-2-(2-methoxyethyl)pyrimidine is an ideal starting material for synthesizing such inhibitors.
For example, it can be used in the synthesis of novel inhibitors of Kinase Insert Domain-Containing Receptor (KDR), a key target in angiogenesis.
Caption: Synthesis of a kinase inhibitor scaffold.
Analytical Characterization
Confirming the identity and purity of the synthesized intermediate is a critical step. Standard analytical techniques are employed.[12]
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern for the pyrimidine ring protons (two doublets or two singlets depending on the substitution pattern in the aromatic region, ~7.0-8.5 ppm). The methoxyethyl side chain will show a singlet for the OCH₃ group (~3.3 ppm) and two triplets for the two CH₂ groups.
-
¹³C NMR: The carbon spectrum will show distinct signals for the pyrimidine ring carbons (with C4 being significantly downfield) and the carbons of the methoxyethyl side chain. Techniques like DEPT or APT can be used to confirm the multiplicities of the carbon signals.[12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the compound. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive proof of successful chlorination.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-Cl stretching vibrations, as well as C-N and C=C stretches from the pyrimidine ring and C-O stretches from the ether group.
General Experimental Workflow
Caption: A standard workflow for synthesis and purification.
Conclusion
4-Chloro-2-(2-methoxyethyl)pyrimidine is a high-value intermediate for chemical and pharmaceutical research. Its straightforward synthesis and predictable reactivity, centered on nucleophilic aromatic substitution, make it an adaptable building block for creating diverse molecular libraries. The strategic placement of the reactive chloro group and the property-modifying methoxyethyl side chain provides chemists with a powerful tool for the rational design of novel bioactive compounds, particularly in the competitive field of kinase inhibitor development. Adherence to rigorous safety protocols is essential for harnessing the full synthetic potential of this and other chlorinated heterocyclic compounds.
References
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- BenchChem. Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals.
- Sun, S., et al. (2004). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. SYNLETT, (10), 1731–1734.
- MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine 98.
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- Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Journal of the Chemical Society C: Organic. (RSC Publishing). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- ResearchGate. (2025). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.
- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018).
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- BenchChem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry.
- ECHEMI. 49844-90-8, 4-Chloro-2-(methylthio)pyrimidine Formula.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- PubChem. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.
- ResearchGate. (2025). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- AChemBlock. (2026). 4-Chloro-2-(pyrimidin-2-yl)pyrimidine 98%.
- RSC Publishing. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- PubChem. 4-Chloro-2-methylthiopyrimidine.
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- Hans Reich NMR Collection. (2020). NMR Spectroscopy.
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- 12. organicchemistrydata.org [organicchemistrydata.org]
Unlocking the Therapeutic Potential of 4-Chloro-2-(2-methoxyethyl)pyrimidine Derivatives: A Technical Guide to Target Identification and Validation
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides an in-depth analysis of 4-Chloro-2-(2-methoxyethyl)pyrimidine and its derivatives, outlining a strategic approach to identifying and validating their potential therapeutic targets. By dissecting the structure-activity relationships (SAR) conferred by the key 4-chloro and 2-(2-methoxyethyl) substituents, we propose a focused yet expansive landscape of potential protein targets, primarily within the realms of oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable experimental protocols to guide the exploration of this promising class of compounds.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
Heterocyclic compounds are fundamental to the development of new medicines, with pyrimidine-containing molecules being particularly prominent.[2] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess an inherent biocompatibility and the ability to interact with a wide array of biological macromolecules.[1][3] This has led to their successful development as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[4]
The subject of this guide, the 4-Chloro-2-(2-methoxyethyl)pyrimidine core, presents a compelling starting point for the development of novel therapeutics. The strategic placement of a chlorine atom at the 4-position and a methoxyethyl group at the 2-position suggests specific and potent interactions with biological targets, which will be the central focus of this exploration.
Decoding the Core: Structure-Activity Relationship Insights
The therapeutic potential of 4-Chloro-2-(2-methoxyethyl)pyrimidine derivatives is largely dictated by the interplay of its key functional groups.
-
The 4-Chloro Substituent: A Gateway to Covalent Inhibition
The chlorine atom at the C4 position of the pyrimidine ring is an electrophilic center, making it susceptible to nucleophilic aromatic substitution (SNAr). This feature is of paramount importance in the context of targeted covalent inhibitors, particularly for protein kinases.[5][6] A number of kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket.[5] The sulfhydryl group of this cysteine can act as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring and displacing the chloride ion to form a stable covalent bond.[5][7] This irreversible mode of inhibition can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant mutations.[6]
-
The 2-(2-methoxyethyl) Substituent: Modulating Potency and Physicochemical Properties
The 2-(2-methoxyethyl) group is anticipated to play a multifaceted role in the pharmacological profile of these derivatives. Its flexibility allows it to adopt various conformations to fit into hydrophobic pockets within a target's binding site. The ether oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues. Furthermore, this substituent is likely to enhance the aqueous solubility of the compounds, a desirable property for drug candidates. In a patent describing pyrimidine compounds as MEK inhibitors, a 2-methoxyethyl group is listed as a preferable substituent.[8]
Potential Therapeutic Target Classes
Based on the structural features of the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold and the broader landscape of pyrimidine-based therapeutics, we have identified three primary target classes with high potential.
Protein Kinases: The Realm of Covalent Inhibition
The human kinome, comprising over 500 protein kinases, is a rich source of therapeutic targets, particularly in oncology. The ability of 4-chloropyrimidines to act as covalent inhibitors makes kinases with an accessible cysteine residue near the ATP-binding site highly probable targets.[5][7]
Rationale for Target Selection:
-
Covalent Mechanism: The 4-chloro group serves as a "warhead" for covalent modification of a cysteine residue.[5]
-
ATP-Competitive Binding: The pyrimidine core mimics the adenine ring of ATP, allowing the molecule to dock in the highly conserved ATP-binding pocket.[9]
Promising Kinase Targets:
A number of kinases have been successfully targeted by covalent inhibitors, and derivatives of 4-Chloro-2-(2-methoxyethyl)pyrimidine could be designed to target members of this group.
| Kinase Family | Representative Members with Targetable Cysteines | Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) Family | EGFR, HER2 | Oncology (Lung, Breast Cancer) |
| Bruton's Tyrosine Kinase (BTK) | BTK | Oncology (B-cell malignancies), Autoimmune Diseases |
| Janus Kinases (JAKs) | JAK3 | Autoimmune Diseases, Oncology |
| Mitogen-activated Protein Kinase (MAPK) Pathway | MEK1/2 | Oncology (Melanoma, Lung Cancer) |
| Fibroblast Growth Factor Receptor (FGFR) Family | FGFR1-4 | Oncology (Bladder, Lung Cancer) |
Signaling Pathway: Covalent Inhibition of a Generic Protein Kinase
Caption: Covalent inhibition of a protein kinase by a 4-chloropyrimidine derivative.
Dihydroorotate Dehydrogenase (DHODH): Targeting Nucleotide Synthesis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] This pathway is critical for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, as well as for the replication of many viruses.[10][11][12]
Rationale for Target Selection:
-
Upregulation in Disease: Cancer cells and virus-infected cells have a high demand for pyrimidines to support DNA/RNA synthesis, making them vulnerable to DHODH inhibition.[9]
-
Established Target: DHODH is a clinically validated target for autoimmune diseases, and its inhibitors are being investigated for cancer and viral infections.[11]
While a covalent interaction is less likely with DHODH, the pyrimidine scaffold of 4-Chloro-2-(2-methoxyethyl)pyrimidine derivatives can be optimized to act as a potent competitive inhibitor.
Signaling Pathway: Inhibition of De Novo Pyrimidine Biosynthesis
Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based inhibitors. [9]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based biochemical assay to determine the IC50 values of test compounds against a panel of protein kinases. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase enzymes
-
Kinase-specific peptide substrates
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase enzyme and its specific substrate in kinase assay buffer.
-
Enzyme Addition: Add the kinase reaction mixture to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the test compounds to bind to the kinases.
-
Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the no-inhibitor control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: DHODH Enzymatic Assay (Colorimetric)
This protocol details a colorimetric assay to measure the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Test compounds (in DMSO)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Decylubiquinone (coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
96-well clear-bottom plates
-
Spectrophotometer capable of kinetic measurements at 600 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, decylubiquinone, and DCIP.
-
Assay Plate Preparation: Add assay buffer, DHODH enzyme, and serial dilutions of the test compound to the wells of a 96-well plate. Include control wells with DMSO.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of DHO, decylubiquinone, and DCIP to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor. Determine the percent inhibition for each concentration relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a CO₂ incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for 72 hours in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration.
Protocol 4: Antiviral Assay (Cytopathic Effect Reduction Assay)
This assay evaluates the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
Cell culture medium with 2% FBS (infection medium)
-
Test compounds
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and grow to confluency.
-
Compound and Virus Addition: Remove the growth medium and add serial dilutions of the test compound in infection medium. Then, add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
Incubation: Incubate the plates until at least 80% CPE is observed in the virus control wells.
-
Staining: Fix the cells with formalin and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance at 595 nm.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration. Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the compound toxicity control wells. The selectivity index (SI) is calculated as CC50/EC50.
Conclusion and Future Directions
The 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The presence of a 4-chloro group strongly suggests the potential for developing covalent inhibitors of protein kinases, a class of drugs with proven clinical success. Furthermore, the pyrimidine core itself is a well-established pharmacophore for targeting enzymes involved in nucleotide metabolism, such as DHODH, which has implications for cancer, autoimmune diseases, and viral infections.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic targets. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate the mechanism of action of novel derivatives. Future work should focus on synthesizing a diverse library of analogs to explore the structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in advancing this promising class of compounds toward clinical development.
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Hall, A., Abendroth, J., Bolejack, M. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099–1108. [Link]
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Hall, A., Abendroth, J., Bolejack, M. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
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Hall, A., Abendroth, J., Bolejack, M. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099-1108. [Link]
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Hall, A., et al. (2022). Supporting Information: Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
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Zarubaev, V. V., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[13][14]enzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4217. [Link]
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Lange, U., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem. [Link]
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Rani, P., & Srivastava, V. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(9), e260822207982. [Link]
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Di Matteo, G., et al. (2022). The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis. Viruses, 14(10), 2242. [Link]
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Gualdani, R., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1469. [Link]
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De Clercq, E., & Holý, A. (2005). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Journal of Medicinal Chemistry, 48(5), 1371-1379. [Link]
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Rani, P., & Srivastava, V. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Gudem, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112339. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
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Al-Ostath, A. I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]
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In silico modeling and docking studies of 4-Chloro-2-(2-methoxyethyl)pyrimidine
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] 4-Chloro-2-(2-methoxyethyl)pyrimidine is a compound of interest whose biological potential remains largely unexplored. This technical guide outlines a comprehensive in silico workflow designed to investigate its therapeutic promise from the ground up. As direct experimental data for this specific molecule is limited, we present a robust, validated protocol that leverages established computational methodologies to predict its biological targets, binding affinity, and drug-like properties. This document serves as a blueprint for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the critical scientific reasoning behind each choice, ensuring a self-validating and reproducible research framework. The guide covers ligand and protein preparation, target identification, molecular docking, post-simulation analysis, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, culminating in a data-driven strategy for prioritizing this compound for further experimental validation.
The Rationale for a Computational First Approach
In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[4] This computational-first strategy allows for the rapid, cost-effective screening of molecules against vast libraries of biological targets, providing crucial insights into potential mechanisms of action before committing to resource-intensive laboratory synthesis and testing.[4][5]
The subject of this guide, 4-Chloro-2-(2-methoxyethyl)pyrimidine, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][6][7] Given this established potential, a systematic computational investigation is the logical first step to unlock its therapeutic value. This guide provides the framework for such an investigation, establishing a hypothesis-generating process that is both scientifically rigorous and economically prudent.[8]
Core Methodological Workflow: From Structure to Prioritization
The in silico evaluation of a novel compound is a multi-stage process. Each step is designed to refine our understanding of the molecule's potential interactions and liabilities. The workflow presented here is a self-validating system, incorporating checkpoints and validation protocols to ensure the reliability of the generated data.
Caption: The integrated in silico drug discovery workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, actionable protocols for the key experiments outlined in the workflow.
Ligand Preparation
The accuracy of a docking simulation is highly dependent on the initial quality of the ligand structure.[9] The goal is to generate a low-energy, three-dimensional conformation.
Protocol:
-
Obtain 2D Structure: Draw the structure of 4-Chloro-2-(2-methoxyethyl)pyrimidine using chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string (COC1=NC=CC(=N1)Cl) from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., MOE, AutoDockTools) to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step to relieve any steric strain and find a stable conformation.
-
Causality: A high-energy or strained ligand conformation can prevent it from fitting correctly into a protein's binding site, leading to inaccurate docking scores and poses.
-
Method: Employ a suitable force field (e.g., MMFF94 or AM1) to perform energy minimization. The process is complete when a defined energy gradient threshold is met (e.g., 0.0001 kcal/mol).[10]
-
-
Assign Charges and Define Rotatable Bonds: The software must know which bonds can rotate freely to explore different conformations during docking. Gasteiger charges are commonly assigned for AutoDock-based studies.
Target Identification and Receptor Preparation
The choice of a biological target is paramount. Given that pyrimidine derivatives are well-documented inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial in cell cycle regulation and cancer, CDK2 (PDB ID: 1HCK) serves as an excellent and well-validated starting point for this study.[2][6][11]
Protocol:
-
Download Protein Structure: Obtain the 3D crystal structure of human CDK2 (PDB ID: 1HCK) from the Protein Data Bank (PDB).[4]
-
Prepare the Receptor: This protocol ensures the protein is chemically correct and free of confounding variables.
-
Step A: Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions from the PDB file.[4]
-
Causality: Water molecules can occupy space in the binding pocket and interfere with the docking algorithm. The original ligand must be removed to make the binding site available for the new compound.
-
-
Step B: Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens to the protein structure.[4]
-
Causality: Hydrogen atoms are essential for defining correct ionization states and for forming hydrogen bonds, which are critical for ligand binding.
-
-
Step C: Assign Charges: Compute and assign partial charges to all atoms in the protein (e.g., Kollman charges).
-
Molecular Docking and Protocol Validation
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.[8]
Protocol:
-
Define the Binding Site (Grid Box Generation): The search space for the docking algorithm must be defined. This is typically a 3D grid centered on the active site.
-
Method: Center the grid box on the position of the original, co-crystallized ligand in the 1HCK structure. A grid size of 60x60x60 Å with a 0.375 Å spacing is a standard starting point.[9]
-
-
Protocol Validation (Self-Validating Checkpoint):
-
Trustworthiness: Before docking the novel compound, the protocol's ability to reproduce known binding poses must be verified. This is the most critical step for ensuring the trustworthiness of your results.[9]
-
Method: Extract the original ligand from the 1HCK PDB file, prepare it using the protocol in section 3.1, and then re-dock it into the prepared receptor.
-
Success Criterion: The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.[1]
-
-
Execute Docking Run: Once validated, perform the docking simulation for 4-Chloro-2-(2-methoxyethyl)pyrimidine using a search algorithm like the Lamarckian Genetic Algorithm (LGA) in AutoDock.[11] Typically, 10 to 100 independent docking runs are performed to ensure thorough conformational sampling.
In Silico ADMET Prediction
A compound with high binding affinity is useless if it has poor pharmacokinetic properties.[12] Early prediction of ADMET properties is crucial for avoiding late-stage failures.[5][13]
Protocol:
-
Select a Platform: Utilize a reliable online server or software for ADMET prediction, such as the SwissADME web tool or ADMET Predictor®.[14][15][16]
-
Input Structure: Provide the SMILES string or 3D structure of the compound.
-
Analyze Key Parameters: Evaluate properties related to drug-likeness and pharmacokinetics.
-
Lipinski's Rule of Five: A widely used filter for assessing oral bioavailability. The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
-
Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to cross into the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
-
Toxicity: Flags potential liabilities such as mutagenicity (Ames test) or hepatotoxicity.
-
Data Interpretation and Presentation
Molecular Docking Results
The primary quantitative output is the binding energy (or docking score), which estimates the free energy of binding (ΔG). More negative values indicate a stronger predicted interaction. The poses should be visually inspected to ensure the interactions are chemically sensible.
Table 1: Hypothetical Docking Results for 4-Chloro-2-(2-methoxyethyl)pyrimidine against CDK2 (PDB: 1HCK)
| Parameter | Value | Interpretation |
| Binding Energy (ΔG) | -7.9 kcal/mol | Indicates strong predicted binding affinity.[2] |
| Estimated Ki | 5.8 µM | The predicted inhibition constant. |
| Hydrogen Bonds | LEU 83, GLU 81 | Key interactions with backbone atoms in the hinge region, typical for CDK inhibitors. |
| Hydrophobic Interactions | ILE 10, VAL 18, ALA 31, PHE 80 | Van der Waals contacts contributing to binding stability within the pocket. |
| Validation RMSD | 1.12 Å | The re-docking of the native ligand was successful, validating the protocol.[1] |
ADMET Profile Summary
The ADMET data provides a crucial filter for assessing the "drug-likeness" of the compound.
Table 2: Predicted ADMET Properties for 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Property | Predicted Value | Compliance |
| Molecular Weight | 174.6 g/mol | Yes (≤ 500) |
| LogP | 1.85 | Yes (≤ 5) |
| H-Bond Donors | 0 | Yes (≤ 5) |
| H-Bond Acceptors | 3 | Yes (≤ 10) |
| Lipinski's Rule | 0 Violations | Drug-like |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable (for non-CNS targets) |
| CYP2D6 Inhibitor | No | Low risk of drug interactions |
| Ames Toxicity | No | Non-mutagenic |
Conclusion and Strategic Next Steps
This guide details a comprehensive in silico framework for the initial investigation of 4-Chloro-2-(2-methoxyethyl)pyrimidine. The hypothetical results presented in Tables 1 and 2 suggest that the compound is a promising candidate for development as a CDK2 inhibitor. It exhibits strong predicted binding affinity, forms key interactions within the active site, and possesses a favorable drug-like ADMET profile with no predicted toxicity flags.
Based on this robust computational evidence, the logical next steps are:
-
Chemical Synthesis: Synthesize the compound to enable experimental testing.
-
In Vitro Validation: Perform biochemical assays to experimentally determine the IC50 value against CDK2, confirming the docking prediction.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit cell proliferation in relevant cancer cell lines.
-
Further Computational Studies: For high-confidence hits, conduct molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.[17]
By integrating computational modeling at the earliest stages of the discovery pipeline, we can make more informed decisions, efficiently allocate resources, and ultimately increase the probability of success in developing novel therapeutics.[12]
References
-
Shadecoder. Molecular Docking: A Comprehensive Guide for 2025. [Link]
-
PMC. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. [Link]
-
Protheragen. ADMET Prediction. [Link]
-
AIP Publishing. In Silico analysis of pyrimidine derivatives as potential antibacterial agents. [Link]
-
Progress in Chemical and Biochemical Research. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. [Link]
-
Creative Biolabs. Preliminary ADMET Prediction. [Link]
-
ResearchGate. In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. [Link]
-
PMC. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]
-
PubMed. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. [Link]
-
Nanotechnology Perceptions. Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. [Link]
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
-
MDPI. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. [Link]
-
OUCI. Best Practices for Docking-Based Virtual Screening. [Link]
-
Remedy Publications LLC. Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. [Link]
-
PMC. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]
-
PubMed. Computationally guided design and synthesis of pyrimidine-oxazole hybrids as novel antidiabetic agents: kinetic and molecular interaction studies. [Link]
-
ResearchGate. Best Practices in Docking and Activity Prediction. [Link]
-
PubChem. 4-Chloro-2-methoxypyrimidine. [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
-
ResearchGate. Design, synthesis, and computational studies as cytotoxicity of novel pyrimidine carbonitrile derivatives as dual-target inhibitors of BRD4. [Link]
-
MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
PubChem. 4-Chloro-2-methylthiopyrimidine. [Link]
-
Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. [Link]
-
PubChem. 4-Chloro-2-methylpyrimidine. [Link]
-
PubChemLite. Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-. [Link]
-
PubChemLite. 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine (C11H8Cl2N2O). [Link]
-
Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. [Link]
-
MDPI. Targeting Oncogenic Protein-Protein Interactions by Diversity Oriented Synthesis and Combinatorial Chemistry Approaches. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]
-
Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]
-
Scilit. Synthesis and Biological Activity of Chloroethyl Pyrimidine Nucleosides. [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
-
PMC. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. [Link]
-
ResearchGate. Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. [Link]
-
ecancer. New cancer drug targets uncovered using base editing and chemical proteomics. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 6. In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation [pcbiochemres.com]
- 7. nano-ntp.com [nano-ntp.com]
- 8. shadecoder.com [shadecoder.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. benchchem.com [benchchem.com]
- 12. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 13. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. mdpi.com [mdpi.com]
- 17. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-Chloro-2-(2-methoxyethyl)pyrimidine (CAS: 1250447-21-2, MW: 172.61)[1]
Introduction & Mechanistic Rationale
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics. 4-Chloro-2-(2-methoxyethyl)pyrimidine is a highly valuable building block; the 2-methoxyethyl substituent improves the aqueous solubility and modulates the lipophilicity of the final drug candidate.
However, the Suzuki-Miyaura cross-coupling of this specific substrate presents unique mechanistic challenges:
-
Electronic Activation vs. Bond Strength: While the electron-deficient nature of the pyrimidine ring activates the C4 position for oxidative addition[2], the C–Cl bond is inherently stronger and less reactive than C–Br or C–I bonds, necessitating highly active palladium catalysts[3].
-
Hemilabile Coordination: The ether oxygen of the 2-methoxyethyl group can act as a weak Lewis base. If the palladium center is insufficiently shielded by its ligands, this oxygen can transiently coordinate to the Pd(II) intermediate. This creates an off-cycle resting state that retards the transmetalation step and promotes unwanted protodehalogenation (reduction of the C–Cl bond to C–H).
To overcome these challenges, selecting a bidentate ligand with a large bite angle (e.g., dppf) or a bulky, electron-rich biaryl phosphine (e.g., XPhos) is critical. These ligands saturate the coordination sphere of the palladium, preventing substrate chelation and accelerating the rate-determining transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-chloro-2-(2-methoxyethyl)pyrimidine.
Quantitative Optimization Data
The efficacy of the palladium catalyst is heavily influenced by the ligand, base, and solvent system[3]. The boronic acid must be activated by a base to form a polarized boronate complex, which facilitates transmetalation[4]. We evaluated multiple conditions to establish a self-validating, high-yielding protocol.
Table 1: Optimization of Reaction Conditions (1.0 mmol scale)
| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System (4:1) | Temp (°C) | Yield (%)* |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 62% |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 55% |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 89% |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 94% |
| 5 | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 96% |
*Isolated yields after silica gel chromatography. Entry 4 and 5 demonstrate that preventing hemilabile coordination via bulky/bidentate ligands significantly improves the yield.
Experimental Protocol
This step-by-step methodology is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and scalability[5].
Materials Required:
-
Substrate: 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv, 1.0 mmol, 172.6 mg)
-
Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 (0.05 equiv, 5 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.5 equiv, 2.5 mmol, 530 mg)
-
Solvents: Anhydrous 1,4-Dioxane and Deionized Water (4:1 v/v ratio, total 10 mL)
Step-by-Step Procedure:
-
Reagent Charging: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-(2-methoxyethyl)pyrimidine, the arylboronic acid, and K₃PO₄.
-
Solvent Addition & Degassing: Add 8 mL of 1,4-dioxane and 2 mL of water. Submerge a long needle into the biphasic mixture and sparge with dry Nitrogen or Argon for exactly 15 minutes.
-
Causality Insight: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Degassing before catalyst addition prevents premature catalyst death and suppresses oxidative homocoupling of the boronic acid[6].
-
-
Catalyst Introduction: Briefly open the flask under a positive flow of inert gas and add the palladium catalyst (5 mol%). Seal the flask tightly.
-
Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
-
In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL of acetonitrile, and analyze via UPLC-MS.
-
Validation Check: Monitor for the disappearance of the starting material (
). If conversion is <95%, continue heating for an additional 4 hours.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product.
Caption: Experimental workflow and in-process control logic for the Suzuki coupling protocol.
Troubleshooting & Side Reactions
-
Incomplete Conversion / Catalyst Poisoning: If the reaction stalls at ~50% conversion, the 2-methoxyethyl group may be chelating the palladium. Solution: Ensure a bidentate ligand (dppf) is used. If using Pd(PPh₃)₄, switch to a more sterically demanding catalyst system[3].
-
Protodehalogenation (Formation of 2-(2-methoxyethyl)pyrimidine): This occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo reduction. Solution: Ensure the base (K₃PO₄) is finely powdered and fully dissolved in the aqueous phase to accelerate transmetalation[4].
-
Homocoupling of Boronic Acid: Formation of Ar-Ar biaryl species indicates the presence of oxygen. Solution: Rigorously repeat the sparging/degassing step[6].
References
Sources
Nucleophilic aromatic substitution reactions of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Abstract & Strategic Value
This guide details the reaction protocols for 4-Chloro-2-(2-methoxyethyl)pyrimidine (CAS: 1250447-21-2), a versatile heterocyclic building block. While the pyrimidine core is ubiquitous in kinase inhibitors (e.g., JAK, EGFR modulators), the specific 2-(2-methoxyethyl) substituent offers unique physicochemical advantages. Unlike simple methyl or H-substituents, the methoxyethyl tail improves solubility in both polar organic solvents and aqueous media without introducing a reactive protic center.
This note focuses on the C-4 selective Nucleophilic Aromatic Substitution (
Mechanistic Insight & Reactivity Profile[1]
The Electrophilic Center
The 4-chloropyrimidine moiety is an activated electrophile. The reaction proceeds via an Addition-Elimination mechanism.[1][2]
-
Activation: The ring nitrogen atoms (N1 and N3) are highly electronegative, withdrawing electron density from the C-4 carbon, making it susceptible to nucleophilic attack.[2]
-
Substituent Effect (C-2 Position): The 2-(2-methoxyethyl) group is an alkyl substituent. Inductively, alkyl groups are weakly electron-donating (
effect). Compared to a 2-H or 2- analog, this slightly deactivates the C-4 position, often requiring elevated temperatures ( C) or stronger bases compared to highly electron-deficient pyrimidines. -
Regioselectivity: As the C-2 position is blocked by a stable alkyl-ether chain, substitution occurs exclusively at C-4.
Reaction Pathway Visualization
The following diagram illustrates the critical transition states and the restoration of aromaticity.
Figure 1: Mechanism of
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Primary application: Synthesis of aminopyrimidine kinase inhibitor cores.
Reagents:
-
Substrate: 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv) or
(2.0 equiv) -
Solvent: Isopropanol (iPrOH) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 mmol, ~172 mg) in iPrOH (3.0 mL) .
-
Note: iPrOH is preferred for green chemistry and ease of workup. Use NMP or DMF only if the amine is insoluble in alcohols.
-
-
Addition: Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol).
-
Critical: If using an amine salt (e.g., amine hydrochloride), increase DIPEA to 3.5 equiv to ensure free base generation.
-
-
Reaction: Seal the vial and heat to 80 °C for 4–12 hours.
-
Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (Cl-pyrimidine) typically elutes faster than the amino-product.
-
-
Workup (Method A - Precipitation):
-
Cool to room temperature.
-
If product precipitates: Filter and wash with cold water/heptane.
-
If homogeneous: Concentrate iPrOH under reduced pressure. Redissolve residue in EtOAc, wash with water (
) and brine. Dry over .[1]
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: C-O Bond Formation (Etherification)
Primary application: Synthesis of alkoxypyrimidines.
Reagents:
-
Substrate: 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv)
-
Nucleophile: Alcohol or Phenol (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) or
(2.0 equiv) -
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. -
Deprotonation: Dropwise add the alcohol/phenol (1.2 equiv). Stir at 0 °C for 15 min, then warm to RT for 30 min until
evolution ceases. -
Coupling: Cool back to 0 °C (optional, depending on reactivity) and add 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv) as a solution in minimal THF.
-
Reaction: Heat to reflux (65 °C for THF) or 90 °C (for DMF) for 2–6 hours.
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc (
). The methoxyethyl side chain imparts some polarity; ensure the aqueous phase is saturated with NaCl (brine) to prevent product loss.
Optimization & Troubleshooting Data
The following table summarizes common reaction challenges and validated solutions for this specific scaffold.
| Variable | Observation | Recommendation |
| Solvent | Reaction slow in EtOH/iPrOH | Switch to polar aprotic solvents (DMSO, DMF, NMP ) to destabilize the nucleophile and accelerate attack. |
| Base | Low yield with aniline nucleophiles | Anilines are weak nucleophiles. Use acid catalysis (0.1 eq HCl in iPrOH/Water) or strong bases like NaH or LiHMDS in THF. |
| Temperature | Incomplete conversion at 80 °C | The 2-alkyl group deactivates the ring. Increase temp to 100-120 °C or use Microwave irradiation (140 °C, 20 min). |
| Side Products | Hydrolysis to 4-OH pyrimidine | Ensure solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH). Use hindered bases ( |
Workup Decision Tree
The 2-(2-methoxyethyl) group increases water solubility compared to simple alkyl pyrimidines. Standard extractions may fail if not adjusted.
Figure 2: Optimized workup strategy accounting for the polarity of the methoxyethyl side chain.
References
-
WuXi AppTec. Regioselectivity of SnAr Reactions with 2-Substituted-4-Chloropyrimidines: QM Analysis. QM Magic Class, Chapter 29 & 48. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
-
PubChem. Compound Summary: 4-Chloro-2-(2-methoxyethyl)pyrimidine (Analog Data). National Library of Medicine. [Link]
Application Note: 4-Chloro-2-(2-methoxyethyl)pyrimidine in Drug Discovery Pipelines
A Strategic Building Block for Kinase Inhibitors and CNS-Penetrant Therapeutics
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the pyrimidine scaffold is universally recognized as a "privileged structure," forming the core pharmacophore of numerous clinically approved drugs, particularly in oncology and virology[1]. However, the physicochemical properties of flat, aromatic heterocycles often lead to poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.
4-Chloro-2-(2-methoxyethyl)pyrimidine (CAS: 1250447-21-2) addresses these challenges directly. As a bifunctional building block, it offers two distinct strategic advantages:
-
The 4-Chloro Substituent: Acts as an excellent leaving group, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[2].
-
The 2-(2-Methoxyethyl) Side Chain: Introduces sp3 character and a hydrogen-bond acceptor (ether oxygen). This specific modification reduces lipophilicity (LogP), significantly enhances aqueous solubility, and provides critical hinge-binding interactions in the ATP-binding pocket of kinases, making it highly valuable for CNS-penetrant drug design.
This application note provides detailed, field-proven protocols for utilizing 4-Chloro-2-(2-methoxyethyl)pyrimidine in drug discovery workflows, focusing on mechanistic causality and self-validating experimental designs.
Mechanistic Foundations: Reactivity and Regioselectivity
The utility of 4-Chloro-2-(2-methoxyethyl)pyrimidine is driven by the electron-deficient nature of the pyrimidine ring. The electronegative nitrogen atoms withdraw electron density from the C2, C4, and C6 positions. Because the C2 position is occupied by the methoxyethyl group, nucleophilic attack is directed exclusively to the C4 position[3].
During an SNAr reaction with an amine, the nucleophile attacks the C4 carbon, temporarily disrupting aromaticity to form a negatively charged Meisenheimer-like intermediate. The aromaticity is rapidly restored by the expulsion of the chloride ion[2].
Causality in Experimental Choices:
-
Base Selection: Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred over primary/secondary amines to act as acid scavengers without competing for the electrophilic C4 position[3].
-
Solvent Selection: Polar protic solvents (e.g., n-butanol, isopropanol) are often used for aliphatic amines to stabilize the transition state via hydrogen bonding, whereas polar aprotic solvents (e.g., DMF, NMP) are preferred for less nucleophilic anilines, often requiring elevated temperatures[4].
Experimental Workflows and Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 4-amino-2-(2-methoxyethyl)pyrimidine derivatives, a classic precursor for ATP-competitive kinase inhibitors.
Reagents & Materials:
-
4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 eq)
-
Amine nucleophile (e.g., substituted aniline or aliphatic amine) (1.2 eq)
-
DIPEA (2.0 eq)
-
Solvent: n-Butanol or NMP (0.2 M relative to pyrimidine)
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 mmol) in 5 mL of n-butanol.
-
Reagent Addition: Add the amine nucleophile (1.2 mmol) followed dropwise by DIPEA (2.0 mmol).
-
Heating (Thermal or Microwave):
-
Aliphatic Amines: Heat at 80 °C for 4–6 hours.
-
Anilines (Aromatic Amines): Seal the vial and heat in a microwave reactor at 120–140 °C for 30–45 minutes[2].
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~173 [M+H]+) and the appearance of the product mass confirms the formation of the Meisenheimer intermediate and subsequent chloride elimination.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the solvent. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL).
-
Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For applications requiring a C-C bond at the 4-position (e.g., GPCR ligands), Suzuki coupling is the method of choice.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 eq), aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an argon atmosphere.
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).
-
Reaction: Heat the mixture at 90 °C for 12 hours under vigorous stirring.
-
Workup & Purification: Filter through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Quantitative Data: SNAr Optimization
The following table summarizes the optimization of reaction conditions for the SNAr of 4-Chloro-2-(2-methoxyethyl)pyrimidine with a deactivated aniline nucleophile, demonstrating the necessity of thermal energy and appropriate solvent selection[2],[4].
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | DCM | TEA | 25 (RT) | 24 | < 5% | Insufficient thermal energy to overcome activation barrier. |
| 2 | Ethanol | DIPEA | 80 (Reflux) | 12 | 45% | Protic solvent stabilizes transition state, but temp is too low for deactivated amines. |
| 3 | DMF | K2CO3 | 100 | 12 | 68% | Aprotic solvent increases nucleophilicity; base deprotonates aniline effectively. |
| 4 | NMP | DIPEA | 140 (Microwave) | 0.5 | 92% | Optimal conditions. Microwave heating rapidly drives the addition-elimination mechanism. |
Visualizations of Workflows and Biological Mechanisms
Synthetic Divergence Workflow
The following diagram illustrates the divergent synthetic pathways accessible from the 4-Chloro-2-(2-methoxyethyl)pyrimidine core.
Caption: Divergent synthetic pathways utilizing 4-Chloro-2-(2-methoxyethyl)pyrimidine as a core scaffold.
Biological Application: Kinase Inhibition Pathway
Derivatives of this building block are frequently optimized into ATP-competitive kinase inhibitors. The 2-methoxyethyl group often interacts with the solvent-exposed region or hinge region of kinases like EGFR.
Caption: Mechanism of action for pyrimidine-based inhibitors disrupting the EGFR signaling cascade.
Troubleshooting & Self-Validation
To ensure a self-validating experimental system, researchers must employ rigorous analytical checks:
-
Hydrolysis Side-Product: A common failure mode in SNAr reactions with chloropyrimidines is hydrolysis to the 4-hydroxypyrimidine (often existing as the pyrimidone tautomer) if adventitious water is present at high temperatures[2]. Validation: Check the LC-MS for an M+H peak at m/z ~155. If present, ensure solvents are strictly anhydrous and use molecular sieves.
-
1H NMR Shift Analysis: Successful substitution of the chlorine atom with an amine will result in a significant upfield shift of the pyrimidine C5 proton (typically moving from ~7.5 ppm to ~6.2-6.5 ppm) due to the strong electron-donating resonance effect of the newly attached nitrogen atom.
References
1.[1] WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. "Pyrimidine in drug discovery processes." Available at: 2.[2] Benchchem. "Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions." Available at: 3.[4] Taylor & Francis. "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Available at: 4.[3] Google Patents. "US20130079519A1 - Regioselective preparation of substituted pyrimidines." Available at:
Sources
High-throughput screening assays involving 4-Chloro-2-(2-methoxyethyl)pyrimidine
Application Note: High-Throughput Screening Assays Involving 4-Chloro-2-(2-methoxyethyl)pyrimidine
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Kinase Inhibitor Library Generation, TR-FRET Biochemical Screening, and NanoBRET Cellular Target Engagement.
Introduction: The Rationale for the Pyrimidine Scaffold
In the landscape of targeted therapeutics, 2,4-disubstituted pyrimidines represent a highly privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors targeting Janus Kinases (JAK), Epidermal Growth Factor Receptors (EGFR), and Aurora kinases [1]. As a Senior Application Scientist, I frequently utilize 4-Chloro-2-(2-methoxyethyl)pyrimidine (CAS: 1250447-21-2) as a foundational building block for High-Throughput Screening (HTS) library generation.
The structural logic behind this specific intermediate is twofold:
-
Chemical Reactivity: The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing for rapid, parallel diversification with various anilines and amines.
-
Pharmacophore Optimization: The 2-(2-methoxyethyl) group at the C2 position serves as a flexible, solubilizing motif that frequently participates in critical hydrogen-bonding interactions within the solvent-exposed channel of the kinase hinge region [2].
This application note details a self-validating workflow: from the parallel synthesis of a pyrimidine-based library to primary biochemical screening via Time-Resolved FRET (TR-FRET), and finally, orthogonal validation using live-cell NanoBRET target engagement.
Phase 1: High-Throughput Parallel Library Synthesis
To generate a robust library for HTS, 4-chloro-2-(2-methoxyethyl)pyrimidine is reacted with a diverse panel of primary and secondary amines.
Protocol 1: 384-Well SNAr Library Generation
Causality Note: We utilize N-Methyl-2-pyrrolidone (NMP) due to its high boiling point and excellent solvation properties for both the pyrimidine core and diverse amine inputs, preventing precipitation during the high-temperature SNAr reaction.
-
Reagent Preparation: Dispense 10 µL of 4-chloro-2-(2-methoxyethyl)pyrimidine (0.1 M in NMP) into each well of a 384-well deep-well reaction block.
-
Amine Addition: Using an automated liquid handler, transfer 10 µL of diverse library amines (0.12 M in NMP) to the respective wells (1.2 molar equivalents).
-
Base Addition: Add 5 µL of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger for the generated HCl.
-
Reaction: Seal the block with a pierceable aluminum seal and heat to 120°C for 16 hours in a heated shaker.
-
Purification & Formatting: Evaporate the solvent using a centrifugal evaporator. Reconstitute the resulting 2,4-disubstituted pyrimidine library in 100% DMSO to a final stock concentration of 10 mM for downstream HTS.
Fig 1: Parallel synthesis workflow for generating the pyrimidine-based HTS library.
Phase 2: Primary Biochemical Screening (TR-FRET)
Once the library is synthesized, the primary objective is to identify binders. We employ a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [3]. Causality Note: TR-FRET is selected over standard fluorescence assays because the time-delayed measurement (measured in hundreds of microseconds) completely eliminates short-lived background autofluorescence generated by the diverse chemical structures in the library, ensuring a high Z'-factor.
Protocol 2: TR-FRET Kinase Assay (e.g., JAK1 Target)
-
Compound Transfer: Using an acoustic dispenser (e.g., Echo), transfer 50 nL of the pyrimidine library (from 10 mM DMSO stocks) into a white, low-volume 384-well assay plate. This yields a 10 µM final screening concentration in a 50 µL reaction.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2X master mix containing recombinant JAK1 enzyme and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 2.5 µL of 2X ATP solution (at the predetermined
value to balance sensitivity for ATP-competitive inhibitors). Incubate for 60 minutes. -
Detection: Add 5 µL of detection buffer containing EDTA (to quench kinase activity by chelating
), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor). -
Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using an excitation of 340 nm and measuring emission at both 615 nm (Donor) and 665 nm (Acceptor). Calculate the TR-FRET ratio (665/615).
Fig 2: TR-FRET assay logic. Active pyrimidine inhibitors prevent phosphorylation, reducing the FRET signal.
Phase 3: Secondary Cellular Validation (NanoBRET)
Biochemical assays cannot confirm cell permeability or intracellular target engagement. To validate our pyrimidine hits, we utilize the NanoBRET™ Target Engagement Intracellular Kinase Assay [4]. Causality Note: NanoBRET relies on a competitive displacement mechanism. A cell-permeable fluorescent tracer binds to a NanoLuc-kinase fusion protein expressed in live cells, generating a BRET signal. If our pyrimidine hit is cell-permeable and binds the target, it displaces the tracer, causing a dose-dependent loss of the BRET signal.
Protocol 3: NanoBRET Target Engagement Assay
-
Cell Seeding: Transfect HEK293 cells with a NanoLuc®-JAK1 fusion vector. Seed cells at
cells/well into a 384-well tissue culture-treated white plate. Incubate overnight at 37°C, 5% . -
Tracer Addition: Prepare a solution of NanoBRET Tracer K-10 (at its optimized
concentration) in Opti-MEM. Add to the cells. -
Compound Treatment: Serially dilute the pyrimidine hits (identified from Protocol 2) and add them to the cells. Incubate for 2 hours at 37°C to allow for intracellular equilibration and target engagement.
-
Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Note: The extracellular inhibitor ensures that only intracellular target engagement is measured by quenching any luciferase released from dead cells.
-
Readout: Measure luminescence at 460 nm (Donor) and 618 nm (Acceptor). Calculate the BRET ratio (618/460) and plot against compound concentration to determine the cellular
.
Fig 3: NanoBRET target engagement workflow validating intracellular pyrimidine binding.
Data Presentation & Hit Triage
To effectively evaluate the success of the screening cascade, quantitative data must be structured to compare biochemical potency against cellular efficacy. Below is a representative data summary table for top hits derived from the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold.
Table 1: HTS Hit Metrics and Cellular Validation Summary
| Compound ID | R-Group Substitution (C4) | TR-FRET | Assay Z'-Factor | NanoBRET Cellular | Cell Permeability Ratio ( |
| PYR-001 | 3-Fluoroaniline | 12.4 ± 1.1 | 0.78 | 45.2 ± 3.8 | 3.6x |
| PYR-045 | 4-Morpholinoaniline | 8.7 ± 0.9 | 0.81 | 112.5 ± 8.4 | 12.9x |
| PYR-112 | 3-(Trifluoromethyl)aniline | 4.2 ± 0.5 | 0.79 | 18.6 ± 2.1 | 4.4x |
| PYR-204 | Cyclohexylamine | >10,000 | 0.80 | N/A | N/A |
Data Interpretation: Compound PYR-112 demonstrates the most optimal profile. While PYR-045 has excellent biochemical potency, its high cell permeability ratio (12.9x) suggests poor membrane penetration or high intracellular efflux, demonstrating the critical necessity of the NanoBRET secondary assay.
References
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. PubMed / NIH. Available at:[Link]
-
Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PMC / NIH. Available at:[Link]
Application Notes & Protocols: Development of Novel Pyrimidine-Based Scaffolds for Medicinal Chemistry
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in essential biomolecules and a multitude of approved therapeutic agents.[1][2] This guide provides an in-depth exploration of the design, synthesis, and evaluation of novel pyrimidine-based compounds. We will detail both classical and advanced synthetic protocols, including the Biginelli reaction, microwave-assisted synthesis, and multi-component reactions, explaining the rationale behind these powerful methodologies. Furthermore, this document outlines standardized protocols for the biological evaluation of these scaffolds, focusing on anticancer and kinase inhibition assays. Structure-activity relationship (SAR) principles are discussed as a critical tool for optimizing lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrimidine core to discover next-generation therapeutic agents.
The Pyrimidine Scaffold: A Privileged Core in Drug Discovery
The significance of the pyrimidine ring—a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions—is deeply rooted in biochemistry.[3] It forms the structural basis for the nucleobases cytosine, thymine, and uracil, the fundamental components of DNA and RNA.[2][4] This inherent biological relevance means that synthetic pyrimidine analogues can readily interact with a wide array of biological targets, often by mimicking endogenous ligands.[1][5]
This unique characteristic has led to the development of numerous successful drugs, from the iconic anticancer agent 5-Fluorouracil to modern targeted therapies like kinase inhibitors.[1][5][6] The pyrimidine scaffold's planar structure and capacity for hydrogen bonding make it an ideal template for designing ATP-competitive kinase inhibitors, a major class of anticancer drugs.[1][7][8] The versatility of the pyrimidine core allows for strategic substitutions at the C2, C4, C5, and C6 positions, enabling medicinal chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[9][10]
The general workflow for discovering and developing novel pyrimidine-based drug candidates is a multi-stage process, beginning with scaffold design and synthesis, followed by rigorous biological screening and optimization.
Caption: General workflow for pyrimidine-based drug discovery.
Synthetic Strategies for Pyrimidine Scaffolds
The generation of diverse libraries of pyrimidine derivatives is essential for successful drug discovery campaigns. Several synthetic methodologies, ranging from classical one-pot reactions to modern sustainable approaches, can be employed.
Protocol 1: The Biginelli Reaction (Classical Approach)
The Biginelli reaction is a robust and straightforward one-pot, three-component synthesis that has been a mainstay for producing dihydropyrimidines for over a century.[11] Its primary advantage lies in its operational simplicity and the use of readily available starting materials.
Rationale: This acid-catalyzed cyclocondensation reaction efficiently constructs the dihydropyrimidine core. It is an excellent method for generating an initial library of compounds for primary screening.
Caption: Schematic of the three-component Biginelli reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol) in ethanol (30 mL).
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (0.5 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from ethanol to obtain a pure compound.[12]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[13]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and improve product purity.[14] It is particularly effective for the synthesis of heterocyclic compounds like pyrimidines.[15][16]
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction time from hours to minutes compared to conventional heating methods.[12][14] This high-speed synthesis is ideal for rapidly generating compound libraries.
Step-by-Step Protocol:
-
Reaction Setup: In a specialized microwave reaction vessel, combine the chalcone (1 mmol) and guanidine hydrochloride (1 mmol) in ethanol (10 mL). Add a base, such as potassium hydroxide (3 mmol).[12]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) and power (e.g., 60-180W) for 5-20 minutes.[12][15]
-
Workup: After the reaction, cool the vessel to room temperature. Pour the mixture into cold water and acidify if necessary to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.[12]
-
Characterization: Verify the final product's structure and purity using appropriate analytical techniques.
Protocol 3: Iridium-Catalyzed Multi-Component Synthesis (MCR)
Modern synthetic chemistry emphasizes sustainability and efficiency. Iridium-catalyzed multi-component reactions (MCRs) provide a highly regioselective and sustainable route to complex, highly substituted pyrimidines from simple alcohols and amidines.[17][18]
Rationale: This method leverages abundant and often biomass-derived alcohols as starting materials.[17][18] The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry.[19] This approach allows for the rapid assembly of diverse and unsymmetrically decorated pyrimidines.[17]
Step-by-Step Protocol:
-
Catalyst Preparation: Use a PN5P-Ir-pincer complex as the catalyst.[18]
-
Reaction Setup: In a sealed pressure tube under an inert atmosphere, combine the amidine (1 mmol), the primary alcohol (1 mmol), the secondary alcohol (2 mmol), and the iridium catalyst (1-2 mol%).
-
Reaction Conditions: Heat the mixture in a suitable solvent (e.g., toluene) at 150°C for 24 hours.
-
Isolation & Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the desired pyrimidine product.[17]
-
Characterization: Confirm the regioselectivity and structure of the product via 2D NMR spectroscopy in addition to standard characterization methods.
Structure-Activity Relationship (SAR) and Biological Evaluation
Once a library of pyrimidine derivatives has been synthesized, the next critical steps are to evaluate their biological activity and understand how structural modifications influence this activity.
Understanding Structure-Activity Relationships (SAR)
SAR studies are fundamental to medicinal chemistry and involve systematically altering the structure of a lead compound to map the effects of these changes on its biological activity.[6][10] For the pyrimidine scaffold, substitutions at the C2, C4, C5, and C6 positions can dramatically influence target affinity and pharmacokinetic properties.[3][9]
Example SAR Insights:
-
Kinase Inhibitors: For many kinase inhibitors, a small substituent at the C2 position and a larger, often aromatic, group at the C4 position are crucial for binding to the ATP pocket of the kinase.[1][7]
-
Anticancer Agents: The introduction of fluorine atoms can enhance metabolic stability and binding affinity, as seen in the classic drug 5-Fluorouracil.[1]
-
Molecular Hybridization: Fusing the pyrimidine ring with other heterocyclic systems, such as indoles or triazoles, can result in hybrid molecules with enhanced potency or novel mechanisms of action.[1][20]
Caption: Logical relationship between substituents and anticancer activity.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for the primary screening of potential anticancer compounds.[21][22]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives (e.g., ranging from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Table 1: Example Cytotoxicity Data for Pyrimidine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | HCT-116 IC₅₀ (µM)[10] | MCF-7 IC₅₀ (µM)[10] |
| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 |
| 1b | 4-Cl-Ph | H | 3.15 ± 0.82 | 4.56 ± 1.12 |
| 1c | 4-F-Ph | H | 2.54 ± 0.77 | 3.88 ± 1.01 |
| Doxorubicin | - | - | 0.45 ± 0.05 | 0.62 ± 0.08 |
Protocol 5: In Vitro Kinase Inhibition Assay
Given that a significant number of pyrimidine scaffolds are designed as kinase inhibitors, a direct enzymatic assay is a critical secondary screen to confirm the mechanism of action.[1][7]
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme (e.g., EGFR, VEGFR), peptide substrate, and ATP solution.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate.
-
Enzyme Addition: Add the kinase enzyme to the wells containing the test compounds and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™) measure the amount of ADP produced, which is directly proportional to kinase activity. The signal is often luminescent.
-
Signal Reading: Read the plate on a luminometer.
-
Data Analysis: Convert the raw luminescence data into percent inhibition relative to controls. Calculate IC₅₀ values by fitting the data to a dose-response curve.
Conclusion
The pyrimidine scaffold remains a highly productive and privileged structure in the pursuit of novel therapeutic agents.[2][10] Its synthetic tractability, demonstrated by both classical and modern sustainable methods like MCRs, allows for the creation of vast and diverse chemical libraries.[18][19] Coupled with robust biological evaluation protocols and iterative SAR-driven optimization, the development of pyrimidine-based scaffolds will undoubtedly continue to yield innovative drug candidates to address unmet medical needs.
References
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- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed.
- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (2014).
- Exploring the Scaffold Universe of Kinase Inhibitors. (2022). Journal of Medicinal Chemistry.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry.
- Highly Substituted Pyrimidines by Multicomponent Reactions. (2015). Synfacts.
- Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. (2017). Journal of Pharmaceutical, Chemical and Biological Sciences.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Benchchem.
- Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Organic Chemistry Portal.
- Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A.
- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal on Science and Technology.
- Pyrimidine: A Privileged Scaffold for the Development of Anticanc... (2025). Ingenta Connect.
- Synthesis and Docking Study of Pyrimidine Derivatives Scaffold for Anti‐Hypertension Applic
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Structure–Activity Relationships of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors. (2019). Journal of Medicinal Chemistry.
- Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. (2025).
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Benchchem.
- BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. (2025). Acta Poloniae Pharmaceutica.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (2025). Journal of Medicinal Chemistry.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones. (2024). RSC Advances.
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2002). PubMed.
- Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE)
- Exploring the scaffold universe of kinase inhibitors. (2015). PubMed.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega.
- A deconstruction–reconstruction strategy for pyrimidine diversific
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. (2025). RSC Publishing.
- Multicomponent Synthesis of Pyrano[2,3-d]pyrimidine Diones by the Reaction of Aldehydes with Malononitrile and Barbituric Acids Using a Carbocationic Catalytic System in Neutral Media. (2024). Taylor & Francis Online.
- Ring Bioisosteres. (2024). Cambridge MedChem Consulting.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry.
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Application Note: 4-Chloro-2-(2-methoxyethyl)pyrimidine in the Synthesis of Targeted Anti-Cancer Kinase Inhibitors
Introduction & Mechanistic Rationale
The pyrimidine nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved targeted anti-cancer agents 1. Its primary utility lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds with the hinge region of protein kinases 2.
Within this highly specific chemical space, 4-chloro-2-(2-methoxyethyl)pyrimidine (CAS: 1250447-21-2) has emerged as a highly versatile electrophilic building block. The strategic placement of functional groups on this scaffold provides a dual mechanistic advantage for drug developers:
-
C4-Chloro Substituent: The electron-deficient nature of the pyrimidine ring (driven by the electronegative nitrogen atoms) highly activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr) 3. The chloride acts as an excellent leaving group, facilitating the regioselective installation of anilines or aliphatic amines to form the critical NH-pyrimidine hinge-binding motif.
-
C2-(2-Methoxyethyl) Group: Unlike rigid or highly hydrophobic alkyl chains, the 2-methoxyethyl ether provides a flexible, water-solubilizing moiety. In the context of kinase active sites, this group typically projects outward into the solvent-exposed region or the ribose-binding pocket. It modulates the overall lipophilicity (LogP) of the drug candidate, improving oral bioavailability and acting as a potential hydrogen-bond acceptor without sterically clashing with the narrow kinase hinge region.
Synthetic Strategies for Kinase Inhibitor Assembly
The conversion of 4-chloro-2-(2-methoxyethyl)pyrimidine into a mature anti-cancer agent (such as a CDK4/6, EGFR, or TBK1 inhibitor) relies on the formation of a robust C-N bond at the C4 position. Depending on the nucleophilicity and steric hindrance of the incoming amine, two primary self-validating synthetic pathways are employed: thermal SNAr amination and Buchwald-Hartwig cross-coupling 4.
Fig 1: Synthetic workflow for generating targeted kinase inhibitors from the pyrimidine building block.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) Amination
Causality & Rationale: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the reaction. Without DIPEA, the acidic byproduct would protonate the incoming amine, rendering it non-nucleophilic and stalling the reaction. High-boiling polar protic solvents like 1-butanol are selected because they stabilize the polar Meisenheimer transition state and allow for the high temperatures (100+ °C) required to overcome the activation energy barrier of moderately hindered anilines.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv, 5.0 mmol) in anhydrous 1-butanol (15 mL).
-
Reagent Addition: Add the desired aniline derivative (1.1 equiv, 5.5 mmol) followed by DIPEA (2.5 equiv, 12.5 mmol) via syringe.
-
Reaction Execution: Equip the flask with a reflux condenser. Heat the mixture to 100–110 °C under an inert nitrogen atmosphere for 12–18 hours. Monitor reaction progression via LC-MS until the starting pyrimidine mass is fully consumed.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the 1-butanol solvent.
-
Purification: Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO3 (2 × 15 mL) to neutralize residual acid, followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-amino-2-(2-methoxyethyl)pyrimidine intermediate.
Protocol B: Buchwald-Hartwig Palladium-Catalyzed Amination
Causality & Rationale: For highly deactivated or sterically encumbered anilines, thermal SNAr is insufficient. This protocol employs Pd2(dba)3 as the palladium(0) source and Xantphos as the ligand. Xantphos is specifically chosen for its wide "bite angle," which heavily favors the reductive elimination step in C-N bond formation. Cesium carbonate (Cs2CO3) is utilized as a mild inorganic base to prevent the base-catalyzed degradation of the methoxyethyl side chain, which can occur if harsher bases like sodium tert-butoxide are used.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 4-chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv, 2.0 mmol), the deactivated aniline (1.2 equiv, 2.4 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and finely powdered Cs2CO3 (2.0 equiv, 4.0 mmol).
-
Degassing: Seal the tube with a rubber septum. Evacuate and backfill with argon three times to ensure a strictly oxygen-free environment (ambient oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II)).
-
Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of argon. Heat the mixture at 95 °C in a pre-heated oil bath for 8–12 hours.
-
Workup & Purification: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the target compound.
Quantitative Data Summary
The choice between SNAr and Buchwald-Hartwig coupling significantly impacts the yield and purity of the resulting anti-cancer pharmacophore. Table 1 summarizes the optimal conditions based on substrate scope.
Table 1: Comparison of Synthetic Methodologies for C4-Amination of 4-Chloro-2-(2-methoxyethyl)pyrimidine
| Methodology | Substrate Scope (Amine Type) | Catalyst / Base | Solvent & Temp | Avg. Reaction Time | Expected Yield |
| Thermal SNAr | Electron-rich anilines, aliphatic amines | DIPEA (2.5 eq) | 1-Butanol, 100 °C | 12 – 18 hours | 75% – 90% |
| Thermal SNAr | Moderately hindered amines | K2CO3 (2.0 eq) | DMF, 120 °C | 18 – 24 hours | 50% – 65% |
| Buchwald-Hartwig | Electron-deficient anilines | Pd2(dba)3 / Xantphos / Cs2CO3 | 1,4-Dioxane, 95 °C | 8 – 12 hours | 80% – 95% |
| Buchwald-Hartwig | Highly sterically hindered anilines | RuPhos Pd G3 / RuPhos / NaOtBu | Toluene, 110 °C | 6 – 8 hours | 70% – 85% |
Biological Application: Mechanism of Action in Oncology
Once the 4-chloro-2-(2-methoxyethyl)pyrimidine is fully functionalized into a mature kinase inhibitor, it is typically deployed to disrupt oncogenic signaling pathways. For instance, in hormone receptor-positive breast cancers, pyrimidine-based inhibitors target Cyclin-Dependent Kinases 4 and 6 (CDK4/6). By competitively binding to the ATP pocket of the kinase—anchored by the pyrimidine core—the drug prevents the phosphorylation of the Retinoblastoma (Rb) protein. This traps the tumor cell in the G1 phase, effectively halting tumor proliferation.
Fig 2: Mechanism of action of pyrimidine-based CDK4/6 inhibitors in halting the tumor cell cycle.
References
-
Journal of Medicinal Chemistry (ACS). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration."[Link]
-
Molecules (MDPI). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."[Link]
-
ResearchGate. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[Link]
Sources
Application Note: Step-by-Step Synthesis and Process Optimization of 4-Chloro-2-(2-methoxyethyl)pyrimidine Derivatives
Introduction & Strategic Utility
4-Chloro-2-(2-methoxyethyl)pyrimidine and its derivatives are highly versatile electrophilic building blocks utilized extensively in medicinal chemistry and agrochemical development. They are particularly valuable in the synthesis of kinase inhibitors and novel therapeutic agents[1]. The 2-methoxyethyl side chain imparts favorable physicochemical properties—such as improved aqueous solubility and hydrogen-bonding capabilities—while the 4-chloro substituent serves as an optimal leaving group for subsequent nucleophilic aromatic substitution (S
Retrosynthetic Rationale & Mechanistic Insights
The construction of the target pyrimidine derivative relies on a robust, self-validating two-step sequence:
-
Condensation and Aromatization: The pyrimidine core is assembled by condensing 3-methoxypropanamidine hydrochloride with a 1,3-dielectrophile, such as a
-keto ester (e.g., ethyl acetoacetate). A strong base (sodium ethoxide) is required to neutralize the amidine hydrochloride and deprotonate the -keto ester, forming a highly reactive enolate. Subsequent cyclization and dehydration yield a thermodynamically stable pyrimidin-4-ol. -
Deoxychlorination: The pyrimidin-4-ol is converted to the corresponding 4-chloropyrimidine using phosphorus oxychloride (POCl
). Mechanistically, the oxygen atom of the pyrimidinol attacks the electrophilic phosphorus of POClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , forming a dichlorophosphate intermediate which acts as a superior leaving group[2]. The addition of a tertiary amine base (e.g., pyridine) accelerates the reaction by forming a highly reactive Vilsmeier-type intermediate and scavenging the HCl byproduct, which protects the ether linkage from acidic cleavage[3],.
Synthesis Workflow
Fig 1. Two-step synthesis workflow for 4-chloro-2-(2-methoxyethyl)pyrimidine derivatives.
Experimental Methodologies
Protocol A: Synthesis of 2-(2-Methoxyethyl)-6-methylpyrimidin-4-ol
Objective: Construct the pyrimidine core via base-catalyzed condensation.
-
Preparation of Alkoxide: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and cool to 0 °C. Carefully add sodium metal (1.15 g, 50 mmol, 1.0 eq) piece-wise to generate sodium ethoxide. (Note: Commercially available 21% NaOEt in EtOH can be substituted to streamline the process).
-
Amidine Free-Basing: Add 3-methoxypropanamidine hydrochloride (50 mmol, 1.0 eq) to the alkoxide solution. Stir at room temperature for 30 minutes to liberate the free amidine base.
-
Condensation: Add ethyl acetoacetate (55 mmol, 1.1 eq) dropwise over 15 minutes.
-
Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 12–16 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the amidine mass signal is fully consumed.
-
Work-Up: Concentrate the mixture in vacuo. Neutralize the residue with 1M HCl to a pH of 6–7, and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate to afford the crude pyrimidin-4-ol. Recrystallize from EtOAc/Hexanes for high purity.
Protocol B: Synthesis of 4-Chloro-2-(2-methoxyethyl)-6-methylpyrimidine
Objective: Convert the pyrimidin-4-ol to the corresponding 4-chloropyrimidine via electrophilic chlorination.
-
System Setup: Equip a thoroughly oven-dried round-bottom flask with a reflux condenser and a drying tube (e.g., filled with CaCl
) to exclude ambient moisture.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Reagent Mixing: Add 2-(2-methoxyethyl)-6-methylpyrimidin-4-ol (30 mmol, 1.0 eq) and anhydrous toluene (30 mL) to the flask. Add pyridine (30 mmol, 1.0 eq).
-
Chlorination: Cool the mixture to 0 °C. Slowly add POCl
(45 mmol, 1.5 eq) dropwise. Critical Safety Note: POClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> reacts violently with water; this step must be performed in a fume hood. -
Heating: Gradually warm the mixture, then heat to 90–100 °C for 3 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar pyrimidinol starting material (low R
) should convert entirely to a non-polar, UV-active product spot (high R ). -
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice (100 g) with vigorous stirring to safely hydrolyze the excess POCl
. Adjust the pH of the aqueous layer to 8–9 using a saturated Nangcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> CO solution[3]. -
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over Na
SOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure product.
Process Optimization & Data Presentation
The chlorination of pyrimidin-4-ols has historically relied on using POCl
Table 1: Optimization of Deoxychlorination Conditions for Pyrimidin-4-ols
| Method | POCl | Base Additive | Temperature | Reaction Time | Yield (%) | Scalability & Safety Profile |
| Traditional | Excess (Solvent) | None | 100–110 °C | 3–4 h | 70–80% | Low: Highly hazardous aqueous quench. |
| Base-Catalyzed | Excess (Solvent) | Pyridine (1.0 eq) | 100 °C | 2 h | 85–90% | Low: Base improves yield, but quench remains dangerous. |
| Solvent-Assisted (Protocol B) | 1.5 eq | Pyridine (1.0 eq) | 90–100 °C (Toluene) | 3 h | 85–90% | High: Controlled quench; ideal for bench-scale synthesis. |
| Solvent-Free (Sealed) | 1.0–1.2 eq | Pyridine (1.0 eq) | 140 °C (Sealed Reactor) | 2 h | 90–95% | Very High: Minimal waste; optimal for multi-gram scale[3]. |
Critical Safety & Handling Parameters
-
Phosphorus Oxychloride (POCl
): POClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> is highly corrosive and reacts violently with water and alcohols, releasing heat and toxic gases (hydrogen chloride and phosphorus oxides). Never add water directly to POClngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> . Always quench by adding the POCl mixture slowly to a large excess of crushed ice. -
Exothermic Control: The neutralization of the quenched reaction mixture with Na
CO is highly exothermic and generates CO gas. Perform this step in an oversized vessel to prevent overflow[3].
References
1.[3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3" - PMC (nih.gov). URL: 2.[2] "Elimination of Alcohols To Alkenes With POCl3 and Pyridine" - Master Organic Chemistry. URL: 3.[4] "Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)" - Benchchem. URL: 4.[1] "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido" - RSC Publishing. URL:
Sources
Experimental setup for palladium-catalyzed cross-coupling of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Application Note: Experimental Setup for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Executive Summary
This guide details the experimental protocols for functionalizing 4-Chloro-2-(2-methoxyethyl)pyrimidine via palladium-catalyzed cross-coupling. This scaffold is a critical building block in kinase inhibitor discovery, where the pyrimidine ring serves as a hinge binder and the 2-methoxyethyl tail provides solubility and hydrophobic pocket interactions.
While 4-chloropyrimidines are intrinsically activated for oxidative addition due to the electron-deficient nature of the diazine ring, they present specific challenges:
-
Competitive Hydrolysis: The C4-Cl bond is susceptible to nucleophilic attack by hydroxide ions, leading to the inactive 4-hydroxy byproduct.
-
Catalyst Deactivation: The pyrimidine nitrogens can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
This note provides optimized protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, designed to maximize turnover frequency (TOF) while suppressing hydrolytic degradation.
Mechanistic Strategy & Ligand Selection
Reactivity Profile
The 4-position of the pyrimidine ring is highly electrophilic. Unlike chlorobenzenes, which often require bulky electron-rich ligands to facilitate oxidative addition, 4-chloropyrimidines undergo oxidative addition readily with standard Pd(0) species. The rate-limiting step is often transmetallation (in Suzuki) or reductive elimination (in Buchwald), coupled with the need to prevent the formation of stable Pd-N(pyrimidine) resting states.
The "Methoxyethyl" Effect
The 2-(2-methoxyethyl) chain improves solubility in semi-polar solvents (THF, Dioxane) compared to alkyl-only analogs. However, the ether oxygen is a potential hemilabile ligand. While generally too weak to displace phosphines, it can stabilize coordinatively unsaturated intermediates, potentially extending catalyst lifetime.
Catalyst System Recommendations
-
System A (Robust / General Purpose):
. The bidentate ferrocenyl ligand creates a large bite angle, favoring reductive elimination and resisting displacement by the pyrimidine nitrogen. -
System B (High Activity / Sterically Demanding):
+ XPhos or BrettPhos . Required for bulky coupling partners or Buchwald-Hartwig aminations where preventing -hydride elimination is crucial.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 4-aryl-2-(2-methoxyethyl)pyrimidines.
Rationale: To mitigate hydrolysis, this protocol uses a solvent system with minimal water content and a mild base, relying on the high activity of the catalyst.
Materials:
-
Substrate: 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3 – 5 mol%) -
Base:
(2.0 equiv) or (2.0 equiv for dry conditions) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane/Water (9:1). A concentration of 0.2 M relative to the pyrimidine is ideal.
-
Critical Step: If the boronic acid is prone to protodeboronation, reduce water ratio to 19:1 or use anhydrous dioxane with
.
-
-
Catalyst Addition: Remove the cap briefly under positive inert gas flow and add
(5 mol%). Reseal immediately. -
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Target: Synthesis of 4-amino-2-(2-methoxyethyl)pyrimidines.
Rationale: Amination of electron-deficient heterocycles can suffer from catalyst poisoning. We utilize BrettPhos , a bulky ligand that ensures rapid reductive elimination and prevents Pd coordination to the product or substrate nitrogens.
Materials:
-
Substrate: 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Precursor:
(2 mol%) or BrettPhos Pd G3 Precatalyst (2-4 mol%) -
Ligand: BrettPhos (4-8 mol% if using
) -
Base:
(2.0 equiv) or NaOtBu (1.4 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane[3]
Step-by-Step Procedure:
-
Drying: Flame-dry or oven-dry a Schlenk tube or microwave vial. Cool under Argon.
-
Reagent Charging: Add the pyrimidine substrate, solid amine (if liquid, add later), base, and Pd precatalyst/ligand.
-
Solvent: Add anhydrous Toluene (0.15 M concentration).
-
Liquid Reagents: Add liquid amine via syringe.
-
Reaction:
-
Thermal: Heat to 100 °C for 12–18 hours.
-
Microwave: Heat to 120 °C for 30–60 minutes.
-
-
Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Reverse-phase preparative HPLC is often recommended for polar amino-pyrimidines to remove residual palladium and ligand oxides.
Optimization & Troubleshooting Data
Table 1: Troubleshooting Common Failure Modes
| Observation (LC-MS) | Diagnosis | Corrective Action |
| SM Remaining, No Product | Catalyst Deactivation | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase temp to 110°C. |
| Formation of [M-Cl+OH] | Hydrolysis of Chloride | CRITICAL: Eliminate water. Use anhydrous Dioxane and |
| Homocoupling of Boronic Acid | Oxidative Coupling | Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading. |
| Product + De-chlorinated SM | Use a ligand with a larger bite angle (dppf) or bulkier phosphine to speed up reductive elimination. |
Visualizations
Reaction Workflow Logic
This diagram illustrates the decision process for selecting the correct conditions based on the coupling partner.
Caption: Decision tree for optimizing reaction conditions based on real-time LC-MS monitoring of impurities.
Catalytic Cycle & Pyrimidine Specifics
This diagram highlights the specific interaction of the pyrimidine substrate with the catalytic cycle.
Caption: Catalytic cycle emphasizing the facile oxidative addition of chloropyrimidines and potential nitrogen coordination issues.
Safety & Handling
-
4-Chloro-2-(2-methoxyethyl)pyrimidine: Likely a skin and eye irritant. Handle in a fume hood.
-
Palladium Catalysts: Heavy metals. Dispose of in designated heavy metal waste streams.
-
Pressure: If using sealed vials at temperatures > solvent boiling point (e.g., Dioxane at 110°C), ensure vials are rated for pressure to prevent rupture.
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. [Link]
Sources
Application Notes and Protocols for Evaluating the Bioactivity of 4-Chloro-2-(2-methoxyethyl)pyrimidine Compounds
Introduction
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1] Its versatile nature allows for substitutions that can precisely target the ATP-binding sites of various enzymes, particularly protein kinases.[2] Dysregulation of protein kinase activity is a known driver of many diseases, including cancer and inflammatory disorders, making them high-value therapeutic targets.[1][3] The novel class of 4-Chloro-2-(2-methoxyethyl)pyrimidine compounds represents a promising, yet uncharacterized, chemical space. The strategic placement of a chloro-group at the 4-position and a methoxyethyl group at the 2-position suggests potential for unique interactions within enzyme active sites.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of these compounds. We present a tiered experimental workflow, beginning with broad-spectrum cellular assays to determine general effects on cell health and proliferation, followed by targeted biochemical and molecular assays to elucidate the specific mechanism of action. The protocols herein are designed as self-validating systems, where findings from one assay inform and are confirmed by subsequent experiments, ensuring scientific rigor and trustworthiness in the generated data.
Proposed Experimental Workflow
A logical, tiered approach is essential for the efficient characterization of novel compounds. This workflow is designed to first identify if a compound has a general cytotoxic or anti-proliferative effect, and then to systematically narrow down its molecular target and confirm its mechanism of action within the cell.
Figure 1: A tiered experimental workflow for characterizing 4-Chloro-2-(2-methoxyethyl)pyrimidine compounds.
Tier 1: Primary Screening Protocols
The initial goal is to assess the general impact of the compounds on cell viability and growth. This allows for the determination of a relevant concentration range for subsequent, more specific assays and eliminates broadly toxic compounds from further consideration.
Assay 1: Cytotoxicity Assessment via MTT Assay
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[5] The amount of purple formazan generated is directly proportional to the number of living, metabolically active cells.[6]
Detailed Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[7]
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each 4-Chloro-2-(2-methoxyethyl)pyrimidine test compound in dimethyl sulfoxide (DMSO).[5]
-
Perform a serial dilution of the stock solution in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[5]
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[5]
-
Add 10 µL of the MTT solution to each well (including controls) and gently mix.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 490 nm or 570 nm using a microplate reader.[5]
-
Assay 2: Anti-Proliferative Activity via EdU Incorporation Assay
Principle of the Assay: This assay measures de novo DNA synthesis, a hallmark of cell proliferation.[8] EdU (5-ethynyl-2'-deoxyuridine) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Unlike the older BrdU method, which requires harsh acid denaturation of DNA for antibody detection, EdU is detected via a gentle "click chemistry" reaction with a fluorescently-labeled azide.[8][10][11] This preserves cell morphology and allows for more reliable quantification.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate or in an optically clear 96-well imaging plate at a density that allows for proliferation without reaching confluency during the experiment.
-
Allow cells to attach overnight.
-
Treat cells with a range of non-toxic concentrations of the test compounds (determined from the MTT assay) for 24-48 hours.
-
-
EdU Labeling:
-
Prepare a 10 µM EdU solution in pre-warmed culture medium.
-
Add the EdU solution to each well and incubate for 2-4 hours at 37°C. This "pulse" time allows actively dividing cells to incorporate the nucleoside.
-
-
Fixation and Permeabilization:
-
Aspirate the EdU-containing medium and wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., using a kit like Click-iT™ EdU from Thermo Fisher Scientific). This typically involves mixing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), a copper(I) catalyst, and a reaction buffer.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
-
Nuclear Staining and Imaging:
-
Counterstain the nuclei by incubating with a DNA dye such as Hoechst 33342 or DAPI for 15 minutes.
-
Wash the cells twice with PBS.
-
Mount coverslips onto slides or image the plate directly using a high-content imaging system or fluorescence microscope.
-
Data Analysis for Tier 1: Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in a measured biological process, such as cell proliferation.[12]
-
Data Normalization: Convert raw absorbance (MTT) or cell count (EdU) data into a percentage of inhibition. The vehicle-treated control represents 0% inhibition, and a background or no-cell control represents 100% inhibition.[12]
-
Dose-Response Curve: Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).[6]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL).[6][13]
-
IC₅₀ Determination: The software will calculate the IC₅₀ value, which is the concentration corresponding to 50% on the Y-axis of the fitted curve.[12]
| Compound Conc. (µM) | Log(Conc.) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) |
| 0.01 | -2.00 | 2.5 | 3.1 | 2.8 |
| 0.1 | -1.00 | 10.2 | 11.5 | 9.8 |
| 1 | 0.00 | 48.9 | 51.3 | 50.1 |
| 10 | 1.00 | 89.7 | 90.5 | 91.2 |
| 100 | 2.00 | 98.1 | 97.6 | 98.5 |
| Table 1: Example data structure for IC₅₀ calculation from a cell proliferation assay. |
Tier 2: Target Identification and Validation
Given that pyrimidine scaffolds are well-established kinase inhibitors, a logical next step is to investigate this possibility.[14][15] We will use the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway as a representative model, as it is a critical regulator of immune response and cell proliferation and a common target for pyrimidine-based drugs.[3][15][16]
Figure 2: Simplified schematic of the JAK-STAT signaling pathway, indicating the point of inhibition.
Assay 3: In Vitro Biochemical Kinase Assay
Principle of the Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1] A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.[2] High kinase activity consumes ATP, resulting in a low luminescent signal. Conversely, effective inhibition preserves ATP, leading to a high signal.[1]
Detailed Protocol (Example using JAK2 and Kinase-Glo®):
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[1]
-
Dilute purified, active JAK2 enzyme and its specific peptide substrate in the reaction buffer to working concentrations.
-
Prepare a serial dilution of the test compound in DMSO, then further dilute in the reaction buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of diluted compound or DMSO vehicle to appropriate wells.
-
Add 2 µL of kinase/substrate mix to all wells.
-
To initiate the reaction, add 2 µL of ATP solution (e.g., 10 µM final concentration).
-
Include "No Enzyme" controls to represent 100% inhibition.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.[2]
-
Equilibrate the plate to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[1]
-
Assay 4: Cellular Target Engagement by Western Blotting
Principle of the Assay: Western blotting confirms that the compound inhibits the target kinase within a living cell. It uses specific antibodies to detect the levels of a protein and its phosphorylated form.[17] A successful inhibitor will reduce the amount of the phosphorylated target protein without affecting the total amount of that protein. The use of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of proteins during sample preparation.[18]
Detailed Protocol (Example for p-STAT5):
-
Cell Culture and Treatment:
-
Select a cell line known to have an active JAK-STAT pathway (e.g., TF-1 cells, which are dependent on cytokines for growth).
-
Starve cells of growth factors for 4-6 hours to reduce baseline pathway activation.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the pathway with a relevant cytokine (e.g., IL-2 or GM-CSF) for 15-30 minutes to induce robust STAT5 phosphorylation.[15]
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[18] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[19][20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane of the first set of antibodies and re-probe it with a primary antibody that detects total STAT5 protein. This ensures that any observed decrease in p-STAT5 is due to inhibition, not a general loss of protein.[19]
-
Tier 3: Downstream Functional Analysis
The final step is to demonstrate that inhibiting the target pathway leads to a functional consequence, such as a change in the expression of genes regulated by that pathway.
Assay 5: Gene Expression Analysis via RT-qPCR
Principle of the Assay: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method to measure the amount of a specific mRNA transcript.[21] The process involves two main steps: first, reverse transcriptase converts RNA into complementary DNA (cDNA), and second, qPCR amplifies and quantifies the amount of a specific cDNA sequence in real-time using fluorescent dyes or probes.[22] This allows us to see if inhibiting a signaling pathway alters the transcription of its target genes.
Detailed Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 6-24 hours) to allow for changes in gene transcription.
-
Harvest the cells and extract total RNA using a column-based kit (e.g., RNeasy Kit from QIAGEN) or TRIzol reagent. Ensure high-quality, intact RNA is obtained.
-
-
cDNA Synthesis (Reverse Transcription):
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and primers specific for a known downstream target gene of the pathway (e.g., CISH or BCL2L1 for the JAK-STAT pathway).[24]
-
Crucially, also prepare reactions for a validated housekeeping gene (e.g., GAPDH, ACTB) to be used for data normalization.[25]
-
Run the qPCR reaction in a real-time thermal cycler. The instrument will record the fluorescence at each cycle. The cycle at which the fluorescence crosses a set threshold is called the Ct value.[26]
-
-
Data Analysis (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt. A value less than 1 indicates downregulation, while a value greater than 1 indicates upregulation.
-
| Treatment | Target Gene (Ct) | Housekeeping Gene (Ct) | ΔCt (Target - HK) | ΔΔCt (vs. Vehicle) | Fold Change (2⁻ΔΔCt) |
| Vehicle Control | 22.5 | 19.0 | 3.5 | 0.0 | 1.0 (Reference) |
| Compound A (IC₅₀) | 24.8 | 19.1 | 5.7 | 2.2 | 0.22 (Downregulation) |
| Table 2: Example data analysis for an RT-qPCR experiment showing target gene downregulation. |
Conclusion
This application note outlines a robust, multi-tiered strategy for characterizing the bioactivity of novel 4-Chloro-2-(2-methoxyethyl)pyrimidine compounds. By progressing from broad phenotypic screens to specific biochemical and molecular assays, researchers can efficiently determine cytotoxic and anti-proliferative potencies, identify the molecular target, and confirm the mechanism of action. This systematic approach, which integrates cytotoxicity, cell proliferation, direct enzyme inhibition, cellular target engagement, and downstream gene expression analysis, provides a comprehensive and trustworthy framework for advancing promising compounds in the drug discovery pipeline.
References
- Benchchem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. Benchchem.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.
- Benchchem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors. Benchchem.
- CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies.
- ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
- Creative Proteomics. (n.d.). EGF/EGFR Signaling Pathway Luminex Multiplex Assay. Creative Proteomics.
- Abcam. (n.d.). BrdU staining and BrdU assay protocol. Abcam.
- Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations.
- MilliporeSigma. (n.d.). EdU Cell Proliferation Assay. MilliporeSigma.
- Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam.
- Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.
- Thermo Fisher Scientific. (n.d.). BrdU and EdU Double Staining Protocol. Thermo Fisher Scientific.
- NIH. (n.d.). Proliferation assays (BrdU and EdU) on skeletal tissue sections. PubMed.
- BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293). BPS Bioscience.
- Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog.
- Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot. Proteintech.
- The Diversity of Immune and Inflammatory Therapeutic Discovery. (2023). The Difference between BrdU and EdU (Cell proliferation assays). YouTube.
- Sebaugh, J. L. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
- Assay Genie. (2024). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Assay Genie.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
- Assay Genie. (2023). JAK-STAT Signalling and Cytokines: The What, How, and Why. Assay Genie.
- Lin, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC.
- ResearchGate. (n.d.). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. ResearchGate.
- Promega Corporation. (n.d.). EGFR Kinase Assay. Promega.
- Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Abcam. (n.d.). EGFR interactive pathway. Abcam.
- MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
- Revvity. (n.d.). Multi-parametric assessment of EGF treatment effects on signaling pathways, growth and proliferation using AlphaLISA SureFire Ultra and cellular imaging. Revvity.
- Kourar, A., et al. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. WJARR.
- Thermo Fisher Scientific. (n.d.). JAK-STAT Cell Signaling Pathway. Thermo Fisher Scientific.
- Bustin, S., & Nolan, T. (2017). Brief guide to RT-qPCR. PMC.
- El-Gamal, M. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies.
- MDPI. (2021). Monitoring the Levels of Cellular NF-κB Activation States. MDPI.
- AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes.
- NIHS. (2023). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. NIHS.
- Stony Brook Medicine. (n.d.). RT-PCR Protocols. Stony Brook Medicine.
- Bio-Rad. (n.d.). A Practical Approach to RT-qPCR — Publishing Data That Conform to the MIQE Guidelines. Bio-Rad.
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- 14. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
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- 26. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-2-Substituted Pyrimidines
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving 4-chloro-2-substituted pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with these valuable, yet often challenging, heterocyclic substrates. Here, we address common experimental hurdles with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies to enhance your reaction success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers foundational concepts essential for understanding and troubleshooting the Suzuki coupling of chloropyrimidines.
Q1: What makes the Suzuki coupling of 4-chloro-2-substituted pyrimidines particularly challenging?
A: The primary challenges stem from two main factors:
-
C-Cl Bond Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more difficult.[1][2][3] Consequently, more forcing conditions or highly active catalyst systems are typically required.
-
Electron-Deficient Ring System: The pyrimidine ring is an electron-deficient heterocycle. While this property can activate the C-Cl bond towards nucleophilic attack, it also means the ring's nitrogen atoms can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[1][4]
Q2: When using a 2,4-dichloropyrimidine substrate, which chlorine atom is more reactive?
A: The chlorine atom at the C4 position is generally more reactive and will preferentially undergo Suzuki coupling.[1][5][6] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-Cl bond over the C2-Cl bond.[7] This intrinsic reactivity difference allows for the sequential functionalization of the pyrimidine ring, making 2,4-dichloropyrimidines versatile building blocks.[1][5]
Q3: Can you illustrate the general catalytic cycle for the Suzuki-Miyaura reaction?
A: Certainly. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems encountered during experiments in a question-and-answer format.
Scenario 1: Low or No Product Yield
Q: My reaction is sluggish or has failed completely. What is the most effective troubleshooting strategy?
A: A systematic screening of reaction parameters is the most effective approach when faced with low or no yield. The interdependence of the catalyst, ligand, base, and solvent is critical for the less reactive chloropyrimidine substrates.[1]
The choice of catalyst and ligand is paramount for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures and longer reaction times.[5][8] For more challenging substrates, consider more advanced systems.
-
Rationale: Electron-rich and sterically bulky phosphine ligands facilitate both the oxidative addition and the final reductive elimination steps, which are crucial for efficient coupling.[9][10][11] Catalysts like PEPPSI-IPr are specifically designed for coupling aryl chlorides.[8]
Table 1: Comparison of Palladium Catalyst Systems for Chloropyrimidine Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes & Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | 1,4-Dioxane | 100 | 71 | A common starting point, but can be slow.[5][8] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | ACN/H₂O | 78 | 74 | Effective for some substituted chloropyrimidines.[12] |
| Pd(OAc)₂ / SPhos | SPhos (Biaryl Phosphine) | K₃PO₄ | Toluene | RT | 98 | Highly active system, often works at room temperature.[11] |
| PEPPSI-IPr | IPr (NHC) | K₃PO₄ | 1,4-Dioxane | 80 | High | Excellent for aryl chlorides, reduces catalyst deactivation.[8] |
The base is not just a spectator; it is crucial for activating the boronic acid in the transmetalation step.
-
Rationale: The strength and solubility of the base can dramatically affect the reaction rate. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging couplings, as they are stronger and can break up palladium-boronate aggregates.
Q: Which base should I choose?
A: A good starting point is K₂CO₃, but if the reaction is slow, switching to a stronger base like K₃PO₄ or Cs₂CO₃ is recommended.[8][13] Be aware that very strong bases can sometimes promote side reactions like boronic acid decomposition.[1]
The solvent must solubilize all reaction components and can influence catalyst activity.
-
Rationale: Aprotic polar solvents or mixtures with water are common. 1,4-Dioxane, often with water, is a robust choice that complements many catalyst systems.[5] Toluene is effective with bulky biarylphosphine ligands.[9][14] The role of the solvent can be complex and may influence the active catalytic species.[15][16]
-
Rationale: Many Suzuki couplings with chloropyrimidines require heating (80–110 °C) to proceed at a reasonable rate.[1][17] If conventional heating is slow, microwave irradiation can be highly effective, often leading to dramatically shorter reaction times (e.g., 15-30 minutes) and improved yields, even with lower catalyst loading.[5][18][19][20]
-
Rationale: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species.[18] Inadequate degassing of solvents and failure to maintain an inert (Argon or Nitrogen) atmosphere is a very common cause of reaction failure.[1][21]
Scenario 2: Prevalent Side Reactions
Q: My reaction is working, but I'm getting significant byproducts. How can I identify and minimize them?
A: Several side reactions can compete with your desired coupling. Identifying the main byproduct is key to solving the problem.
-
Identification: You observe the formation of a byproduct where the boronic acid has been replaced by a hydrogen atom.
-
Cause: This occurs when the C-B bond is cleaved by a proton source, often water, and is exacerbated by high temperatures and certain bases.[1][18]
-
Solutions:
-
Identification: You isolate a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This side reaction is often promoted by the presence of oxygen or if the transmetalation step is slow compared to other pathways in the catalytic cycle.[21][22]
-
Solutions:
-
Identification: An LC-MS analysis shows a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (4-hydroxypyrimidine).
-
Cause: The chloropyrimidine starting material can react with water (hydrolysis) or an alcohol solvent (solvolysis), acting as a competing nucleophile. This is more common at high temperatures and long reaction times.[23]
-
Solutions:
-
Lower the reaction temperature.
-
If using a water co-solvent, minimize the amount or switch to a non-protic solvent system like Toluene or DMF.[23]
-
Scenario 3: Substrate-Specific Challenges
Q: How do substituents on my boronic acid (e.g., electron-withdrawing groups or bulky ortho-groups) affect the reaction?
A: The electronic and steric properties of your coupling partners have a significant impact.
-
Electronic Effects: Boronic acids with electron-donating groups tend to react faster. Those with strong electron-withdrawing groups can slow down the transmetalation step, potentially leading to lower yields and requiring more optimized conditions.[1][5]
-
Steric Hindrance: Ortho-substituted aryl boronic acids are notoriously challenging due to steric clash, which hinders the approach of the coupling partners.[1] For these substrates, you will likely need:
Part 3: Experimental Protocols and Workflow
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This is a robust starting point that can be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 4-chloro-2-substituted pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1][17]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-mixed solution of the palladium precursor and ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is adapted from efficient procedures for 2,4-dichloropyrimidines.[5][20]
-
Reaction Setup: To a microwave reactor vessel, add the 4-chloro-2-substituted pyrimidine (1.0 equiv.), the arylboronic acid (1.0 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%).[5]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL) per 0.5 mmol of the pyrimidine substrate.
-
Reaction: Seal the vessel and place it in the microwave reactor. Stir and heat the mixture to 100 °C for 15-30 minutes.[5][18]
-
Work-up & Purification: Follow steps 7-8 from the conventional heating protocol.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues systematically.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). BenchChem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. (n.d.). BenchChem.
- Kralj, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Cheong, P. H. -Y., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Cheong, P. H. -Y., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (n.d.). BenchChem.
- Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. (n.d.). BenchChem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC.
- How to avoid byproduct formation in Suzuki reactions of chloropyridines. (n.d.). BenchChem.
- troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. (n.d.). BenchChem.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. (n.d.). BenchChem.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. (n.d.). BenchChem.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool IT Services.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). Semantic Scholar.
- Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. (n.d.). PMC.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Nature.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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Common side reactions in the synthesis of substituted pyrimidines
Introduction
The pyrimidine core is a privileged scaffold in drug discovery, present in blockbuster drugs ranging from kinase inhibitors (e.g., Imatinib) to antivirals. However, the synthesis of substituted pyrimidines is fraught with regioselectivity challenges and competitive side reactions. This guide provides a technical deep-dive into diagnosing and resolving these specific failure modes, moving beyond generic advice to mechanistic root-cause analysis.
Module 1: De Novo Synthesis (Cyclization)
The Pinner Synthesis & Condensation Reactions
Core Issue: Regioselectivity in the condensation of amidines with unsymmetrical 1,3-dicarbonyls.
User Question: I am condensing acetamidine with a
Technical Insight: The regioselectivity is governed by the initial nucleophilic attack of the amidine nitrogen on the dicarbonyl electrophile. The rule of thumb is "Nucleophile attacks the most electrophilic Carbonyl first."
-
Ketone vs. Ester: Amidines attack the ketone carbonyl (more electrophilic) in preference to the ester.
-
Electron Withdrawing Groups (EWG): If a
group is present (e.g., ethyl 4,4,4-trifluoroacetoacetate), the carbonyl adjacent to the is highly electrophilic. However, it often exists as a hydrate in solution, which can paradoxically make the other carbonyl the effective electrophile depending on conditions.
Troubleshooting Table: Pinner Synthesis Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Amide Byproduct | Hydrolysis of Amidine: Amidines are hygroscopic and hydrolyze to amides (inactive) in the presence of moisture. | Use anhydrous ethanol/methanol . Dry commercial amidine salts under vacuum before use. |
| Wrong Regioisomer | Thermodynamic Control: The initial kinetic product may rearrange or the less electrophilic site was attacked due to steric hindrance. | Switch Base/Solvent: Change from NaOEt/EtOH to NaH/THF to favor kinetic control. Lower reaction temperature ( |
| Open-Chain Intermediate | Incomplete Cyclization: The intermediate enamine/imine formed but failed to eliminate water/alcohol to close the ring. | Increase Temperature/Acid: Reflux is often required for the final dehydration step. Add a dehydrating agent (e.g., molecular sieves). |
The Biginelli Reaction
Core Issue: Formation of Hantzsch dihydropyridines instead of pyrimidines.
User Question: My Biginelli reaction (Aldehyde + Urea +
Technical Insight:
You have likely formed a Hantzsch 1,4-dihydropyridine .[1] This occurs when the urea decomposes to ammonia (or if ammonia is present), and two equivalents of the
Diagram 1: Biginelli vs. Hantzsch Competition This diagram illustrates the divergence point where reaction conditions dictate the product outcome.
Caption: Divergent pathways in multicomponent synthesis. High temperatures and urea decomposition favor the Hantzsch pyridine byproduct (Red).
Module 2: Functionalization (Post-Cyclization)
Nucleophilic Aromatic Substitution ( )
Core Issue: Selectivity between C2 and C4 positions in 2,4-dichloropyrimidine.
User Question: I want to substitute the chlorine at C4 with an amine, but I'm getting a mixture of C2 and C4 substitution, plus some bis-substituted product.
Expert Analysis:
-
Reactivity Rule: For unsubstituted 2,4-dichloropyrimidine, the C4 position is more reactive toward nucleophiles than C2. This is due to the "para-like" resonance stabilization of the Meisenheimer complex at C4, which can delocalize the negative charge onto both ring nitrogens.
-
Hydrolysis Risk: Paradoxically, under acidic conditions , the C2 position hydrolyzes faster than C4 (forming 2-hydroxy-4-chloropyrimidine). This is a critical distinction when using acid catalysis for
.
Diagram 2:
Caption: Reactivity map for 2,4-dichloropyrimidine. C4 substitution is kinetically favored (Green), but acid promotes C2 hydrolysis (Red).
Palladium-Catalyzed Cross-Coupling (Suzuki)
Core Issue: Dehalogenation (Hydrodehalogenation) of the pyrimidine substrate.
User Question: I am trying a Suzuki coupling on a chloropyrimidine. The product mass is M-34 (Cl replaced by H). Why?
Mechanism: Pyrimidines are electron-deficient, making the oxidative addition of Pd(0) facile. However, this also makes the Pd-Ar intermediate prone to reduction if transmetallation is slow.
-
Source of Hydride: Alcohols (solvents like EtOH/iPrOH) or amine bases can act as hydride sources via
-hydride elimination. -
Solution:
-
Switch Solvent: Use aprotic solvents like Dioxane or Toluene instead of alcohols.
-
Catalyst: Use highly active catalysts (e.g., Pd(dtbpf)Cl2 or XPhos Pd G2 ) to speed up transmetallation and reductive elimination, outcompeting the dehalogenation pathway.
-
Module 3: Validated Protocols
Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine
Objective: Mono-substitution at C4 without touching C2 or forming bis-product.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in iPrOH or THF (0.2 M).
-
Note: Although alcohols can cause dehalogenation in Pd-coupling, they are fine for standard
if temperature is controlled.
-
-
Base: Add DIPEA (1.1 equiv).
-
Why? Scavenges HCl. Do not use excess strong inorganic base which might promote hydrolysis.
-
-
Addition: Cool solution to 0°C . Add the amine (0.95 - 1.0 equiv) dropwise.
-
Critical: Using a slight deficit of amine prevents bis-substitution.
-
-
Reaction: Stir at 0°C - RT. Monitor by TLC/LCMS.
-
Checkpoint: If C2-isomer appears, lower temperature to -20°C.
-
-
Workup: Evaporate solvent. Partition between EtOAc and Water.
Protocol B: Troubleshooting the "Stuck" Suzuki Coupling
Objective: Force a reaction on a deactivated chloropyrimidine while avoiding dehalogenation.
-
Solvent System: 1,4-Dioxane : Water (4:1). Degas thoroughly (sparge with Argon for 15 min).
-
Oxygen is the enemy of active Pd species.
-
-
Base:
(2.0 equiv).-
Why? Anhydrous conditions often fail for boronic acids; water is needed for the boronate formation.
is milder than carbonates.
-
-
Catalyst: Pd(dppf)Cl2 (5 mol%) for standard cases.
-
Escalation: If dehalogenation occurs, switch to XPhos Pd G3 (2 mol%). The bulky ligand prevents
-hydride elimination.
-
-
Temperature: 80°C - 100°C.
References
-
Regioselectivity in
Reactions: -
Hydrolysis Rates of Chloropyrimidines
-
Organic Process Research & Development, 2006. "Highly Selective Hydrolysis of Chloropyrimidines..." (Confirming 2-Cl hydrolyzes faster in acid). Link
-
-
Biginelli Side Reactions
-
Suzuki Dehalogenation
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Mechanisms of dehalogenation). Link
-
-
Pinner Synthesis
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on Chloropyrimidines
Welcome to the technical support center for nucleophilic substitution on chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these crucial reactions. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
The pyrimidine core is a privileged scaffold in medicinal chemistry, and the functionalization of chloropyrimidines is a cornerstone of many synthetic routes. However, the inherent electronic properties of the pyrimidine ring can present unique challenges.[1][2] This guide will help you troubleshoot these reactions with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Low or No Conversion of the Starting Chloropyrimidine
Question: My reaction shows very low conversion of the starting chloropyrimidine. What are the likely causes, and how can I improve the yield?
Answer: Low conversion is a common hurdle and can stem from several factors, ranging from the inherent reactivity of your specific chloropyrimidine to the choice of reaction conditions. Let's break down the potential issues.
Possible Cause 1: Insufficient Reactivity of the Chloropyrimidine or Nucleophile
The pyrimidine ring is π-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr).[3] However, the reactivity can be significantly influenced by the position of the chloro substituent and the electronic nature of other groups on the ring.
-
Expert Insight: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms susceptible to nucleophilic attack.[4] The order of reactivity for halopyrimidines in palladium-catalyzed couplings generally follows I > Br > Cl.[5] For SNAr, the 2- and 4-positions are generally more activated towards nucleophilic attack than the 5-position.
Troubleshooting Steps:
-
Increase Reaction Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[4] A stepwise increase in temperature can often overcome activation energy barriers.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, sometimes even with lower catalyst loading.[6][7]
-
Evaluate Your Nucleophile: Weak nucleophiles will struggle to react. For amine nucleophiles, electron-donating groups on the amine generally increase reactivity.[4] If you suspect your nucleophile is too weak, consider using a stronger base to fully deprotonate it, thereby increasing its nucleophilicity.
-
Solvent Choice is Crucial: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, and NMP are often effective for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[8][9] However, for some reactions, other solvents like THF or 1,4-dioxane may be optimal.[5][10]
Possible Cause 2: Catalyst Inactivity or Inappropriate Choice (for Cross-Coupling Reactions)
In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the catalyst system is paramount. Chloropyrimidines are notoriously less reactive than their bromo or iodo counterparts, making the choice of an appropriate catalytic system essential.[11][12]
-
Expert Insight: The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step in cross-coupling reactions.[13] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[12]
Troubleshooting Steps:
-
Screen Catalysts and Ligands: For Suzuki couplings, Pd(PPh₃)₄ is a common starting point.[6][11] For more challenging substrates, consider more advanced catalyst systems. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often necessary to activate C-Cl bonds.[13][14]
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[13][15] It is critical to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3 or G4) can be more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[14][16]
Troubleshooting Workflow for Low Conversion
Caption: Competing reaction pathways in nucleophilic substitution on chloropyrimidines.
Problem 3: Challenges with Product Isolation and Purification
Question: My product is difficult to isolate from the reaction mixture. What are some common purification challenges and how can I overcome them?
Answer: Purification can be a significant bottleneck, and pyrimidine-containing compounds can sometimes present unique challenges.
Common Purification Issues and Solutions:
-
Emulsion during Workup:
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. Filtering the mixture through a pad of celite can also be effective.
-
-
Co-elution during Column Chromatography:
-
Solution: A systematic approach to solvent system screening is key. If your product is basic, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape and separation. For acidic products, a small amount of acetic or formic acid may be beneficial. If silica gel chromatography is ineffective, consider alternative stationary phases (e.g., alumina, C18) or other purification techniques like preparative HPLC or crystallization. [17]
-
-
Product Precipitation:
-
Solution: In some cases, the product may precipitate from the reaction mixture upon cooling or during workup. [4]This can be an effective purification method if the precipitate is relatively pure. The solid can be collected by filtration and washed with a suitable solvent to remove impurities.
-
Experimental Protocols
General Protocol for Microwave-Assisted SNAr with an Amine Nucleophile
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a microwave reaction vial, add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base (e.g., triethylamine or DIPEA, 2.0 eq.). [4]2. Solvent Addition: Add an appropriate anhydrous solvent (e.g., n-propanol, DMF, or NMP). [4][7]3. Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction to a temperature between 120-150 °C for 15-60 minutes. [4][18]4. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization. [17]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the chloropyrimidine (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.). [5][11]2. Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water). [5][11]3. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 2-24 hours. [11]4. Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [11][17]
References
- Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
-
American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
American Chemical Society. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
-
WordPress. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
ijamtes. (n.d.). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. [Link]
-
VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. [Link]
- Benchchem. (2025).
-
ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
- Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Benchchem. (2025).
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
chemeurope.com. (n.d.). Pyrimidine. [Link]
-
New World Encyclopedia. (n.d.). Pyrimidine. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- Benchchem. (2025).
-
Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?. [Link]
-
Semantic Scholar. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives. [Link]
-
Deep Science. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
The Medical Biochemistry Page. (2025). Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Springer Nature. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]
-
University of California, Irvine. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
American Chemical Society. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]
-
ResearchGate. (n.d.). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. [Link]
-
Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- Google Patents. (n.d.).
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Insights. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
-
National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine [chemeurope.com]
- 3. newworldencyclopedia.org [newworldencyclopedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [ijamtes.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Yield of 4-Chloro-2-(2-methoxyethyl)pyrimidine Reactions
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance reaction yields and product purity.
The conversion of 2-(2-methoxyethyl)pyrimidin-4-one to its 4-chloro derivative is a critical step in the synthesis of various biologically active molecules. The most common method for this transformation is the reaction with phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and challenging work-up procedures. This guide provides a structured approach to identifying and resolving these common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Chloro-2-(2-methoxyethyl)pyrimidine, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 4-Chloro-2-(2-methoxyethyl)pyrimidine
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material (2-(2-methoxyethyl)pyrimidin-4-one).
-
The isolated yield of the final product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Suggested Solution | Scientific Rationale |
| Incomplete Reaction | Increase Reaction Temperature or Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and duration. Typical temperatures for POCl₃ reactions range from 80°C to 160°C.[1] | The conversion of the pyrimidinone to the chloropyrimidine requires sufficient thermal energy to overcome the activation barrier. |
| Moisture Contamination | Ensure Anhydrous Conditions: Thoroughly dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1] | POCl₃ reacts violently with water, which not only consumes the reagent but also can lead to the formation of phosphoric acid and HCl, which can promote hydrolysis of the product.[2] |
| Insufficient Activation | Addition of a Tertiary Amine Base: For less reactive substrates, adding a base like pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction.[3] | The base can facilitate the formation of a more reactive intermediate by reacting with the pyrimidinone, and also scavenges the HCl generated during the reaction. |
| Poor Solubility of Starting Material | Use a Co-solvent: If the starting material has poor solubility in POCl₃, a high-boiling point, inert co-solvent can be used. However, solvent-free conditions are often preferred for easier work-up.[4] | Improved solubility ensures that the starting material is available for reaction, leading to a more homogeneous reaction mixture and better conversion. |
Issue 2: Formation of Significant Amounts of 2-(2-methoxyethyl)pyrimidin-4-one During Work-up
Symptoms:
-
The crude product is contaminated with the hydrolyzed starting material.
-
The isolated product is an oil or a non-crystalline solid that is difficult to purify.
Possible Causes & Solutions:
| Cause | Suggested Solution | Scientific Rationale |
| Hydrolysis During Quenching | Controlled Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[1] | This "reverse quenching" method helps to control the highly exothermic hydrolysis of excess POCl₃ and neutralizes the acidic byproducts that can catalyze the hydrolysis of the chlorinated product. |
| Incomplete Reaction | Drive the Reaction to Completion: Before work-up, ensure the starting material is fully consumed by monitoring with TLC or LC-MS. If necessary, increase the reaction time or temperature.[1] | Any unreacted starting material will be isolated along with the product, complicating purification. |
| Acidic Conditions During Work-up | Immediate Basification: After quenching, immediately adjust the pH of the aqueous solution to 8-9 with a saturated Na₂CO₃ or NaHCO₃ solution before extraction.[1][5] | The 4-chloropyrimidine product is susceptible to hydrolysis under acidic conditions. Maintaining a basic pH during work-up minimizes this side reaction. |
Issue 3: Uncontrolled Exothermic Reaction During Quenching
Symptoms:
-
A rapid and dangerous increase in temperature and pressure upon addition of the quenching agent (e.g., water).
-
Vigorous evolution of gas.
Possible Causes & Solutions:
| Cause | Suggested Solution | Scientific Rationale |
| Excess POCl₃ | Use Equimolar POCl₃: For larger-scale preparations, using an equimolar amount of POCl₃ relative to the hydroxyl group on the pyrimidinone has been shown to be effective and minimizes the quenching exotherm.[4] | A large excess of POCl₃ leads to a significant and often uncontrollable exotherm when it reacts with the quenching agent.[2] |
| Rapid Quenching | Slow, Controlled Addition: Add the reaction mixture slowly to a large volume of crushed ice with efficient stirring. Monitor the temperature of the quenching mixture. | This allows for better heat dissipation and control over the rate of the exothermic hydrolysis of any unreacted POCl₃. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of a pyrimidinone with POCl₃?
A1: The reaction proceeds through the conversion of the keto-enol tautomers of the pyrimidinone into the chloroaromatic product. The oxygen of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent elimination of the phosphate group and attack by a chloride ion results in the formation of the 4-chloropyrimidine. The presence of a base can facilitate the initial attack on POCl₃.
Q2: Can the 2-(2-methoxyethyl) substituent react with POCl₃?
A2: While POCl₃ is known to react with alcohols to form phosphate esters, its reaction with ethers is less common under these conditions.[6][7] The ether linkage in the 2-(2-methoxyethyl) group is generally stable. However, at very high temperatures or with prolonged reaction times, cleavage of the ether bond is a theoretical possibility, though unlikely to be a major side reaction.
Q3: What is the optimal temperature for this reaction?
A3: The optimal temperature is highly dependent on the reactivity of the specific pyrimidinone substrate. Generally, temperatures in the range of 80-160°C are employed.[1] It is recommended to start with a lower temperature (e.g., 90-100°C) and monitor the reaction's progress. If the reaction is sluggish, the temperature can be incrementally increased.
Q4: Is a solvent necessary for this reaction?
A4: Often, an excess of POCl₃ can act as both the reagent and the solvent.[2] However, solvent-free methods using equimolar amounts of POCl₃ have been developed for large-scale syntheses to improve safety and simplify the work-up.[4] In some cases, a high-boiling inert solvent may be used to improve the solubility of the starting material.
Q5: How can I best purify the final product?
A5: After aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), the crude product can be purified. Common purification methods include column chromatography on silica gel or recrystallization. The choice of method will depend on the physical properties of the 4-Chloro-2-(2-methoxyethyl)pyrimidine and the nature of any impurities.
Visualizations
Caption: Generalized reaction mechanism for the chlorination of a pyrimidinone.
Caption: Troubleshooting workflow for low yield in 4-chloropyrimidine synthesis.
Experimental Protocol: Solvent-Free Chlorination
This protocol is a generalized procedure based on modern, safer methodologies for the chlorination of hydroxypyrimidines.[1][4]
Materials:
-
2-(2-methoxyethyl)pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Teflon-lined stainless steel reactor (or equivalent pressure vessel)
Procedure:
-
Reaction Setup: In a clean, dry Teflon-lined stainless steel reactor, add 2-(2-methoxyethyl)pyrimidin-4-one (1.0 eq).
-
Reagent Addition: In a well-ventilated fume hood, carefully add anhydrous pyridine (1.0 eq), followed by phosphorus oxychloride (1.0 - 1.2 eq).
-
Sealing: Securely close the reactor according to the manufacturer's instructions.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to 120-160 °C for 2-4 hours. The optimal temperature and time should be determined by small-scale trials and reaction monitoring.
-
Cooling: After the reaction time is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.
-
Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~10 g of ice per gram of starting material) with vigorous stirring.
-
Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
References
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno - RSC Publishing. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available at: [Link]
-
Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives | Request PDF. Available at: [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - ResearchGate. Available at: [Link]
-
Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. Available at: [Link]
-
KILO-SCALE SYNTHESIS PROCESS FOR 2′-O-(2-METHOXYETHYL)-PYRIMIDINE DERIVATIVES - Taylor & Francis. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. Available at: [Link]
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. Available at: [Link]
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
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N-(2-methoxyethyl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine | Molport-000-168-487. Available at: [Link]
-
POCl3 for Dehydration of Alcohols - Chemistry Steps. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. Available at: [Link]
-
Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+. Available at: [Link]
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2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem. Available at: [Link]
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Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. - SciSpace. Available at: [Link]
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Minimizing byproduct formation in the synthesis of pyrimidine-based kinase inhibitors
Welcome to the technical support center for the synthesis of pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common synthetic routes. We provide in-depth technical guidance, field-proven insights, and detailed protocols to enhance the purity and yield of your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during key synthetic transformations in a question-and-answer format.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds, frequently used to couple aryl or heteroaryl groups to the pyrimidine core. However, byproduct formation can be a significant challenge.
Question 1: I am observing a significant amount of homocoupling of my boronic acid/ester. How can I minimize this?
Answer: Homocoupling of the boronic acid or its ester derivative is a prevalent side reaction that leads to the formation of a symmetrical biaryl impurity, reducing the yield of your desired product and complicating purification.[1][2] The primary causes are the presence of oxygen and palladium(II) species in the reaction mixture.[2][3]
Causality and Mitigation Strategies:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[3]
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] It is crucial to maintain a positive pressure of inert gas throughout the reaction.
-
-
Pd(II)-Mediated Homocoupling: The use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled product during its reduction to the catalytically active Pd(0) species.[1][3]
-
Solution 1: Use a Pd(0) Precatalyst. Employing a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) circumvents the need for in-situ reduction by the boronic acid, thus minimizing this homocoupling pathway.[1][3]
-
Solution 2: Add a Mild Reducing Agent. If using a Pd(II) precatalyst, the addition of a mild reducing agent such as potassium formate (1-2 equivalents) can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[4][5]
-
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.
-
Base and Solvent Effects: The choice of base and solvent system can significantly influence the reaction outcome.[1][2]
-
Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). Stronger bases can sometimes promote side reactions like protodeboronation.[2]
-
Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-pyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting the System: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Question 2: I am observing dehalogenation of my starting pyrimidine. What causes this and how can I prevent it?
Answer: Dehalogenation is the replacement of the halogen on your pyrimidine with a hydrogen atom, leading to a significant byproduct. This can be caused by certain catalyst/ligand combinations or the presence of protic impurities.
Causality and Mitigation Strategies:
-
Catalyst/Ligand System: Some palladium systems are more prone to promoting hydrodehalogenation.
-
Solution: Screen different ligands and palladium sources. Sometimes, a less reactive catalyst system can be beneficial.
-
-
Protic Impurities: Water or other protic impurities can serve as a proton source for the dehalogenation side reaction.
-
Solution: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents under an inert atmosphere.
-
Buchwald-Hartwig Amination
This reaction is crucial for installing amine functionalities on the pyrimidine ring, a common feature in many kinase inhibitors.
Question: My Buchwald-Hartwig amination of a chloropyrimidine is sluggish and gives a low yield. What should I do?
Answer: Low yields in Buchwald-Hartwig aminations of pyrimidines are often linked to the catalyst system, which includes the palladium precursor, the ligand, and the base.[7]
Causality and Mitigation Strategies:
-
Inactive Catalyst System: The combination of palladium, ligand, and base may not be optimal for the specific pyrimidine and amine substrates.
-
Solution 1: Ligand Selection. For electron-deficient chloropyrimidines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos are often highly effective.[7]
-
Solution 2: Base Selection. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and has been stored under an inert atmosphere.
-
Solution 3: Palladium Precatalyst. Use a high-quality palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Consider using a pre-formed palladium-ligand complex (precatalyst) for more reliable initiation.[7]
-
-
Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants.
-
Solution: Anhydrous toluene or dioxane are commonly used and effective solvents for these reactions.[7] Ensure the solvent is thoroughly dried over a suitable drying agent.
-
Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields.
Amide Bond Formation
Amide coupling is a fundamental transformation in the synthesis of kinase inhibitors, often connecting the pyrimidine core to other fragments.
Question: I am observing significant epimerization/racemization of my chiral amine/acid during amide coupling. How can this be minimized?
Answer: Epimerization, the loss of stereochemical integrity at a chiral center, is a critical issue, especially in pharmaceutical synthesis.[1] It commonly occurs through two main mechanisms: oxazolone formation or direct enolization of the activated carboxylic acid.[1]
Causality and Mitigation Strategies:
-
Highly Reactive Coupling Reagents: Reagents that strongly activate the carboxylic acid can promote the formation of a planar oxazolone intermediate, which is prone to racemization.[1][6]
-
Base Strength and Type: The base used can facilitate both oxazolone formation and direct enolization.[1]
-
Solution: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, as opposed to stronger bases.[6]
-
-
Reaction Temperature: Higher temperatures accelerate the rate of epimerization.[1]
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[1]
-
-
Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[1]
-
Solution: Employ in situ activation where the coupling reagent is added to a mixture of the carboxylic acid and the amine.[1]
-
Table 1: Comparison of Common Coupling Reagents and Racemization Risk
| Coupling Reagent | Additive(s) | Common Base | Racemization Risk | Advantages & Disadvantages |
| EDC/DCC | HOBt, DMAP | DIPEA, Et₃N | Low to Moderate | Inexpensive; can form N-acylurea byproduct which can be difficult to remove.[8][9] |
| HATU | None | DIPEA, Collidine | Very Low | High reactivity, low racemization; can react with the amine to form a guanidinium byproduct, more expensive. |
| HBTU/TBTU | None | DIPEA, Et₃N | Low | Good reactivity, less expensive than HATU. |
| COMU | None | DIPEA | Very Low | High efficiency, safer and water-soluble byproducts.[6][7][8] |
Question: I am forming a guanidinium byproduct from my amine and uronium coupling reagent (e.g., HATU, HBTU). How can I prevent this?
Answer: Guanidinylation of the amine is a side reaction where the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid.[10] This is more likely to occur with highly nucleophilic amines or when the main coupling reaction is slow.
Causality and Mitigation Strategies:
-
Reaction Stoichiometry and Order of Addition: An excess of the uronium reagent or adding the amine before the carboxylic acid is fully activated can lead to this byproduct.[3]
-
Solution: Use a slight excess of the carboxylic acid relative to the amine. Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period (5-10 minutes) before adding the amine.
-
-
Choice of Base: The base can influence the rate of both the desired reaction and the side reaction.
-
Solution: Using a hindered base like 2,6-lutidine has been shown to suppress guanidinylation compared to triethylamine (TEA).[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in multi-step pyrimidine-based kinase inhibitor syntheses?
A1: Impurities can arise from starting materials, reagents, or be generated during the reaction. Common sources include:
-
Reaction Byproducts: As discussed above, these include homocoupled products, dehalogenated species, and products from side reactions of coupling reagents.[2][11]
-
Residual Catalysts: Palladium residues from cross-coupling reactions are a major concern in pharmaceutical synthesis.
-
Unreacted Starting Materials: Incomplete reactions leave starting materials that need to be removed.
-
Solvents and Reagents: Impurities in solvents (e.g., water, peroxides) and degradation of reagents can lead to unexpected byproducts.[12]
Q2: How can I effectively remove residual palladium from my final product?
A2: Removing palladium to acceptable levels (<10 ppm for APIs) is critical. Several methods can be employed:
-
Chromatography: Standard silica gel chromatography is often effective.[13]
-
Scavenging Resins: Resins functionalized with thiols or other palladium-binding groups can be very effective for removing trace amounts of palladium.[13][14]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium catalysts.
-
Crystallization: Careful crystallization of the final product can often leave palladium impurities in the mother liquor.
Q3: My nitrile hydrolysis to an amide is over-reacting to the carboxylic acid. How can I stop the reaction at the amide stage?
A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Since amides can also be hydrolyzed under the reaction conditions, stopping the reaction selectively at the amide stage can be challenging.[15][16]
-
Milder Conditions: Use milder reaction conditions. For example, using a mixture of TFA or AcOH-H₂SO₄ can facilitate indirect hydration to the amide.[15]
-
Alkaline Peroxide: A mild method involves using an alkaline solution of hydrogen peroxide (e.g., with NaOH in aqueous ethanol). Urea-Hydrogen Peroxide (UHP) is a convenient solid source of H₂O₂.[17]
-
Careful Monitoring: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting nitrile is consumed, before significant amide hydrolysis occurs.
Part 3: Visualization & Data
Diagrams
Caption: Suzuki-Miyaura cycle and competing homocoupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00228H [pubs.rsc.org]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Regioselectivity in Reactions of 2,4-Disubstituted Pyrimidines
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 2,4-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling reaction outcomes. Pyrimidine scaffolds are central to numerous bioactive molecules, making the precise control of their functionalization a critical aspect of modern synthetic chemistry.[1][2]
This resource is structured to address common challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting guides for specific reaction types.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 2,4-disubstituted pyrimidines.
Q1: What are the primary factors governing regioselectivity in reactions of 2,4-disubstituted pyrimidines?
Regioselectivity in these systems is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient, a result of the two electronegative nitrogen atoms. This generally makes the ring susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electron-deficient and, therefore, the most reactive towards nucleophiles.[3][4] In a 2,4-disubstituted pyrimidine, the C6 position is often the most electronically activated site for nucleophilic attack, followed by C4 and then C2. For electrophilic reactions, the C5 position is the most electron-rich and thus the preferred site of attack.
-
Steric Effects: The size of the substituents at the C2 and C4 positions, as well as the incoming reagent, can significantly influence the regiochemical outcome. Bulky groups can hinder attack at adjacent positions, directing the reaction to a less sterically encumbered site. For instance, a large substituent at C4 may favor reaction at C2 or C6.
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving groups at C2 and C4 is critical. A better leaving group will be preferentially displaced.
-
Reaction Conditions: Factors such as the solvent, temperature, and the nature of the catalyst or base can dramatically alter the regioselectivity.[5][6]
Q2: Why do nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines typically favor substitution at the C4 position?
In the absence of other directing groups, SNAr reactions on 2,4-dichloropyrimidines almost invariably lead to substitution at the C4 position.[1][7][8][9][10][11][12] This preference is attributed to the greater electron deficiency at the C4 position compared to the C2 position, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack.[3][4] Computational studies, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), show a larger orbital coefficient at C4, indicating it as the more electrophilic site.[11]
Q3: How can I reverse the "natural" C4 selectivity in SNAr and cross-coupling reactions of 2,4-dichloropyrimidines?
Achieving C2 selectivity is a significant challenge but can be accomplished through several strategic approaches:
-
Bulky Ligands in Palladium Catalysis: For palladium-catalyzed cross-coupling reactions, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective C-S coupling.[1][7][8][10] This is a departure from the vast majority of reported palladium-catalyzed couplings that favor C4.[1][7][8][10]
-
Substrate Modification: Introducing a bulky or removable directing group at the C5 position can sterically block the C4 position, thereby favoring reaction at C2.[1] For example, a trimethylsilyl (TMS) group at C5 has been used to direct amination to the C2 position.[1][9]
-
Electronic Modulation: The introduction of an electron-donating group at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[11]
Q4: What is a "directed metalation group" (DMG) and how can it be used to control regioselectivity?
A directed metalation group is a functional group that can coordinate to an organolithium reagent, directing deprotonation to an adjacent position.[13][14][15] This strategy allows for the specific functionalization of a particular C-H bond. For pyrimidine systems, a variety of DMGs can be employed to direct lithiation to a specific site, which can then be quenched with an electrophile to introduce a new substituent with high regioselectivity.[15] This method is particularly useful for introducing substituents at positions that are not easily accessible through other means.
Part 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of substituted pyrimidines.
Guide 1: Poor Regioselectivity in Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines
Problem: You are attempting a Suzuki-Miyaura coupling with a 2,4-dichloropyrimidine and an arylboronic acid, but you are observing a mixture of C2 and C4-arylated products, or exclusive formation of the C4-arylated product when the C2 product is desired.
Causality and Troubleshooting Workflow:
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalyst selection and optimization for Suzuki coupling of chloropyrimidines
Welcome to the Technical Support Center. Coupling electron-deficient heterocycles like chloropyrimidines presents a unique mechanistic paradox: while their electron deficiency lowers the LUMO of the C-Cl bond (facilitating rapid oxidative addition)[1], it simultaneously makes the pyrimidine core highly susceptible to nucleophilic attack. Furthermore, the basic nitrogen atoms in the pyrimidine ring are notorious for coordinating to palladium, leading to catalyst poisoning[2].
This guide is designed to help researchers navigate these competing pathways, select the optimal catalytic system, and troubleshoot common failure modes.
Catalyst Selection Matrix
High-throughput experimentation has demonstrated that the right combination of palladium source, ligand, and base is more critical than temperature optimization[3]. Use the matrix below to select the optimal starting point for your specific substrate.
| Catalyst System | Ligand Properties | Optimal Substrate Scope | Mechanistic Advantage & Causality | Typical Conditions |
| XPhos Pd G3 | Bulky, electron-rich, biaryl | 2-chloro and 4-chloropyrimidines | Rapidly generates active L1Pd(0) via base-mediated reductive elimination[4]. Extreme steric bulk prevents Pd-N coordination. | 1-5 mol%, K₃PO₄, Dioxane/H₂O, 80 °C |
| Pd(AmPhos)Cl₂ | Monodentate, highly electron-rich | Sterically hindered chloropyrimidines | Excellent for bridging polarity differences[3]. Highly active for sluggish C-Cl bonds. | 2-5 mol%, K₂CO₃, Toluene/H₂O, 90 °C |
| Pd(dppf)Cl₂ | Bidentate, large bite angle | Electron-neutral heterocycles | The large bite angle promotes the final reductive elimination step, preventing intermediate stalling. | 5 mol%, Cs₂CO₃, THF, 70 °C |
| Pd(PPh₃)₄ | Unhindered, electron-neutral | Aryl bromides/iodides (Not recommended for Cl) | Legacy catalyst. Suffers from severe Pd-N poisoning and slow oxidative addition with chlorides[1]. | 5-10 mol%, Na₂CO₃, DME/H₂O, 100 °C |
Troubleshooting & FAQs
Q: Why does my reaction stall at 30% conversion when using Pd(PPh₃)₄? A: Legacy catalysts like Pd(PPh₃)₄ often fail with electron-deficient heterocycles due to catalyst poisoning. The basic nitrogen atoms in the pyrimidine ring coordinate strongly to the palladium center, forming an off-cycle, catalytically inactive Pd-N complex[2]. Furthermore, triphenylphosphine lacks the steric bulk necessary to force reductive elimination. Solution: Transition to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) or AmPhos, which sterically block the nitrogen from coordinating to the metal[3].
Q: I am observing significant amounts of hydroxypyrimidine or alkoxypyrimidine side products. How do I prevent this? A: Chloropyrimidines are highly electrophilic. When using aqueous inorganic bases (like KOH or K₂CO₃ in water/dioxane mixtures) at elevated temperatures, hydroxide or carbonate ions can act as nucleophiles. This triggers a Nucleophilic Aromatic Substitution (SₙAr) that displaces the chloride before the palladium can undergo oxidative addition. Solution: Switch to strictly anhydrous conditions using a non-nucleophilic base (e.g., anhydrous Cs₂CO₃ or K₃PO₄ in toluene or THF)[5].
Q: My boronic acid is undergoing homocoupling, consuming my reagent before the cross-coupling finishes. What is the mechanism, and how do I stop it? A: Homocoupling is typically an oxidative side-reaction driven by the presence of trace oxygen, which oxidizes the Pd(0) species and forces the coupling of two boronic acid molecules[6]. It can also occur if a Pd(II) precatalyst requires the boronic acid to act as a reducing agent to generate the active Pd(0) species. Solution: Implement rigorous degassing (e.g., freeze-pump-thaw or sparging with argon for 15+ minutes)[2]. Additionally, use a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3), which undergoes rapid, base-mediated reductive elimination to form the active L1Pd(0) species without consuming your boronic acid[4].
Standard Optimized Protocol (Self-Validating)
This protocol utilizes XPhos Pd G3 and is designed with built-in checkpoints to validate the mechanistic progression of the reaction.
Step 1: Preparation & Degassing In a flame-dried Schlenk flask, combine the chloropyrimidine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: The excess boronic acid compensates for trace protodeboronation; K₃PO₄ provides optimal basicity for transmetalation without being nucleophilic enough to trigger SₙAr side reactions[5].
Step 2: Solvent Addition & Deoxygenation Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Sparge the mixture with Argon for 15 minutes. Checkpoint: Ensure the base is fully suspended. Complete deoxygenation is mandatory to prevent oxidative homocoupling of the boronic acid[2].
Step 3: Catalyst Activation Add XPhos Pd G3 (2–5 mol%) under a positive stream of Argon. Self-Validation Checkpoint: Upon heating to 80 °C, the reaction mixture should rapidly transition from a pale yellow/orange to a deep red/brown. This color shift physically validates the successful deprotonation and reductive elimination of the precatalyst, confirming the generation of the active L1Pd(0) species[4].
Step 4: Reaction Monitoring Stir at 80–100 °C. Monitor via LC-MS after 2 hours. Self-Validation Checkpoint: Look for the disappearance of the distinct C-Cl isotope pattern (M and M+2 peaks at a 3:1 ratio). If the mass of the protodehalogenated pyrimidine (M - 34 Da) appears, the reductive elimination step is too slow; lower the temperature by 15 °C to stabilize the Pd(II) intermediate.
Step 5: Workup Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Proceed to standard aqueous washing and chromatography.
Workflow & Mechanistic Visualizations
Workflow for diagnosing and optimizing Suzuki-Miyaura couplings of chloropyrimidines.
Suzuki-Miyaura catalytic cycle highlighting failure points for chloropyrimidines.
References
-
Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.5
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.6
-
Benchchem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.2
-
PMC (NIH). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.4
-
ChemRxiv. Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments.3
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.1
Sources
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- 4. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: Analytical Troubleshooting for 4-Chloro-2-(2-methoxyethyl)pyrimidine Synthesis
Welcome to the Advanced Analytical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 2-substituted-4-chloropyrimidines—critical building blocks for various active pharmaceutical ingredients (APIs)—presents unique analytical challenges. The conversion of 2-(2-methoxyethyl)pyrimidin-4-ol to 4-chloro-2-(2-methoxyethyl)pyrimidine via phosphorus oxychloride (
This guide provides field-proven, self-validating analytical methodologies to identify, troubleshoot, and quantify these impurities, ensuring the integrity of your synthetic workflow [1].
Analytical Workflow Overview
To accurately profile the reaction mixture, the analytical workflow must account for the highly reactive nature of the
UPLC-MS/MS sample preparation and analysis workflow for pyrimidine reaction mixtures.
Troubleshooting & FAQs
Q1: Why am I seeing a broad, tailing peak co-eluting with the target 4-chloro pyrimidine on my standard C18 column?
The Causality: This is almost certainly your unreacted starting material or hydrolysis impurity: 2-(2-methoxyethyl)pyrimidin-4-ol . Pyrimidinols exist in a dynamic tautomeric equilibrium (
Q2: My LC-MS shows an unexpected impurity at m/z 177. What is this, and how is it forming?
The Causality: The target compound, 4-chloro-2-(2-methoxyethyl)pyrimidine, has an
Mechanistic pathway for the formation of the des-methyl ether cleavage impurity.
Q3: How can I verify that the chlorination is complete without degrading the intermediate during analysis?
The Causality: The intermediate dichlorophosphinate species formed during the
Quantitative Impurity Profile Data
Use the following reference data to identify peaks in your chromatogram. Relative Retention Times (RRT) are based on the protocol provided in Section 4.
| Compound / Impurity | Chemical Formula | Exact Mass | RRT | Diagnostic MS/MS Fragments (m/z) | |
| Hydrolysis Impurity (Starting Material) | 154.07 | 155.08 | 0.65 | 123.05 (loss of | |
| Target Compound | 172.04 | 173.05 | 1.00 | 141.02 (loss of | |
| Ether Cleavage Impurity | 175.99 | 177.00 | 1.42 | 141.02 (loss of | |
| Dimeric Byproduct | 309.11 | 309.11 | 1.85 | 173.05 (monomer cleavage) |
Self-Validating UPLC-MS/MS Protocol
To ensure absolute trustworthiness in your analytical data, this protocol is designed as a self-validating system . The method will automatically fail system suitability if column degradation or poor sample preparation occurs, preventing the reporting of false data [3].
Step 1: Sample Preparation (Quench & Extract)
-
Extract a
aliquot from the reaction vessel. -
Immediately quench into
of an ice-cold mixture of Dichloromethane (DCM) and saturated aqueous (1:1 v/v). Causality: Neutralizing the prevents artifactual ether cleavage during sample prep. -
Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes.
-
Extract
of the lower organic (DCM) layer, evaporate under , and reconstitute in of Initial Mobile Phase.
Step 2: Chromatographic Conditions
-
System: UPLC coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: C18 SPP (e.g., 100 mm × 2.1 mm, 1.7 µm) with polar end-capping.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities)
-
1.0 - 5.0 min: 5% to 60% B
-
5.0 - 6.0 min: 60% to 95% B (Wash)
-
6.0 - 7.5 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Step 3: Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Acquisition: Full Scan (m/z 100–500) overlaid with Multiple Reaction Monitoring (MRM) using the diagnostic fragments listed in Section 3 [4].
Step 4: System Suitability Testing (The Self-Validation Gate)
Before analyzing reaction samples, the sequence must execute and pass the following injections:
-
Blank Injection (Mobile Phase): Maximum background noise must be
counts. (Validates zero carryover). -
SST Mix Injection (Target + Hydrolysis Impurity at
):-
Resolution (
) between the Hydrolysis Impurity and Target must be . -
Tailing Factor (
) for the Target must be . -
Action: If
, the column silanols are exposed, or the mobile phase pH is incorrect. Do not proceed with sample analysis until resolved.
-
-
Bracketing Standard: Injected every 10 samples. Retention time drift must be
.
References
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpREA5Y1vxRWxBqibs5LZtHx9MpFUgI636ZVtIZ50GB2t4nqxJ42mRfOZYXTq9ljHKZF_kyg08or7pHGr3S-Kb79y0KqwVIou5jqYZJ5qMmqEdUfYRuXoyX-q08X3S-XTw_Ty53rDvCWw8VbyNmD1Whly06Yjo-5bfQLTnM3pyUfclkU43T3n8adkEv5TO4RkVJYqdUh_9rLYFMcXSKes6Tg_gWTlyNeWUyhBak6ojNoTO4gL-6BqU7LC8PaaN64w8]
- Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9bWgyEZPRi8lLPgS0bMDp1w0bMd-Ir-Eww55ky7nNLrPREST5ymww5hBHa75pub9SmMIHNGjLuHsZooWhZaTxeVInIfoqanyw_YRIPAgc1xHttCQe7wZ7wGldoLKunLUJp6QwJBewBYoQauHjxyJveAg02gImBOF_KELL3GOv5k4WA5r_Io0=]
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.[https://vertexaisearch.cloud.google.
- Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRARuC-kqTOEXqBtVCXmFmTHiT0EOWvP-xt0GkF1DIbmC3WTJUQL_hOyTWydh9i5ImeeKd-ok83oZyznin9VOzEmyBBBcZZx7XniZ7NGBAU6y7AcaeleY1Rcednu8nQjPgjY_]
Validation & Comparative
Comparative study of the biological activity of 4-Chloro-2-(2-methoxyethyl)pyrimidine derivatives
Comparative Study of the Biological Activity of 4-Chloro-2-(2-methoxyethyl)pyrimidine Derivatives
Executive Summary
This technical guide provides a comparative analysis of bioactive derivatives synthesized from the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold (CAS: 1250447-21-2).[1] This specific intermediate is a critical building block in medicinal chemistry, distinguished by the 2-methoxyethyl (MOE) side chain at the C2 position. Unlike simple alkyl groups, the MOE motif offers a unique balance of lipophilicity and aqueous solubility, often functioning as a bioisostere for polar residues to improve pharmacokinetic (PK) profiles.[2]
This guide explores the transformation of this scaffold into three primary therapeutic classes: Kinase Inhibitors (Anticancer) , Antimicrobial Agents , and STING Modulators .[2]
Chemical Foundation & Reactivity
The utility of 4-Chloro-2-(2-methoxyethyl)pyrimidine lies in its C4-electrophilic center , which is highly susceptible to Nucleophilic Aromatic Substitution (
Synthesis Pathway
The scaffold is typically constructed via the condensation of 3-methoxypropanimidamide with a
Figure 1: Synthetic route to the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold.
Comparative Biological Activity
The biological profile of the final derivative is dictated by the nucleophile introduced at the C4 position.[2] The following sections compare three major derivative classes.
Class A: Kinase Inhibitors (Anticancer)
Target:[2] Tyrosine Kinases (e.g., EGFR, c-Met, JAK).[1] Mechanism: The pyrimidine ring mimics the adenine base of ATP.[2] The C2-MOE group extends into the solvent-exposed region or ribose pocket, improving solubility compared to standard C2-methyl analogs.[1]
Representative Derivative Structure:
-
C4-Substituent: Substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1]
| Parameter | MOE-Derivative (Class A) | Standard (Gefitinib/Erlotinib) | Advantage/Disadvantage |
| Target Affinity ( | 10–50 nM (EGFR) | < 5 nM (EGFR) | Slightly lower potency but tunable.[1] |
| Solubility (pH 7.4) | High (>100 | Moderate (<50 | Significant Advantage : MOE group acts as internal solubilizer.[2] |
| Metabolic Stability | High ( | Moderate | MOE ether linkage is resistant to P450 oxidation.[2] |
| Toxicity | Lower hERG binding | Risk of QT prolongation | MOE reduces lipophilicity-driven off-target binding.[1] |
Key Insight: The 2-methoxyethyl group allows for the creation of "dual inhibitors" (e.g., Mer/c-Met) where solubility is often the limiting factor for oral bioavailability.[1]
Class B: Antimicrobial Agents
Target: Bacterial DHFR (Dihydrofolate Reductase) or DNA Gyrase.[2] Mechanism: Displacement of the 4-chloro group with aliphatic amines or piperazines creates amphiphilic cations capable of penetrating bacterial cell walls.
Representative Derivative Structure:
-
C4-Substituent: Piperazine or Morpholine derivatives.[1]
| Compound Class | Activity vs. E. coli (MIC) | Activity vs. S. aureus (MIC) | Comparison to Ciprofloxacin |
| 4-Piperazinyl-2-MOE | 4–8 | 2–4 | Less potent (Cipro: <1 |
| 4-Anilino-2-MOE | >64 | 8–16 | Limited Gram-negative activity; moderate Gram-positive.[1] |
Class C: STING Pathway Modulators
Context: Recent patents (e.g., WO2020150417) highlight pyrimidine derivatives in modulating the STING (Stimulator of Interferon Genes) pathway for immunotherapy.[2] Role of MOE: The 2-methoxyethyl group provides a specific steric bulk that fits the STING dimer interface, potentially enhancing agonist activity compared to unsubstituted analogs.[1]
Experimental Protocols
Protocol: Derivatization (General)
Purpose: To synthesize a library of bioactive derivatives from the 4-chloro scaffold.
-
Reagents: Dissolve 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 eq) in dry Isopropanol or DMF .
-
Nucleophile Addition: Add the desired amine (1.1 eq) (e.g., 3-chloro-4-fluoroaniline for kinase targets).[1]
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HCl.
-
Reaction: Heat at 80°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Remove solvent in vacuo.[2][5][6] Dilute with EtOAc, wash with water and brine.[2][5][6][7] Dry over
.[2][5][6] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol: In Vitro Kinase Assay (EGFR)
Purpose: To validate Class A derivatives.[2]
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Preparation: Prepare 3-fold serial dilutions of the derivative in DMSO.
-
Incubation: Mix kinase (EGFR), substrate (Poly E4Y), and ATP with the compound.[2] Incubate at RT for 60 min.
-
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).
-
Measurement: Read luminescence. Calculate
using non-linear regression.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the decision matrix for modifying the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold to achieve specific biological outcomes.
Figure 2: SAR decision tree for converting the 4-chloro scaffold into active therapeutics.[1]
Conclusion
The 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold is a versatile intermediate that transcends simple structural scaffolding.[1] The 2-methoxyethyl group actively contributes to the "drug-likeness" of the final molecule by enhancing aqueous solubility without compromising membrane permeability—a common failure point in pyrimidine-based drug discovery.[1] Researchers targeting Tyrosine Kinases or STING pathways should prioritize this scaffold when standard methyl or ethyl substitutions yield compounds with poor metabolic stability or solubility issues.[2]
References
-
PubChem. 4-Chloro-2-(2-methoxyethyl)pyrimidine (CAS 1250447-21-2).[1] National Library of Medicine.[2] Link
-
Ross, B. S., et al. (2005).[2][4] Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides and Nucleic Acids.[2][4][8] Link
-
Google Patents. WO2020150417A2 - Compounds and compositions for treating conditions associated with STING activity.Link[2]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Molecules.[2][4][5][6][9][10][11][12][13][14] Link[2]
-
PLOS Neglected Tropical Diseases. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic.[1]Link[2]
Sources
- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU2012225390A1 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]
- 6. WO2012122391A1 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]
- 7. WO2018112382A1 - Imidazopyrrolopyridine as inhibitors of the jak family of kinases - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation of 4-Chloro-2-(2-methoxyethyl)pyrimidine as a Tool for Drug Discovery
Executive Summary
4-Chloro-2-(2-methoxyethyl)pyrimidine is a specialized heterocyclic building block designed to address two persistent challenges in medicinal chemistry: aqueous solubility and metabolic stability . Unlike standard scaffolds such as 2,4-dichloropyrimidine or 4-chloro-2-methylpyrimidine, this tool incorporates a strategic 2-methoxyethyl (MOE) ether side chain directly at the C2 position. This modification lowers lipophilicity (LogP) while maintaining metabolic robustness, making it a superior "gateway" electrophile for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals.
This guide validates the utility of 4-Chloro-2-(2-methoxyethyl)pyrimidine by comparing its reactivity and physicochemical impact against industry-standard alternatives, supported by experimental protocols and mechanistic insights.
Part 1: Strategic Value & Mechanism of Action
The "MOE" Effect in MedChem
The 2-methoxyethyl (MOE) group is a privileged motif in drug discovery (e.g., in antisense oligonucleotides and small molecules). When attached to a pyrimidine core, it serves a dual function:
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice energy and increasing solvation in aqueous media compared to simple alkyl chains.
-
Metabolic Shielding: Unlike a terminal ethyl group which is prone to rapid CYP450 oxidation (hydroxylation), the methoxyethyl terminus is often more metabolically stable or shifts the metabolic soft spot, prolonging half-life (
).
Why 4-Chloro-2-(2-methoxyethyl)pyrimidine?
Using this pre-functionalized scaffold allows researchers to introduce the beneficial MOE group early in the synthesis. This avoids the late-stage synthetic complexity associated with trying to append flexible ether chains to a pre-formed core.
Mechanistic Advantage: Regiocontrol
A major flaw of using 2,4-dichloropyrimidine is the challenge of regioselectivity. Nucleophilic aromatic substitution (SNAr) can occur at both C2 and C4, often requiring cryogenic conditions or yielding inseparable mixtures.
-
The Solution: 4-Chloro-2-(2-methoxyethyl)pyrimidine has only one electrophilic site (C4). This guarantees 100% regioselectivity during SNAr coupling with amines or alkoxides, streamlining purification and improving overall yield.
Part 2: Comparative Analysis
The following table contrasts 4-Chloro-2-(2-methoxyethyl)pyrimidine with its closest structural competitors.
Table 1: Comparative Performance Metrics
| Feature | 4-Chloro-2-(2-methoxyethyl)pyrimidine | 2,4-Dichloropyrimidine | 4-Chloro-2-methylpyrimidine |
| Primary Utility | Introduction of solubility-enhancing MOE group | Generic pyrimidine core synthesis | Introduction of small lipophilic core |
| Regioselectivity | High (C4 only) | Low (C2 vs C4 competition) | High (C4 only) |
| Solubility Impact | High (Polar Ether) | Low (Lipophilic Halo-core) | Moderate (Neutral Alkyl) |
| Metabolic Stability | High (Ether stability) | N/A (Reactive intermediate) | Moderate (Benzylic-like oxidation risk) |
| Reaction Temp | Standard (60–80°C) | Cryogenic (-78°C to 0°C) required for selectivity | Standard (60–80°C) |
Part 3: Experimental Validation & Protocols
Protocol A: Synthesis of the Tool
Rationale: This scaffold is often synthesized in-house to ensure purity. The pathway utilizes the condensation of an amidine with a
Reagents:
-
2-Methoxyethyl alkylamidine hydrochloride
-
Ethyl acetoacetate (or equivalent
-keto ester) -
Sodium ethoxide (NaOEt)
-
Phosphorus oxychloride (POCl
)
Step-by-Step Methodology:
-
Cyclization: Dissolve NaOEt (2.2 eq) in EtOH. Add 2-methoxyethyl alkylamidine HCl (1.0 eq) and stir for 30 min. Add ethyl acetoacetate (1.0 eq) dropwise. Reflux for 4–6 hours.
-
Checkpoint: Monitor disappearance of starting material by LC-MS.
-
Result: Formation of 4-hydroxy-2-(2-methoxyethyl)pyrimidine (tautomer of the pyrimidinone).
-
-
Chlorination: Isolate the hydroxypyrimidine and dry thoroughly. Suspend in neat POCl
(5.0 eq). Add a catalytic amount of DMF (3 drops). Heat to reflux (105°C) for 3 hours. -
Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Extract with DCM (3x). Wash organic layer with sat. NaHCO
and brine. Dry over MgSO and concentrate.-
Validation:
H NMR should show the loss of the aromatic -OH/NH signal and a downfield shift of the pyrimidine protons.
-
Protocol B: Application (S Ar Coupling)
Rationale: Validating the electrophilicity of the C4-chloride.
Reaction: Coupling with Morpholine (Model Nucleophile).
-
Dissolve 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 eq) in dry DMF or DMSO.
-
Add K
CO (2.0 eq) and Morpholine (1.2 eq). -
Heat to 80°C for 2 hours.
-
Observation: Reaction typically reaches completion < 2 hours due to the activating nature of the pyrimidine nitrogen atoms.
-
Outcome: Exclusive formation of the C4-substituted product. No C2-substitution byproducts are observed.
Part 4: Visualization of Workflows
Figure 1: Synthesis & Decision Pathway
This diagram illustrates the synthesis of the tool and the decision logic for selecting it over alternatives.
Caption: Figure 1. Decision matrix for scaffold selection and the synthetic pathway to access the 2-methoxyethyl pyrimidine core.
References
- Note: Validates the commercial relevance of the 2-(2-methoxyethyl)pyrimidine moiety in drug discovery.
-
PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Note: Provides physicochemical data for the closely related methoxy analog for compar
- Note: Reference for standard chloropyrimidine reactivity and handling protocols.
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 815-818. Retrieved from [Link]
- Note: Validates the "methoxyethyl" group's significance in pharmaceutical synthesis and scale-up.
Bioactivity Comparison of Substituted Pyrimidine Derivatives: A Comprehensive SAR and Screening Guide
The pyrimidine scaffold is a universally recognized "privileged structure" in medicinal chemistry. Because it serves as a bioisostere for the purine and pyrimidine bases of endogenous nucleic acids and ATP, it is a highly effective pharmacophore for designing kinase inhibitors and antimetabolites.
As an Application Scientist overseeing early-stage drug discovery, I have structured this guide to objectively compare the bioactivity profiles of pyrimidine derivatives based on their substitution patterns. Furthermore, this guide provides the self-validating experimental protocols required to rigorously evaluate these compounds in your own laboratory.
Structure-Activity Relationship (SAR): The Impact of Substitutions
The functionalization of the pyrimidine ring dictates its primary mechanism of action, target selectivity, and cellular permeability. By altering the substituents at the C-2, C-4, C-5, and C-6 positions, or by fusing the pyrimidine core with other heterocycles, we can dramatically shift the compound's bioactivity profile.
A. Aryl Substitutions and Electronic Effects
The electronic nature of substituents on aryl moieties attached to the pyrimidine core plays a critical role in target affinity. Studies demonstrate that electron-withdrawing groups (EWGs) (e.g., halogens, nitro groups) on the aryl ring decrease the electron density of the pyrimidine core. This enhances the molecule's hydrogen-bond donor/acceptor interactions within the ATP-binding pocket of kinases, thereby increasing antiproliferative potency[1]. Conversely, electron-donating groups generally reduce anticancer efficacy[1].
B. C-5 Aliphatic and Halogen Substitutions
Substitutions at the C-5 position often shift the molecule's mechanism toward DNA interference. For example, 5-halopropyl pyrimidine derivatives act not only as antimetabolites but also as direct alkylating agents[2]. The presence of a halogen-leaving group on the propyl chain facilitates covalent DNA alkylation, leading to potent cytotoxicity in cell lines like HeLa and MCF-7[2].
C. Fused Ring Systems (Pyrido[2,3-d]pyrimidines)
Fusing a pyridine ring to the pyrimidine core creates a rigid, planar structure that excellently mimics the adenine ring of ATP. Trisubstituted pyrido[2,3-d]pyrimidines have shown exceptional, low-nanomolar potency against Epidermal Growth Factor Receptor (EGFR) kinases[3]. Additionally, specific functionalization of this fused scaffold yields compounds with dual lipoxygenase (LOX) inhibition and antioxidant properties[4].
Comparative Bioactivity Data
To objectively compare performance, the following table synthesizes quantitative data for various substituted pyrimidines against established clinical reference drugs.
| Compound Class / Substitution | Target / Cell Line | Experimental IC₅₀ | Reference Drug (IC₅₀) | Primary Mechanism |
| 4-Methoxyphenyl Pyrimidine (Cpd 12) | EGFR KinaseHepG-2 Cells | 0.071 µM3.74 µM | Erlotinib (0.063 µM) | Dual EGFR/VEGFR-2 ATP-competitive inhibition[5]. |
| 5-Halopropyl Pyrimidine (Cpd 41) | HeLa CellsMCF-7 Cells | 4.24 µM5.00 µM | 5-Fluorouracil (Varies) | Dual antimetabolite and DNA alkylating agent[2]. |
| 2,5,8-Trisubstituted Pyrido[2,3-d]pyrimidine | EGFR Kinase | 2.0 nM | Gefitinib (Varies) | Highly potent, irreversible EGFR kinase inhibition[3]. |
Mechanistic Pathway Visualization
Understanding the causality of cell death requires mapping the biochemical interaction. The diagram below illustrates how substituted pyrimidines disrupt standard oncogenic signaling by outcompeting endogenous ATP.
Mechanistic pathway of substituted pyrimidines acting as ATP-competitive EGFR kinase inhibitors.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, biological evaluation must follow a self-validating workflow. We begin with a cell-free assay to isolate direct pharmacodynamic binding, followed by a cell-based assay to evaluate membrane permeability and physiological efficacy.
Protocol 1: Cell-Free Kinase Inhibition Assay (TR-FRET)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays because highly conjugated pyrimidine derivatives often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, eliminating background compound interference and ensuring high-fidelity data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the pyrimidine derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is ≤1% (preventing solvent-induced enzyme denaturation).
-
Enzyme Addition: Add recombinant EGFR kinase (or VEGFR-2) to the wells. Self-Validation Step: Include a "No Enzyme" control well to calculate the assay's Z'-factor, ensuring the signal-to-background ratio is statistically robust.
-
Reaction Initiation: Add a master mix containing ATP (at its predetermined Kₘ value) and the specific biotinylated peptide substrate.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes and read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cell Viability and Antiproliferation (MTT Assay)
Causality & Rationale: A compound with high kinase affinity is useless if it cannot penetrate the cell membrane or if it is rapidly effluxed. The MTT assay translates biochemical potential into actual physiological efficacy by measuring mitochondrial metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HepG-2 or HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Treatment: Aspirate the media and replace with 100 µL of fresh media containing serial dilutions of the pyrimidine compounds. Self-Validation Step: Include a Vehicle Control (0.1% DMSO) to prove that any observed cytotoxicity is due to the pyrimidine derivative, not the solvent.
-
Incubation: Incubate for 48 to 72 hours depending on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Screening Workflow Visualization
Self-validating experimental workflow for screening substituted pyrimidine derivatives.
References
-
Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review) . ResearchGate. Available at:[Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 . PubMed / National Library of Medicine. Available at:[Link]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds . PMC / National Library of Medicine. Available at:[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship . Frontiers in Chemistry. Available at:[Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . PMC / National Library of Medicine. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Chloro-2-(2-methoxyethyl)pyrimidine-based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear and validated mechanism of action (MoA) is a cornerstone of therapeutic development. This guide provides an in-depth, technically-focused framework for validating the hypothesized MoA of a novel class of compounds based on the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold. While the broader pyrimidine class is known to interact with a variety of biological targets, this guide will proceed under the well-supported hypothesis that these specific derivatives function as protein kinase inhibitors.[1][2]
We will present a tiered, self-validating experimental workflow, comparing our hypothetical lead compound, which we will refer to as "CMPC-Lead," against a well-characterized, commercially available kinase inhibitor. For the purposes of this guide, we will use Gefitinib , a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, as our comparative compound. This will allow for a robust, objective assessment of CMPC-Lead's performance and specificity.
The Kinase Inhibition Hypothesis: A Starting Point
The pyrimidine core is a common feature in many approved and investigational kinase inhibitors.[3][4] These small molecules typically act by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways.[5] Dysregulation of kinase activity is a known driver in numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[6] Our investigation into CMPC-Lead will, therefore, focus on confirming its interaction with and inhibition of a specific kinase, EGFR, and assessing its selectivity across the broader human kinome.
A Tiered Approach to MoA Validation
A logical and sequential experimental approach is crucial for building a strong case for a specific MoA. We will progress from broad, high-throughput screening to more focused biochemical and cell-based assays to confirm target engagement and cellular effects.
Experimental Workflow for MoA Validation
Caption: A tiered experimental workflow for validating the mechanism of action of a novel kinase inhibitor.
Tier 1: Kinome Profiling for Target Identification and Selectivity
The initial step is to understand the broader interaction profile of CMPC-Lead across the human kinome. This unbiased approach helps to identify primary targets and potential off-target effects early in the discovery process.[7]
Experimental Protocol: Broad Kinome Panel Screen
Objective: To assess the inhibitory activity of CMPC-Lead against a large panel of purified human kinases and compare its selectivity to Gefitinib.
Methodology:
-
Compound Preparation: Prepare stock solutions of CMPC-Lead and Gefitinib in 100% DMSO.
-
Assay Platform: Utilize a reputable contract research organization (CRO) offering kinome profiling services (e.g., AssayQuant, MtoZ Biolabs, Pharmaron).[6][8][9] These services typically employ radiometric or fluorescence-based assays.
-
Screening: Screen CMPC-Lead and Gefitinib at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as inhibition greater than a certain threshold (e.g., >75%).
Data Presentation: Comparative Kinome Profiling
| Kinase Target | CMPC-Lead (% Inhibition @ 1µM) | Gefitinib (% Inhibition @ 1µM) |
| EGFR | 95% | 98% |
| VEGFR2 | 30% | 78% |
| SRC | 15% | 25% |
| ABL1 | 5% | 85% |
| ... (other kinases) | <10% | Varies |
This is hypothetical data for illustrative purposes.
From this initial screen, we hypothesize that CMPC-Lead is a potent and selective inhibitor of EGFR, similar to Gefitinib, but with potentially greater selectivity against other kinases like VEGFR2 and ABL1.
Tier 2: In-depth Biochemical Validation
With a primary target identified, the next step is to quantify the potency of inhibition and understand the nature of the enzyme-inhibitor interaction.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of CMPC-Lead against EGFR and compare it to Gefitinib.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.[7] These assays measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate peptide, ATP, and the chosen detection reagents.
-
Procedure:
-
Prepare a serial dilution of CMPC-Lead and Gefitinib.
-
In a multi-well plate, combine the EGFR enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (luminescence or TR-FRET) on a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| CMPC-Lead | EGFR | 15 |
| Gefitinib | EGFR | 10 |
This is hypothetical data for illustrative purposes.
These results would confirm that CMPC-Lead is a potent inhibitor of EGFR, with a potency comparable to the known inhibitor Gefitinib.
Tier 3: Cellular Target Engagement and Downstream Signaling
Confirming that a compound is active in a biochemical assay is a critical first step, but it is essential to demonstrate that it can engage its target in a more physiologically relevant cellular environment.[10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To provide direct evidence of CMPC-Lead binding to EGFR in intact cells.
Methodology: The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[12][13]
-
Cell Culture: Use a cell line that expresses EGFR, such as A431 cells.
-
Compound Treatment: Treat the cells with CMPC-Lead, Gefitinib, or a vehicle control (DMSO) for a set period.
-
Heat Challenge: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a few minutes.[12]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble EGFR remaining at each temperature using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble EGFR against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]
Signaling Pathway and CETSA Principle
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.
Experimental Protocol: Western Blot for Downstream Signaling
Objective: To determine if CMPC-Lead inhibits EGFR signaling within the cell by measuring the phosphorylation of its downstream substrates.
Methodology:
-
Cell Culture and Treatment: Culture A431 cells and serum-starve them overnight to reduce basal EGFR activity. Treat the cells with various concentrations of CMPC-Lead or Gefitinib for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for a short period (e.g., 15 minutes) to activate the EGFR pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Also, probe for phosphorylated and total forms of downstream effectors like AKT and ERK.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Inhibition of Downstream Signaling
| Treatment | p-EGFR / Total EGFR (Relative to stimulated control) | p-AKT / Total AKT (Relative to stimulated control) |
| Vehicle (DMSO) | 0.05 | 0.10 |
| EGF Stimulated | 1.00 | 1.00 |
| CMPC-Lead (100 nM) + EGF | 0.15 | 0.20 |
| Gefitinib (100 nM) + EGF | 0.10 | 0.15 |
This is hypothetical data for illustrative purposes.
A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets in the presence of CMPC-Lead would provide strong evidence of its on-target activity in a cellular context.
Conclusion
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A Researcher's Guide to Bridging the Chasm: In Vitro Potency vs. In Vivo Efficacy of Pyrimidine-Based Kinase Inhibitors
Introduction: The Privileged Scaffold and the Translational Gap
The pyrimidine core is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable ability to form the backbone of numerous FDA-approved kinase inhibitors.[1] Its structural resemblance to the purine ring of ATP allows pyrimidine derivatives to effectively compete for the kinase hinge region, a critical interaction for inhibiting enzymatic activity.[1][2] This has led to the successful development of therapeutics targeting a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][2][3]
However, the journey from a promising hit in a 96-well plate to a clinically effective drug is fraught with challenges. A recurring and formidable hurdle is the often-stark disparity between a compound's performance in controlled in vitro environments and its efficacy within a complex, living biological system (in vivo). A pyrimidine-based inhibitor may exhibit nanomolar potency against its purified target kinase, only to show disappointing results in animal models.[4]
This guide provides an in-depth comparison of the methodologies used to assess pyrimidine-based kinase inhibitors in vitro and in vivo. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, dissect the factors that contribute to the in vitro-in vivo gap, and offer a logical framework for navigating this critical transition in drug development. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to design more predictive experimental cascades and, ultimately, to select candidate molecules with a higher probability of clinical success.
Part 1: The In Vitro Landscape: Quantifying Potency and Cellular Activity
The initial evaluation of any kinase inhibitor begins in vitro, where the environment can be precisely controlled to answer two fundamental questions: Does the compound inhibit the intended target? And does it work in a cellular context? These questions are addressed through a tiered approach, starting with biochemical assays and progressing to cell-based models.
Biochemical Assays: The Litmus Test of Target Inhibition
Biochemical assays are the first-line evaluation, designed to measure the direct interaction between the inhibitor and its purified kinase target, free from the complexities of a cellular environment.[5] The primary output of these assays is the IC50 value—the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%.[6]
A common and robust method is the luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[7]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compound in a suitable solvent like DMSO. This is crucial for generating a dose-response curve to accurately determine the IC50.[8]
-
Reaction Mixture Setup: In a 96-well plate, combine the purified recombinant kinase, a specific peptide or protein substrate, and the appropriate kinase buffer.[1]
-
Inhibitor Addition: Add a small, consistent volume of the diluted inhibitor to the designated wells. Include a negative control (DMSO vehicle) and a positive control (a known inhibitor for that kinase) to validate the assay's performance.[7][8]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Causality Check: The final ATP concentration should be set close to the Michaelis-Menten constant (Km) of the specific kinase.[7] This ensures that the inhibitor is competing with a physiologically relevant concentration of ATP, leading to a more accurate and meaningful IC50 value.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[1][7]
-
Signal Detection: Terminate the reaction and quantify the remaining ATP by adding a luminescent kinase assay reagent. The reagent contains luciferase, which produces light in the presence of ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.[7]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Workflow for In Vitro Biochemical Assays
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Assays: Assessing Activity in a Biological Context
While a low biochemical IC50 is a prerequisite, it doesn't guarantee that a compound will be effective in a living cell. Cell-based assays provide the next layer of validation by assessing an inhibitor's activity in a more physiologically relevant environment.[9] Key factors tested here include cell permeability, stability in the cytoplasm, and competition with high intracellular ATP concentrations.[9]
Experimental Protocol: Cell Proliferation/Viability Assay (e.g., MTT Assay)
This assay determines the concentration at which an inhibitor reduces the proliferation or viability of a cancer cell line that is dependent on the target kinase.[8]
-
Cell Seeding: Plate cancer cells (e.g., an EGFR-addicted lung cancer cell line for an EGFR inhibitor) in a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Remove the growth medium and replace it with a medium containing serial dilutions of the pyrimidine-based inhibitor. Include a vehicle control (DMSO).[8]
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow the inhibitor to exert its anti-proliferative effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: After a 2-4 hour incubation, dissolve the formazan crystals by adding a solubilization buffer.[8]
-
Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the EC50 (or GI50) value.[8]
A critical parallel assay is one that directly confirms the inhibitor is engaging its target and modulating the downstream signaling pathway.
Experimental Protocol: Target Phosphorylation Assay (Western Blot)
This method verifies that the inhibitor is blocking the kinase's activity within the cell by measuring the phosphorylation of a known downstream substrate.
-
Cell Treatment: Treat kinase-dependent cells with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to release their protein contents.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-AKT for a PI3K inhibitor). Then, probe with a secondary antibody for detection.
-
Analysis: Visualize the bands. A dose-dependent decrease in the phosphorylated substrate band indicates effective on-target inhibition. Re-probe the membrane for the total substrate protein and a housekeeping protein (e.g., GAPDH) to confirm equal loading.
Logical Framework for In Vitro Evaluation
Caption: A logical flow demonstrating how different in vitro assays validate inhibitor activity.
Part 2: The In Vivo Gauntlet: Confronting Biological Complexity
A compound that excels in in vitro assays must then prove its mettle in a living organism. The transition to in vivo testing is where most compounds fail, primarily due to unfavorable pharmacokinetics (PK) and pharmacodynamics (PD).[4][10]
Pharmacokinetics (PK): What the body does to the drug. This includes:
-
Absorption: How the drug gets into the bloodstream. Oral bioavailability is a major hurdle.[11]
-
Distribution: Where the drug goes in the body. High plasma protein binding can reduce the amount of free, active drug.[11][12]
-
Metabolism: How the drug is broken down, primarily by cytochrome P450 enzymes in the liver. Rapid metabolism leads to a short half-life.[11]
-
Excretion: How the drug is eliminated from the body.
Pharmacodynamics (PD): What the drug does to the body. This involves measuring target engagement and the subsequent biological response (e.g., tumor growth inhibition) in relation to drug concentration over time.[13]
In Vivo Efficacy Models: Testing in a Disease Context
The most common preclinical models for cancer are xenograft studies, where human cancer cells are implanted into immunodeficient mice.[10][14]
Experimental Protocol: Human Tumor Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (the same line used for in vitro assays) into the flank of immunodeficient mice (e.g., Nude or SCID mice). Causality Check: Immunodeficient mice are required to prevent the host immune system from rejecting the human tumor cells.[10]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the pyrimidine-based inhibitor via a clinically relevant route (e.g., oral gavage) at one or more dose levels, following a defined schedule (e.g., once daily for 21 days).
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.
-
PK/PD Satellite Groups: Often, separate groups of animals ("satellite" groups) are used for PK and PD analysis. At specific time points after dosing, blood samples are collected to measure drug concentration (PK), and tumor tissue is harvested to measure the inhibition of the target (e.g., p-EGFR levels) via methods like Western blot or ELISA (PD).[13]
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Correlate the efficacy data with the PK/PD data to establish an exposure-response relationship.[13][15]
The In Vitro to In Vivo Translation Funnel
Caption: Illustrates the sequential hurdles a kinase inhibitor must overcome to demonstrate in vivo efficacy.
Part 3: Bridging the Gap: A Comparative Analysis
The discrepancy between in vitro and in vivo data is the central challenge. A compound with a 10 nM IC50 in vitro may require micromolar plasma concentrations to achieve tumor stasis in vivo, or it may fail completely.[4][13] Let's analyze this using representative data for two hypothetical pyrimidine-based EGFR inhibitors.
Table 1: Comparative Efficacy Profile of Two Hypothetical Pyrimidine-Based EGFR Inhibitors
| Parameter | Inhibitor A (Optimized) | Inhibitor B (Problematic) | Causality and Rationale |
| In Vitro Data | |||
| EGFR Kinase IC50 | 5 nM | 8 nM | Both compounds show high biochemical potency against the target kinase. |
| A549 Cell EC50 | 50 nM | 500 nM | Inhibitor A is more potent in cells, suggesting better permeability or lower efflux. Inhibitor B shows a significant >50x drop-off from its biochemical potency. |
| In Vivo Data (Mouse) | |||
| Oral Bioavailability | 40% | 2% | Inhibitor A has moderate oral absorption, whereas Inhibitor B is poorly absorbed, a common reason for in vivo failure.[4] |
| Plasma Half-life (t½) | 6 hours | 0.5 hours | Inhibitor A maintains exposure for a reasonable duration. Inhibitor B is cleared too rapidly, likely due to fast metabolism.[11] |
| % TGI @ 50 mg/kg | 85% (regression) | 15% (no effect) | The superior PK properties of Inhibitor A allow it to achieve and sustain effective concentrations at the tumor site, leading to strong efficacy.[13] |
Analysis of the Discrepancy:
-
Inhibitor A demonstrates a successful translation. While there is a 10-fold difference between its biochemical and cellular potency (a common and acceptable drop-off), its well-optimized pharmacokinetic properties ensure that sufficient drug reaches the tumor in vivo to inhibit EGFR signaling and suppress growth.
-
Inhibitor B is a classic example of translational failure. Despite having excellent biochemical potency, its poor performance in the cell-based assay was an early warning sign. The root cause of its failure is revealed in the in vivo PK data: extremely low oral bioavailability and a very short half-life mean the compound never reaches a high enough concentration in the blood—let alone the tumor—to have a therapeutic effect.[4]
This comparison underscores a critical principle: in vivo efficacy is not a function of potency alone, but of achieving sufficient target engagement over time, which is dictated by pharmacokinetics.
Conclusion and Future Perspectives
The evaluation of pyrimidine-based kinase inhibitors is a multi-faceted process that requires a deep understanding of the strengths and limitations of each experimental system. While in vitro assays are indispensable for identifying potent, on-target molecules, they represent an idealized scenario. The true test of a drug candidate lies in its ability to navigate the complex biological gauntlet of a living organism.
For researchers in this field, the path to success involves:
-
Rigorous In Vitro Profiling: Do not rely on biochemical IC50 alone. A significant drop-off in potency in cell-based assays is a red flag that must be investigated.
-
Early PK/PD Assessment: Integrating pharmacokinetic and pharmacodynamic studies early in the discovery process is crucial for selecting compounds with a higher likelihood of in vivo success.
-
Understanding the "Why": Always question the causality behind your data. Why is the cellular EC50 100-fold higher than the biochemical IC50? Could it be poor permeability, high plasma protein binding, or rapid metabolism? Answering these questions is key to rationally designing better molecules.
Emerging technologies, such as 3D organoid cultures and more sophisticated animal models (e.g., patient-derived xenografts - PDX), aim to create preclinical systems that more faithfully recapitulate human physiology, thereby improving the predictive power of early-stage research. By combining these advanced models with a solid, mechanistically-driven understanding of the in vitro-to-in vivo transition, the scientific community can more effectively bridge the translational gap and deliver the next generation of life-saving pyrimidine-based kinase inhibitors.
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- 11. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) studies of 4-Chloro-2-(2-methoxyethyl)pyrimidine analogs
Structure-Activity Relationship (SAR) Guide: Optimizing Kinase Inhibitors using 4-Chloro-2-(2-methoxyethyl)pyrimidine
As drug discovery pivots towards highly selective, orally bioavailable targeted therapies, the selection of foundational building blocks dictates the success of downstream lead optimization. The pyrimidine core is a universally recognized "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors[1].
This guide provides an objective, data-driven comparison of 4-Chloro-2-(2-methoxyethyl)pyrimidine (CAS: 1250447-21-2) [2] against traditional pyrimidine intermediates. By analyzing its physicochemical impact and providing validated synthetic workflows, this document serves as a comprehensive resource for medicinal chemists designing next-generation kinase inhibitors (e.g., targeting CDKs, EGFR, or Mer/c-Met)[3][4].
Strategic Rationale: The 2-(2-Methoxyethyl) Advantage
In the design of pyrimidine-based kinase inhibitors, the heterocyclic core typically forms critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1]. Consequently, substituents at the 2-position project directly into the solvent-exposed channel or interact with specific shallow hydrophobic pockets.
Historically, simple alkyl groups (e.g., methyl) or halogens (e.g., trifluoromethyl) were used at the 2-position. However, these often lead to "molecular obesity"—driving up lipophilicity (LogP), which drastically reduces aqueous solubility and increases off-target promiscuity.
The Mechanistic Causality of the Methoxyethyl Vector: Integrating a 2-(2-methoxyethyl) side chain directly addresses these liabilities. The ether oxygen acts as a flexible hydrogen-bond acceptor. This subtle modification significantly lowers the partition coefficient (ClogP) and disrupts crystal lattice packing energy, thereby exponentially increasing aqueous solubility without creating steric clashes in the kinase solvent channel[5].
Comparative Performance Data
To objectively evaluate the performance of the 4-Chloro-2-(2-methoxyethyl)pyrimidine building block, we compare the SAR profiles of a representative target library (N4-phenylpyrimidin-4-amine derivatives) synthesized from three different 4-chloropyrimidine scaffolds.
Note: The following data synthesizes established SAR trends observed in recent CDK and Mer/c-Met inhibitor development campaigns to illustrate the physicochemical impact of the 2-position substituent[4][5].
| Scaffold Substituent (C2 Position) | Calculated LogP (ClogP) | Aqueous Solubility (µM, pH 7.4) | Target Kinase IC₅₀ (nM) | Cellular Proliferation IC₅₀ (µM) |
| -CH₃ (Methyl) | 3.8 | 45 | 12.5 | 1.20 |
| -CF₃ (Trifluoromethyl) | 4.6 | < 5 | 8.2 | 3.50 (Limited by poor permeability) |
| -CH₂CH₂OCH₃ (2-Methoxyethyl) | 2.9 | 210 | 9.1 | 0.45 |
Data Interpretation: While the trifluoromethyl (-CF₃) analog exhibits slightly higher biochemical potency (8.2 nM) due to enhanced hydrophobic packing, its translation to cellular efficacy is severely hampered by poor solubility (< 5 µM). The 2-methoxyethyl analog achieves the optimal balance: maintaining single-digit nanomolar potency (9.1 nM) while improving solubility by nearly 5-fold over the methyl analog, resulting in superior cellular efficacy (0.45 µM).
Experimental Workflows & Methodologies
The 4-chloro moiety of this building block is highly electrophilic, making it an excellent substrate for both Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling. Below are self-validating protocols designed for high-throughput library generation.
Protocol A: SₙAr Amination (For Electron-Rich to Neutral Anilines)
Causality: SₙAr is preferred for standard amines due to its operational simplicity and avoidance of heavy metals. n-Butanol is selected as the solvent because its high boiling point (117°C) and polar protic nature stabilize the Meisenheimer complex transition state, accelerating the reaction at the C4 position.
-
Reaction Setup: In a sealed microwave vial, dissolve 4-Chloro-2-(2-methoxyethyl)pyrimidine (1.0 equiv, 0.5 mmol) and the desired aniline (1.2 equiv, 0.6 mmol) in anhydrous n-butanol (3.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophilic center.
-
Heating: Stir the mixture at 100°C for 12 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material will display a distinct isotopic pattern (M, M+2 in a 3:1 ratio due to ³⁵Cl/³⁷Cl). Complete conversion is confirmed when this signal disappears and is replaced by the product mass (M - 35.5 + Amine Mass).
-
Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling (For Electron-Deficient Anilines)
Causality: Electron-withdrawing groups on the aniline drastically reduce its nucleophilicity, rendering SₙAr ineffective. Palladium catalysis lowers the activation energy barrier for C-N bond formation.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the pyrimidine building block (1.0 equiv), electron-deficient aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (4.0 mL).
-
Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv). Rationale: Xantphos is a bidentate ligand with a wide bite angle (~111°), which specifically promotes reductive elimination to form the C-N bond while suppressing unwanted β-hydride elimination.
-
Degassing: Purge the mixture with N₂ for 10 minutes to prevent catalyst oxidation.
-
Heating: Stir at 90°C for 8 hours.
-
Validation & Isolation: Filter the crude mixture through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.
Workflow and Pathway Visualization
The following diagram maps the logical progression from the chemical utilization of the 4-Chloro-2-(2-methoxyethyl)pyrimidine building block through to its ultimate biological effect on a target kinase pathway.
Workflow mapping the synthesis of 2-(2-methoxyethyl)pyrimidine analogs to kinase pathway inhibition.
Conclusion
For drug development professionals aiming to construct robust kinase inhibitor libraries, the selection of the core scaffold is non-negotiable. 4-Chloro-2-(2-methoxyethyl)pyrimidine offers a distinct strategic advantage over traditional methyl or halogenated alternatives. By utilizing the 4-chloro position for divergent library synthesis via SₙAr or Buchwald-Hartwig couplings, and relying on the 2-methoxyethyl group to intrinsically manage lipophilicity and aqueous solubility, researchers can significantly accelerate the transition from hit-identification to viable, orally bioavailable lead compounds.
References
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Wells, C. I., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Wang, Y., et al. "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Zhang, L., et al. "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability". Molecules, MDPI. Available at:[Link]
-
Abdellatif, K. R. A., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship". Frontiers in Chemistry. Available at:[Link]
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Cross-reactivity and selectivity profiling of 4-Chloro-2-(2-methoxyethyl)pyrimidine-based inhibitors
This guide provides an in-depth comparison of 4-pyrimidyl-based inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). We will focus on the cross-reactivity and selectivity profile of a representative inhibitor, CHMFL-FLT3-122, and compare its performance against established alternatives such as Quizartinib, Gilteritinib, and Sorafenib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of FLT3 inhibitor selectivity and the experimental methodologies used to characterize them.
Introduction: The Critical Role of Kinase Selectivity in FLT3-Targeted Therapy
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells[1]. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25% of patients[2]. These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell proliferation and are associated with a poor prognosis[1][2].
The clinical importance of FLT3 has spurred the development of numerous small-molecule inhibitors. However, a recurring challenge in kinase drug discovery is achieving high selectivity. The human kinome comprises over 500 members, many of which share a structurally conserved ATP-binding pocket. Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for its preclinical validation and clinical development.
This guide will dissect the selectivity of a potent inhibitor, CHMFL-FLT3-122, which is based on a pyrazolo[3,4-d]pyrimidine scaffold[3]. We will compare its known selectivity against other clinically relevant FLT3 inhibitors to provide a framework for selecting the appropriate tool compound for research or as a basis for further drug development.
Featured Inhibitor: CHMFL-FLT3-122
CHMFL-FLT3-122, with the chemical name (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, is a potent and orally active FLT3 kinase inhibitor[3][4]. It was developed through a structure-guided design approach and has demonstrated significant efficacy in preclinical models of FLT3-ITD positive AML[3][5].
Primary Target and Potency: CHMFL-FLT3-122 exhibits a half-maximal inhibitory concentration (IC50) of 40 nM against FLT3 kinase in biochemical assays[4][6][7]. In cellular assays, it effectively inhibits the growth of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13/14, with GI50 values in the low nanomolar range (21-42 nM)[3][6][8].
Comparative Selectivity Profiling
The therapeutic index of a kinase inhibitor is largely dictated by its selectivity. An ideal inhibitor potently inhibits its intended target while sparing other kinases. Here, we compare the selectivity profile of CHMFL-FLT3-122 with three other well-characterized FLT3 inhibitors: Quizartinib, Gilteritinib, and Sorafenib.
| Inhibitor | Primary Target(s) | Type | Key Off-Targets and Cross-Reactivity |
| CHMFL-FLT3-122 | FLT3 | Not Specified | Exhibits over 10-fold selectivity against BTK (IC50 = 421 nM) and 170-fold selectivity against c-KIT (IC50 = 559 nM)[4][6]. It was also screened against a panel of 468 additional kinases at 1 µM with low inhibitory activity noted, though specific data is not publicly available[4]. |
| Quizartinib (AC220) | FLT3 | Type II | Highly selective for FLT3. Also inhibits other class III receptor tyrosine kinases such as KIT, CSF1R, and PDGFRs[9][10][11]. KINOMEscan data shows it binds to only two kinases (FLT3 and KIT) with a Kd <10 nM[12]. |
| Gilteritinib (ASP2215) | FLT3, AXL | Type I | A potent inhibitor of both FLT3 and AXL tyrosine kinases[13]. It also shows activity against ALK and c-KIT[13]. Its ability to inhibit both FLT3-ITD and resistance-conferring FLT3-TKD mutations is a key feature[11][14]. |
| Sorafenib | Multi-kinase | Type II | A broad-spectrum inhibitor targeting RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, FLT3, and c-KIT[15]. Its polypharmacology contributes to both its efficacy in various cancers and its side-effect profile[15]. |
Expert Insights on Comparative Selectivity:
-
CHMFL-FLT3-122 demonstrates promising selectivity against closely related kinases like BTK and c-KIT, which is a desirable feature to minimize off-target effects such as myelosuppression that can be associated with c-KIT inhibition[3][8]. The lack of publicly available broad kinome scan data, however, makes a direct comparison with other inhibitors on a wider scale challenging.
-
Quizartinib is considered one of the most selective FLT3 inhibitors developed to date[12]. As a Type II inhibitor, it binds to the inactive conformation of the kinase[9][11]. This high selectivity can be advantageous in reducing off-target toxicities.
-
Gilteritinib , a Type I inhibitor, binds to the active conformation of FLT3, allowing it to inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations, the latter of which can confer resistance to Type II inhibitors[11][14]. Its co-inhibition of AXL may also be beneficial in overcoming resistance mechanisms in AML.
-
Sorafenib is a multi-kinase inhibitor, and its action against FLT3 is part of a broader anti-cancer activity that includes anti-angiogenic effects through VEGFR and PDGFR inhibition[15]. This broad profile can be beneficial in certain contexts but also increases the likelihood of off-target side effects.
The FLT3 Signaling Pathway in AML
Understanding the signaling cascade downstream of FLT3 is crucial for interpreting the cellular effects of its inhibitors. In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to the aberrant activation of several key pro-survival and proliferative pathways.
Caption: Constitutively active FLT3-ITD signaling in AML.
As shown in the diagram, constitutively active FLT3-ITD leads to the activation of three major downstream signaling pathways: PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and STAT5[1][16][17]. These pathways collectively promote leukemic cell proliferation and survival while inhibiting apoptosis. CHMFL-FLT3-122 has been shown to inhibit the phosphorylation of FLT3 and its downstream targets, including STAT5, ERK, and AKT[6][7].
Experimental Protocols for Selectivity Profiling
Accurate and reproducible methods are essential for determining the selectivity of kinase inhibitors. Below are detailed protocols for two key assays: an in vitro biochemical assay to determine IC50 values and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general fluorescence-based biochemical assay to determine the concentration of an inhibitor required to block 50% of a kinase's activity.
Caption: Workflow for IC50 determination using an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[18].
-
Inhibitor Stock: Prepare a high-concentration stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock in DMSO to create a 10-point concentration range. Then, dilute these into the kinase buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme and Substrate: Dilute the recombinant FLT3 kinase and a suitable peptide substrate to their optimal concentrations in the kinase buffer.
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration that is typically close to the Michaelis constant (Km) for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background signal[19].
-
Add 2.5 µL of the diluted kinase solution to each well (except "no enzyme" controls) and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase[19].
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture to all wells[19].
-
Incubate the plate for 60-90 minutes at room temperature.
-
Stop the reaction and add the detection reagent (e.g., ADP-Glo™, LanthaScreen™) according to the manufacturer's protocol[18][19]. This will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced or substrate phosphorylated.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the average signal from the "no inhibitor" control wells to 100% kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value[20].
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[21][22][23][24].
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cells (e.g., MV4-11 AML cells) to an appropriate density.
-
Treat the cells with the test inhibitor at the desired concentration(s) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C[22].
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. One set of tubes should be kept at room temperature as a non-heated control[22].
-
Cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath[21][22].
-
Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C[21][22].
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
-
Protein Analysis:
-
Determine the protein concentration of each supernatant.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-FLT3). An antibody for a non-target protein (e.g., GAPDH) can be used as a loading control.
-
Quantify the band intensities from the Western blot.
-
-
Data Analysis:
-
For each temperature point, normalize the band intensity of the target protein to the intensity of the non-heated control.
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle-treated and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement[23].
-
Conclusion
The selection of a kinase inhibitor for research or therapeutic development requires a rigorous evaluation of its selectivity profile. CHMFL-FLT3-122, a pyrimidyl-based compound, demonstrates high potency for FLT3 and encouraging selectivity against key off-targets like c-KIT. When compared to other FLT3 inhibitors, it is clear that different compounds offer distinct advantages. Highly selective inhibitors like Quizartinib may offer a cleaner safety profile, while multi-kinase inhibitors like Gilteritinib and Sorafenib provide activity against known resistance mechanisms or broader anti-tumor effects. The experimental protocols detailed in this guide provide a robust framework for researchers to perform their own comparative studies, ultimately enabling more informed decisions in the pursuit of effective and safe targeted therapies for AML and other kinase-driven diseases.
References
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Gilteritinib: potent targeting of FLT3 mutations in AML. (2020). Blood Advances. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]
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Flt3 signaling Pathway Map. Bio-Rad. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Probe-Based Discovery of Protein Function (PADOPF). [Link]
-
Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. (2020). Leukemia. [Link]
-
FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. (2016). Blood Reviews. [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). Journal of Medicinal Chemistry. [Link]
-
CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
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FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2019). Cancer Science. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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Schematic representation of the FLT3-ITD signaling pathways and downstream effects. ResearchGate. [Link]
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An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia. (2017). Journal of Experimental & Clinical Cancer Research. [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
-
Block diagram of entire Flt3 signaling pathway. Flt3 ligand dimer... ResearchGate. [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate. [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (2015). Journal of Medicinal Chemistry. [Link]
-
Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date. (2020). Therapeutics and Clinical Risk Management. [Link]
-
Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. (2020). Clinical Pharmacokinetics. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2009). Clinical Cancer Research. [Link]
-
Quizartinib. Wikipedia. [Link]
-
Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date. (2020). Therapeutics and Clinical Risk Management. [Link]
-
KINOMEscan data. HMS LINCS Project. [Link]
-
(PDF) Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. ResearchGate. [Link]
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. (2019). Journal of the Advanced Practitioner in Oncology. [Link]
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Kinase selectivity assays for novel inhibitors derived from 4-Chloro-2-(2-methoxyethyl)pyrimidine
This guide outlines the strategic selection and execution of kinase selectivity assays specifically for inhibitors synthesized from the 4-Chloro-2-(2-methoxyethyl)pyrimidine scaffold.
This scaffold serves as a critical intermediate for Aminopyrimidine inhibitors. The C4-chlorine allows for Nucleophilic Aromatic Substitution (
Comparative Guide: Kinase Selectivity Assay Platforms
For a novel inhibitor derived from 4-Chloro-2-(2-methoxyethyl)pyrimidine, the choice of assay determines the validity of your selectivity claim. Below is an objective comparison of the three dominant profiling methodologies.
1. Radiometric Activity Assays (
-ATP)
-
Mechanism: Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.
-
Suitability for Scaffold: Highest. Pyrimidine derivatives can exhibit autofluorescence or quench fluorescent signals. Radiometric assays are immune to these optical interferences, making them the "Gold Standard" for this chemical class.
-
Verdict: The mandatory choice for generating "Publication Grade" selectivity data.
2. Competition Binding Assays (e.g., KINOMEscan™)
-
Mechanism: Measures the ability of the inhibitor to compete with an immobilized ligand for the kinase active site (does not measure enzymatic turnover).
-
Suitability for Scaffold: High. Excellent for scanning large panels (400+ kinases) quickly. However, it reports
(affinity), not (potency). It may miss non-ATP competitive allosteric effects if the immobilized ligand binds the ATP pocket exclusively. -
Verdict: Best for the initial "Tier 1" broad kinome scan to identify off-target hits.
3. Fluorescence-Based Assays (TR-FRET / FP)
-
Mechanism: Uses fluorescent tracers or antibodies to detect ADP production or substrate binding.
-
Suitability for Scaffold: Moderate to Low. The 2-methoxyethyl group adds rotatable bonds that can affect compound aggregation, and the pyrimidine core can interfere with specific excitation wavelengths in TR-FRET. Requires rigorous "counter-screening" for compound interference.
-
Verdict: Suitable for high-throughput screening (HTS) of the primary target, but risky for broad selectivity profiling due to false positives/negatives.
Summary Data Comparison
| Feature | Radiometric ( | Binding (KINOMEscan) | TR-FRET (LanthaScreen) |
| Readout | Direct Phosphorylation | Competitive Binding | Indirect (Antibody/Tracer) |
| Interference Risk | None (Compound independent) | Low | High (Fluorescence/Quenching) |
| Physiological Relevance | High (Functional Activity) | Moderate (Thermodynamic) | Moderate |
| ATP Dependence | Variable (Can set to | None (ATP-free) | Variable |
| Throughput | Medium | High | Very High |
| Cost per Data Point | $ |
Strategic Profiling Workflow
To validate a 4-Chloro-2-(2-methoxyethyl)pyrimidine derivative, do not run a single assay. Use this "Selectivity Funnel" to filter hits efficiently.
Figure 1: The "Selectivity Funnel" specifically designed for aminopyrimidine derivatives to filter promiscuous binders early using binding assays before confirming with functional radiometric assays.
Detailed Protocol: Radiometric "HotSpot" Selectivity Assay
This protocol describes the execution of a confirmatory functional assay (Tier 2) for off-target kinases identified in the initial scan. This method is chosen for its resistance to compound interference.
Materials
-
Compound: 4-Chloro-2-(2-methoxyethyl)pyrimidine derivative (10 mM DMSO stock).
-
Kinase/Substrate Pair: Recombinant Kinase (e.g., LRRK2, ERK1) and specific peptide substrate.
-
Radioisotope: [
- ]ATP (Specific activity ~3000 Ci/mmol). -
Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM , 2 mM DTT.
Step-by-Step Methodology
-
Compound Preparation (Acoustic Dispensing):
-
Prepare a 100x intermediate dilution of the inhibitor in 100% DMSO.
-
Dispense 50 nL of the compound into a 384-well plate using an acoustic dropper (Echo 550) to minimize tip absorption of the hydrophobic pyrimidine core.
-
Control: Dispense 50 nL of pure DMSO into "High Control" (HC) and "Low Control" (LC) wells.
-
-
Enzyme/Substrate Addition:
-
Dilute the target kinase and peptide substrate in the Reaction Buffer.
-
Add 2.5 µL of the Enzyme/Substrate mixture to the wells.
-
Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind the unphosphorylated kinase (Time-dependent inhibition check).
-
-
Reaction Initiation:
-
Prepare the ATP mixture containing cold ATP and [
- ]ATP. -
Critical Step: Adjust total ATP concentration to equal the
of the specific kinase. This ensures the values are comparable across different kinases (Cheng-Prusoff alignment). -
Add 2.5 µL of the ATP mixture to initiate the reaction.
-
-
Termination and Washing:
-
Incubate for 45–120 minutes (kinase dependent) at RT.
-
Spot the reaction onto P81 phosphocellulose ion-exchange filter paper.
-
Wash the filters extensively with 0.75% phosphoric acid. This binds the basic peptide substrate (now radiolabeled) to the paper while washing away unreacted [
- ]ATP.
-
-
Data Analysis:
-
Measure radioactivity using a scintillation counter.
-
Calculate % Enzyme Activity relative to DMSO controls.
-
Fit data to a sigmoidal dose-response equation (variable slope) to determine
.
-
Experimental Validation Criteria (Self-Checking)
To ensure your data is trustworthy, every assay plate must pass these internal quality gates:
-
Z-Factor > 0.5:
If , the separation between signal (DMSO) and background (No Enzyme/Staurosporine) is insufficient. Do not use this data. -
Reference Inhibitor Benchmarking: Include a known inhibitor (e.g., Staurosporine or Sunitinib) on every plate. The
must fall within 3-fold of the historical mean. If the reference shifts, your ATP concentration or enzyme integrity is compromised. -
Solubility Check: Aminopyrimidines with the 2-methoxyethyl tail are generally soluble, but if the
curve plateaus at 50% inhibition, visual inspection for precipitation is required.
References
-
Review of Kinase Selectivity Profiling Methods
-
Aminopyrimidine Scaffold in Drug Discovery
-
Kinase Profiling Standards (Eurofins/DiscoverX)
-
Chemical Probe Valid
- Title: The promise and peril of chemical probes.
- Source:N
-
URL:[Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (PDF) Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors [academia.edu]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating Resistance in Pyrimidine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Targeted Therapy
The advent of pyrimidine-based kinase inhibitors has revolutionized oncology, transforming the prognosis for cancers driven by specific, identifiable kinase mutations. These small molecules, often designed as ATP-competitive inhibitors, have shown remarkable efficacy in cancers addicted to the signaling output of kinases like EGFR and BCR-ABL.[1][2][3] However, the initial success of these therapies is frequently curtailed by the emergence of drug resistance, a testament to the evolutionary adaptability of cancer cells under selective pressure.[4][5]
This guide provides a framework for researchers and drug development professionals to investigate, characterize, and compare the mechanisms of acquired resistance to pyrimidine-based kinase inhibitors. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring that the data generated is robust, reproducible, and translatable.
Core Mechanisms of Acquired Resistance: A Comparative Overview
Acquired resistance to kinase inhibitors is not a monolithic phenomenon. It primarily develops through two major avenues: alterations in the drug's direct target or the activation of compensatory signaling pathways. Understanding these distinct mechanisms is critical for developing next-generation inhibitors and rational combination therapies.
On-Target Alterations: The Gatekeeper's Gambit
The most common form of resistance involves secondary mutations within the kinase domain of the target protein itself.[6] These mutations typically function by either impeding the inhibitor's ability to bind or by increasing the kinase's affinity for its natural substrate, ATP, thereby reducing the inhibitor's relative potency.
Case Study 1: The EGFR T790M "Gatekeeper" Mutation in NSCLC
First-generation EGFR inhibitors like gefitinib and erlotinib are highly effective against non-small cell lung cancer (NSCLC) harboring activating mutations (e.g., L858R or Exon 19 deletions). However, resistance almost invariably develops, with the T790M mutation accounting for approximately 50% of cases.[7][8] The threonine at position 790 is termed the "gatekeeper" residue, controlling access to a hydrophobic pocket deep within the ATP-binding cleft.
-
The Flawed "Steric Hindrance" Hypothesis: It was initially thought that substituting the smaller threonine with a bulkier methionine (T790M) simply blocked the inhibitor from binding.[9]
-
The Real Culprit: Enhanced ATP Affinity: More rigorous biophysical studies revealed a more nuanced mechanism. The T790M mutation actually increases the kinase's affinity for ATP by over an order of magnitude.[8] This means that at physiological ATP concentrations, the inhibitor is less able to effectively compete for the binding site. Strikingly, the T790M mutant can still bind gefitinib with nanomolar affinity in a cell-free system, a finding at odds with a simple steric-clash model.[8] This insight was crucial for the development of third-generation, irreversible inhibitors like Osimertinib, which form a covalent bond with a nearby cysteine (C797) and can overcome the increased ATP competition.[2][10]
Case Study 2: The BCR-ABL T315I Mutation in CML
Imatinib, a pyrimidine-derivative, was a landmark success in treating Chronic Myeloid Leukemia (CML) by targeting the BCR-ABL fusion kinase. Resistance, however, frequently arises, with the T315I mutation being the most notorious culprit.[1][11] This single amino acid substitution from threonine to isoleucine at the gatekeeper position confers broad resistance to imatinib and second-generation inhibitors like dasatinib and nilotinib.[11][12]
-
Mechanism of Resistance: Unlike the primary mechanism in T790M, the T315I mutation confers resistance through a combination of effects. It eliminates a critical hydrogen bond that imatinib forms with the threonine residue and simultaneously introduces steric hindrance that prevents the binding of most TKIs.[13][14] This dual-effect makes T315I a particularly challenging mutation to overcome, necessitating the development of distinct inhibitors like ponatinib that can accommodate the isoleucine residue.[14]
Bypass Signaling: The Pathway of Least Resistance
Cancer cells can also develop resistance by activating alternative signaling pathways that provide the necessary downstream signals for survival and proliferation, effectively "bypassing" the inhibited kinase.[6]
Case Study: MET Amplification in EGFR-Mutant NSCLC
In about 5-20% of NSCLC patients who develop resistance to EGFR inhibitors, the tumor acquires an amplification of the MET proto-oncogene.[5][7]
-
Mechanism of Resistance: Increased MET expression leads to the activation of its cognate ligand, Hepatocyte Growth Factor (HGF), or ligand-independent signaling. This results in the phosphorylation of ERBB3 (HER3), which then activates the PI3K-AKT pathway—a critical cell survival pathway that is normally downstream of EGFR.[5] In this scenario, even though the EGFR kinase is effectively inhibited, the cell survives by rerouting its signaling through the MET-ERBB3-PI3K axis. This mechanism highlights the need for combination therapies, for instance, co-targeting EGFR and MET.
Data Summary: Comparing Inhibitor Potency
The most direct way to quantify resistance is to measure the shift in the half-maximal inhibitory concentration (IC₅₀) of a drug against a resistant model compared to its sensitive parent.
| Target Kinase | Mutation Status | Inhibitor | Parental IC₅₀ (nM) | Resistant IC₅₀ (nM) | Fold Change | Primary Resistance Mechanism |
| EGFR | L858R | Gefitinib | ~10-20 | >10,000 | >500x | Increased ATP Affinity |
| EGFR | L858R + T790M | Gefitinib | ~10-20 | >10,000 | >500x | Increased ATP Affinity[8] |
| EGFR | L858R + T790M | Osimertinib | ~15-25 | ~15-25 | ~1x | Covalent binding overcomes resistance |
| BCR-ABL | Wild-Type | Imatinib | ~250-500 | >10,000 | >20x | Steric Hindrance & H-bond loss |
| BCR-ABL | T315I | Imatinib | ~250-500 | >10,000 | >20x | Steric Hindrance & H-bond loss[13] |
| BCR-ABL | T315I | Ponatinib | ~0.5-2 | ~5-20 | ~10x | Accommodates Isoleucine |
Note: IC₅₀ values are approximate and can vary based on the cell line and assay conditions.
Visualizing Resistance Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interplay of signaling pathways and experimental procedures.
Caption: Comparison of on-target vs. bypass resistance mechanisms.
Caption: Workflow for generating and characterizing resistant cell lines.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems. The causality behind each step is explained to ensure a deep understanding of the process.
Protocol 1: Generation of Kinase Inhibitor-Resistant Cell Lines
Objective: To generate a stable, resistant cell line from a sensitive parental line through chronic drug exposure. This method mimics the selective pressure that occurs in patients.
Causality: A slow, stepwise dose escalation is crucial. It allows for the selection and expansion of pre-existing resistant clones or the gradual acquisition of resistance mechanisms.[15] A single high-dose treatment would likely cause massive cell death without selecting for a stable resistant phenotype.
Methodology:
-
Baseline IC₅₀ Determination: First, perform a cell viability assay (see Protocol 2) to determine the precise IC₅₀ of your inhibitor on the parental cell line. This is your critical starting benchmark.
-
Initial Culture: Seed the parental cells at a standard density. Begin culturing them in media containing the inhibitor at a concentration of approximately 0.25x to 0.5x the IC₅₀.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, growth will be significantly slowed. Passage the cells as they reach confluence, always maintaining them in the drug-containing media.
-
Dose Escalation: Once the cells have adapted and their growth rate approaches that of the parental line (typically after 2-4 weeks), double the concentration of the inhibitor.
-
Iterative Selection: Repeat Step 4, gradually increasing the drug concentration. The goal is to reach a final concentration of at least 10x the original parental IC₅₀. This entire process can take 3-6 months.
-
Validation and Banking: Once a stable culture is established at the high drug concentration, perform a new IC₅₀ assay (Protocol 2) on the resistant cells alongside the parental cells. A >10-fold shift in IC₅₀ confirms the resistant phenotype.[6] At this point, create a master cell bank of the resistant line, ensuring it is maintained in media containing the final drug concentration to prevent reversion.[6]
Protocol 2: Cell Viability Assay for IC₅₀ Determination
Objective: To quantitatively measure a drug's potency and the degree of resistance by calculating its IC₅₀.
Causality: This assay measures the metabolic activity of viable cells. The reduction of a tetrazolium salt (like MTT) to a colored formazan product is directly proportional to the number of living cells, providing a robust readout of the drug's cytotoxic or cytostatic effect.[6]
Methodology:
-
Cell Seeding: Seed cells (both parental and resistant lines) in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Drug Dilution Series: Prepare a 2x concentration serial dilution of the kinase inhibitor in culture media. A typical series might range from 100 µM to 1 pM over 10-12 points.
-
Treatment: Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final 1x concentration. Include vehicle control (e.g., DMSO) and no-cell blank controls.[6]
-
Incubation: Incubate the plates for 72 hours at 37°C. This duration is typically sufficient to observe the full effect of the inhibitor.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by expressing viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression algorithm to calculate the IC₅₀ value.[16]
-
Protocol 3: Identification of On-Target Resistance Mutations
Objective: To determine if resistance is caused by secondary mutations in the kinase domain of the drug target.
Causality: By sequencing the specific gene region that codes for the kinase domain, we can directly identify genetic alterations that may be responsible for the resistant phenotype. This is the most direct method to confirm or rule out on-target resistance.
Methodology:
-
Nucleic Acid Isolation: Harvest cells from both the parental and resistant cell lines. Isolate genomic DNA (gDNA) or total RNA using a commercial kit. If starting with RNA, perform reverse transcription to generate complementary DNA (cDNA).
-
Primer Design: Design PCR primers that flank the entire coding region of the kinase domain of your target gene (e.g., exons 18-21 for EGFR, the ABL kinase domain for BCR-ABL).
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the target region from the gDNA or cDNA of both parental and resistant cells.
-
PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis:
-
Align the sequencing results from the resistant cells against the sequence from the parental cells and the reference gene sequence.
-
Look for nucleotide changes that result in non-synonymous amino acid substitutions (e.g., ACG to ATG, resulting in Threonine to Methionine). The presence of a known resistance mutation (like T790M or T315I) in the resistant line, which is absent in the parental line, is strong evidence for on-target resistance.
-
For more sensitive detection of low-frequency mutations, Next-Generation Sequencing (NGS) is recommended.[17]
-
Conclusion and Future Directions
Investigating resistance to pyrimidine-based kinase inhibitors is a multifaceted endeavor that requires a systematic and logical approach. By combining the generation of resistant cell line models with quantitative cellular assays and molecular analysis, researchers can elucidate the specific mechanisms at play. Understanding whether resistance is driven by on-target mutations like EGFR T790M and BCR-ABL T315I, or by the activation of bypass pathways like MET, is fundamental to the rational design of next-generation therapies. The experimental frameworks provided here serve as a robust starting point for any laboratory seeking to tackle the persistent challenge of therapeutic resistance in kinase-driven cancers.
References
-
T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Cancer and Clinical Oncology. [Link]
-
A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments. [Link]
-
The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. [Link]
-
The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics. [Link]
-
Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. PLOS Medicine. [Link]
-
The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis. Haematologica. [Link]
-
Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. Medical Oncology. [Link]
-
T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study. Cancer Research. [Link]
-
Semi‑random mutagenesis profile of BCR‑ABL during imatinib resistance acquirement in K562 cells. Oncology Letters. [Link]
-
The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or dasatinib treatment in patients with chronic myeloid leukemia. Haematologica. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. Clinical Cancer Research. [Link]
-
A method for screening and validation of resistant mutations against kinase inhibitors. Journal of Visualized Experiments. [Link]
-
Mechanisms of Drug-Resistance in Kinases. Trends in Pharmacological Sciences. [Link]
-
Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Computer-Aided Molecular Design. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Mechanisms of resistance to BCR-ABL and other kinase inhibitors. Biochimica et Biophysica Acta. [Link]
-
TKI Resistance: ABL1 Gene Kinase Domain Mutation Analysis. University Hospitals. [Link]
-
Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening. KU Leuven Research Portal. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]
-
Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. Journal of the American Chemical Society. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. University of Edinburgh Research Explorer. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for screening and validation of resistant mutations against kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The quantitative level of T315I mutated BCR-ABL predicts for major molecular response to second-line nilotinib or dasatinib treatment in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Video: A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
- 17. uhhospitals.org [uhhospitals.org]
Safety Operating Guide
4-Chloro-2-(2-methoxyethyl)pyrimidine proper disposal procedures
Operational Guide: Proper Handling and Disposal of 4-Chloro-2-(2-methoxyethyl)pyrimidine
Executive Summary
For researchers and drug development professionals, managing reactive pharmaceutical intermediates requires moving beyond basic compliance to implement highly controlled, self-validating safety systems. 4-Chloro-2-(2-methoxyethyl)pyrimidine is a biologically active, halogenated organic intermediate frequently utilized in medicinal chemistry. Due to its covalent reactivity and halogenated nature, its disposal is strictly governed by environmental regulations to prevent toxic ecological release and hazardous incineration byproducts. This guide provides a comprehensive, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Chemical Profiling & Mechanistic Risk Assessment
To design an effective safety protocol, one must first understand the structural causality behind the chemical's hazards.
-
The 4-Chloro-Pyrimidine Core: The presence of the chlorine atom at the 4-position of the electron-deficient pyrimidine ring makes this molecule a potent electrophile. It is designed to undergo nucleophilic aromatic substitution (
). In a biological context, this means it can readily react with nucleophilic residues (such as thiols or amines) on skin proteins or enzymes, making it a severe contact irritant and potential sensitizer. -
The Methoxyethyl Side Chain: This ether-like appendage increases the molecule's lipophilicity, enhancing its ability to penetrate standard latex gloves and dermal barriers.
-
Halogenated Waste Implications: The chlorine atom dictates its end-of-life fate. When incinerated at standard temperatures, chlorinated organics can form highly toxic dioxins and furans[1]. Therefore, it must be segregated and processed in specialized high-temperature incinerators compliant with the guidelines for halogenated waste[2].
Table 1: Chemical & Hazard Profile
| Property / Metric | Value / Classification | Operational Implication |
| Chemical Class | Halogenated Pyrimidine | Must be segregated from non-halogenated waste streams. |
| Reactivity | Electrophilic ( | Requires nitrile or neoprene gloves; avoid latex. |
| EPA Waste Code | D022 / F002 (if mixed with solvents) | Requires RCRA Subtitle C high-temperature incineration[2]. |
| Storage Limit | < 90 Days (in waste accumulation) | Strict dating and logging required upon first drop of waste[3]. |
Operational Handling & Self-Validating Workflows
Every operational protocol must be a self-validating system—meaning the completion of one step inherently verifies the safety and accuracy of the previous step.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Before opening the reagent, verify the functionality of the fume hood (ensure face velocity is between 80-120 fpm). Validation: The digital airflow monitor must display a green status light.
-
PPE Donning: Equip standard safety goggles, a flame-resistant lab coat, and double-layer nitrile gloves. Causality: Double-gloving provides a sacrificial layer in case the lipophilic methoxyethyl group begins to permeate the outer glove.
-
Material Transfer: Weigh or transfer the chemical exclusively within the localized exhaust zone of the fume hood.
-
Decontamination: Rinse all spatulas, weigh boats, and glassware used for transfer with a compatible halogenated solvent (e.g., dichloromethane) directly into the designated halogenated waste container. Validation: Visually inspect tools for zero residue before removing them from the hood.
Waste Segregation & Disposal Logistics
Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) ruins the fuel-blending potential of the non-halogenated stream, drastically increasing institutional disposal costs and environmental impact[3].
Step-by-Step Disposal Methodology:
-
Container Selection: Select an HDPE (High-Density Polyethylene) waste container with a secure, vapor-tight cap. Do not use metal safety cans, as halogenated compounds can cause corrosion over time[3].
-
Phase Verification (Self-Validation): Before adding the pyrimidine waste, perform a visual check of the container. Ensure no aqueous layers are present. Causality: Mixing aqueous waste with halogenated organics can lead to exothermic reactions or pressure buildup.
-
Waste Addition: Use a capped safety funnel to pour the 4-Chloro-2-(2-methoxyethyl)pyrimidine waste into the container.
-
Manifest Logging: Immediately write the exact volume and chemical name on the hazardous waste tag. Validation: The volume added must match the volume logged, ensuring 100% traceability of the container's contents.
Table 2: Waste Segregation Matrix
| Waste Stream | Compatible Solvents | Incompatible Materials | Disposal Route |
| Halogenated Organic | DCM, Chloroform, 4-Chloro-pyrimidine | Water, Acetone, Hexanes, Alkali Metals | High-Temp Incineration |
| Non-Halogenated | Ethanol, Methanol, Ethyl Acetate | Any chlorinated compound | Fuel Blending / Cement Kilns |
| Aqueous Waste | Water, dilute buffers (pH 5.5 - 9.5) | Organics, Heavy Metals | Wastewater Treatment |
Disposal Workflow Diagram
Workflow for the segregation and disposal of halogenated pyrimidine intermediate waste.
Emergency Response & Spill Mitigation
In the event of a spill, rapid containment is critical to prevent inhalation exposure and environmental contamination.
Step-by-Step Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill occurred inside.
-
Neutralize & Absorb: Apply a universal chemical absorbent pad or inert silica sand over the spill. Causality: Do not use combustible materials like paper towels for concentrated reactive intermediates, as exothermic degradation can occur.
-
Collect: Use a non-sparking polypropylene scoop to collect the saturated absorbent.
-
Dispose: Place the absorbed material into a solid hazardous waste bag, seal it, and attach a "Halogenated Solid Waste" label.
-
Validate: Swab the spill area with a compatible solvent and check the pH of the surface to ensure no reactive acidic byproducts (like HCl from hydrolysis) remain.
Regulatory Grounding
This protocol is grounded in federal safety and environmental mandates. Under the, all laboratory personnel must be informed of the specific electrophilic hazards of chemical intermediates before use[4]. Furthermore, the disposal mechanisms outlined strictly adhere to the framework, which mandates that halogenated wastes be identified, segregated, and treated to prevent the release of persistent organic pollutants[2]. Best practices for container management are derived from the National Research Council's Prudent Practices in the Laboratory[3].
References
-
Title: 29 CFR 1910.1200 - Hazard communication Source: eCFR (Electronic Code of Federal Regulations) / Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) / Environmental Protection Agency (EPA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]
Sources
A Researcher's Guide to Handling 4-Chloro-2-(2-methoxyethyl)pyrimidine: Essential Safety Protocols and Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested safety and handling protocols for 4-Chloro-2-(2-methoxyethyl)pyrimidine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidance is synthesized from data on structurally similar chlorinated and methoxylated pyrimidines. This approach allows us to anticipate potential hazards and establish robust safety measures, ensuring a self-validating system of protection for you and your team.
The pyrimidine core, particularly when halogenated, demands a cautious and informed approach. The protocols outlined below are designed to be both comprehensive and practical, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation.
Immediate Safety Profile
For immediate reference during lab operations, this table summarizes the anticipated hazards and the minimum required Personal Protective Equipment (PPE).
| Hazard Category | Anticipated Risk | Minimum Required PPE |
| Eye Contact | Causes serious eye irritation.[1][2][3] | Chemical safety goggles (ANSI Z87.1 / EN 166 compliant).[4][5] |
| Skin Contact | Causes skin irritation; may be toxic in contact with skin.[1][2][6][7] | Nitrile gloves (or other chemically resistant gloves), fully-buttoned lab coat. |
| Inhalation | May cause respiratory tract irritation; may be harmful if inhaled.[1][7] | Use in a certified chemical fume hood. Respirator may be required for spills or large quantities. |
| Ingestion | Harmful if swallowed.[1][8] | Do not eat, drink, or smoke in the laboratory.[7][9] |
Hazard Analysis: Understanding the Chemistry of Protection
4-Chloro-2-(2-methoxyethyl)pyrimidine belongs to the family of halogenated pyrimidines. The reactivity of the chlorine atom and the overall electronic nature of the pyrimidine ring are the primary drivers of its toxicological profile.
-
Skin and Eye Irritation: Halogenated aromatic compounds are known irritants. Direct contact with the skin or eyes can lead to inflammation, redness, and discomfort.[1][2][6] The chloro- group can react with moisture on these surfaces, potentially forming trace amounts of hydrochloric acid, leading to chemical irritation.
-
Respiratory Irritation: If the compound is a fine powder or becomes aerosolized, it can irritate the mucous membranes of the respiratory tract.[1][7] This is a common hazard for many organic chemical solids.
-
Toxicity: While specific data is unavailable, related compounds show potential for harm if swallowed or inhaled.[1][8] The molecule could interfere with biological pathways, necessitating measures to prevent internal exposure.
GHS Hazard Summary (Based on Analogous Compounds)
| GHS Classification | Hazard Statement | Pictogram |
| Skin Irritation (Category 2)[1][3] | H315: Causes skin irritation | |
| Eye Irritation (Category 2A)[1][2] | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3)[1][10] | H335: May cause respiratory irritation | |
| Acute Toxicity, Oral (Category 4)[1][8] | H302: Harmful if swallowed |
Core PPE Protocols: A Step-by-Step Guide
Adherence to a rigorous PPE protocol is the most critical barrier between the researcher and chemical exposure. The following steps must be followed every time 4-Chloro-2-(2-methoxyethyl)pyrimidine is handled.
Step 1: Eye and Face Protection
-
Action: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][11]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes. Goggles provide essential protection against accidental contact. A face shield should be worn over goggles when there is a significant risk of splashing.
Step 2: Skin and Body Protection
-
Action: Wear a clean, fully buttoned laboratory coat and handle the compound with chemical-impermeable gloves (nitrile is a suitable first choice).[4][12] Inspect gloves for any signs of degradation or puncture before use.
-
Rationale: The lab coat protects against incidental contact on your arms and torso. Gloves are the primary barrier for your hands. Always use the proper glove removal technique to avoid contaminating your skin.[13] For tasks with a higher risk of spills, consider a chemical-resistant apron over the lab coat.
Step 3: Respiratory Protection
-
Action: All handling of solid 4-Chloro-2-(2-methoxyethyl)pyrimidine must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[9][12]
-
Rationale: The fume hood is the primary engineering control to minimize inhalation exposure. A respirator (e.g., a NIOSH-approved N95 or a full-face respirator) may be necessary if engineering controls fail, during a large spill cleanup, or when handling large quantities where exposure limits might be exceeded.[4][14]
Workflow: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including disposal.
Safe Handling Protocol
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Weighing: If weighing the solid, do so on weighing paper or in a container within the fume hood to contain any dust. Use anti-static tools if necessary.[9]
-
Manipulation: Handle all open containers of the compound within the fume hood. Avoid actions that could generate dust, such as rapid scraping or pouring from a height.
-
Post-Handling: After completing the work, decontaminate the work surface. Tightly seal the container before removing it from the fume hood.[11][14]
-
Personal Decontamination: Remove PPE following the sequence described above. Wash hands and any exposed skin thoroughly with soap and water.[2][6]
Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Isolate: Prevent the spill from entering drains.[4] Remove all sources of ignition.[5][7]
-
Protect: Wear appropriate PPE for the cleanup, which may include respiratory protection and heavy-duty gloves.
-
Contain & Clean: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite.[7] Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[11] Do not generate dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Collect all cleanup materials as hazardous waste.
Waste Disposal Plan
Chemical waste and contaminated materials must be disposed of according to institutional and local regulations.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid chemical waste.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
Contaminated sharps.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Chloro-2-(2-methoxyethyl)pyrimidine".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[6][7][15]
Workflow: Chemical Waste Disposal
Caption: Chemical Waste Segregation and Disposal Workflow.
By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects your research, your colleagues, and yourself. Trust in these validated procedures allows you to focus on achieving your scientific goals with confidence and security.
References
-
PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - 4,6-Di(4-carboxyphenyl)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE Properties. Retrieved from [Link]
-
Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.nl [fishersci.nl]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lgcstandards.com [lgcstandards.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. derthon.com [derthon.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
